molecular formula C11H12N2 B11914777 N-Ethylquinolin-4-amine

N-Ethylquinolin-4-amine

Katalognummer: B11914777
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: TTXHGYGDDOYSDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Ethylquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethylquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

N-ethylquinolin-4-amine

InChI

InChI=1S/C11H12N2/c1-2-12-11-7-8-13-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,12,13)

InChI-Schlüssel

TTXHGYGDDOYSDB-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC=NC2=CC=CC=C21

Herkunft des Produkts

United States

Foundational & Exploratory

Pharmacological Potential of N-Ethylquinolin-4-amine Derivatives: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone of infectious disease pharmacotherapy. However, the emergence of multidrug-resistant Plasmodium falciparum and Mycobacterium tuberculosis has necessitated the rational design of novel analogs. As a Senior Application Scientist, I present this whitepaper to dissect the pharmacological potential of N-Ethylquinolin-4-amine derivatives . By integrating an N-ethyl moiety into the quinoline core, researchers can explicitly manipulate lipophilicity, steric hindrance, and target-site accumulation. This guide explores the mechanistic causality, quantitative efficacy, and self-validating experimental workflows required to advance these compounds through the preclinical pipeline.

Structural Causality: The Role of the N-Ethyl Moiety

The incorporation of an N-ethyl group (such as in N-ethylpiperazine side chains) is not merely a structural variation; it is a calculated physicochemical optimization.

  • Antimalarial Efficacy: The basicity of the quinoline nitrogen allows the molecule to become protonated and trapped within the acidic food vacuole of the malaria parasite. The addition of an N-ethyl chain increases the lipophilicity (LogP) of the molecule, facilitating superior diffusion across the erythrocyte and parasitic lipid bilayers. Once inside, the steric bulk of the N-ethyl group effectively caps the growing hemozoin crystal, preventing the detoxification of free heme[1],[2].

  • Antitubercular Efficacy: Atom-based 3D-QSAR (Quantitative Structure-Activity Relationship) modeling reveals that the anti-TB activity of these derivatives is heavily dependent on specific spatial arrangements. The N-ethyl group acts as a critical hydrophobic anchor, perfectly occupying the "H11" hydrophobic region of the mycobacterial target pharmacophore, which is a primary driver of its bactericidal activity[3].

MoA cluster_malaria Antimalarial Mechanism cluster_tb Antitubercular Mechanism NEQ N-Ethylquinolin-4-amine Derivatives FoodVacuole Acidic Food Vacuole Accumulation NEQ->FoodVacuole Lipophilic diffusion Hydrophobic H11 Hydrophobic Pocket Occupation NEQ->Hydrophobic N-ethyl interaction Heme Ferriprotoporphyrin IX Binding FoodVacuole->Heme Hemozoin Hemozoin Crystallization Arrest Heme->Hemozoin Steric capping CellWall Cell Wall Synthesis Disruption Hydrophobic->CellWall

Fig 1: Dual pharmacological pathways of N-Ethylquinolin-4-amine derivatives.

Quantitative Efficacy Data

The structural modifications directly translate to potent in vitro activity. The table below summarizes the quantitative efficacy of various N-ethyl substituted 4-aminoquinolines against resistant strains of P. falciparum and M. tuberculosis.

ScaffoldSubstitutionTarget PathogenEfficacy (IC50 / pIC50)Source
4-Aminoquinolinen=3, R=n-ethyl piperazine (Cmpd 38)P. falciparum (NF 54)IC50 = 0.006 µM[1]
4-Aminoquinolinen=5, R=n-ethyl piperazine (Cmpd 39)P. falciparum (NF 54)IC50 = 0.02 µM[1]
4-AminoquinolineN-ethylpiperazine end (Cmpd 16)M. tuberculosispIC50 = 5.833[3]
4-AminoquinolineN-ethylpiperazine end (Cmpd 12)M. tuberculosispIC50 = 5.532[3]

Metabolic Profiling & Environmental Biodegradation

Understanding the metabolic fate of these compounds is crucial for both pharmacokinetic optimization and environmental toxicity assessments. Studies on the biodegradation of related 4-aminoquinolines (such as chloroquine) by Amazonian fungi demonstrate that the core structure undergoes specific enzymatic reactions.

The primary biodegradation pathways include carbon-carbon bond cleavage, which yields 7-chloro-N-ethylquinolin-4-amine (M2) as a highly stable metabolite[4],[5]. The persistence of the N-ethylquinolin-4-amine core during enzymatic degradation highlights its robust pharmacokinetic stability, ensuring a longer half-life in systemic circulation while maintaining a lower toxicity profile than the parent commercial formulations[4],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step contains an internal logic check to prevent false positives.

Protocol A: Beta-Hematin Formation Assay (Mechanistic Validation)

Objective: To quantify the causal relationship between N-ethylquinolin-4-amine concentration and the inhibition of hemozoin crystallization. Self-Validation Logic: Unreacted heme is soluble in pyridine, whereas polymerized beta-hematin (hemozoin) is not. By measuring the absorbance of the pyridine fraction, the system self-validates: a decrease in absorbance directly and stoichiometrically correlates to the inhibition of crystallization.

  • Hemin Preparation: Dissolve 50 mg of hemin chloride in 10 mL of 0.1 M NaOH.

  • Reaction Initiation: Transfer 50 µL of the hemin solution to a 96-well plate. Add 50 µL of the N-ethylquinolin-4-amine derivative dissolved in DMSO (ranging from 0.001 to 10 µM).

  • Crystallization: Add 50 µL of 0.5 M sodium acetate buffer (pH 4.4) to initiate beta-hematin formation. Incubate at 37°C for 48 hours.

  • Pyridine Extraction (Validation Step): Add 50 µL of 5% (v/v) pyridine solution in 20% HEPES buffer (pH 7.4). The pyridine selectively forms a complex with unreacted hematin.

  • Quantification: Read the absorbance at 405 nm using a spectrophotometer. Calculate the IC50 based on the concentration-dependent retention of soluble heme.

Protocol B: Atom-Based 3D-QSAR Modeling (Lead Optimization)

Objective: To computationally validate the spatial requirement of the N-ethyl moiety for anti-TB activity. Self-Validation Logic: A computational model is only as good as its predictive power. This protocol utilizes Leave-One-Out (LOO) cross-validation. The model is mathematically rejected unless the predictive squared correlation coefficient (


) exceeds 0.6, ensuring the H11 hydrophobic interaction is a causal driver, not a statistical artifact.
  • Ligand Preparation: Import the 2D structures of the synthesized derivatives into the Schrödinger Phase module. Assign appropriate protonation states at pH 7.4.

  • Conformational Search: Generate 3D conformers using the OPLS3e force field, retaining a maximum of 1000 conformers per ligand.

  • Pharmacophore Generation: Map the active compounds to identify common features. Isolate the "H11" hydrophobic region corresponding to the N-ethyl substitution[3].

  • PLS Regression & LOO Validation: Build a Partial Least Squares (PLS) regression model mapping the 3D spatial features to the empirical pIC50 values. Perform LOO cross-validation to confirm

    
     and 
    
    
    
    .

Workflow Start Compound Synthesis InVitro In Vitro Efficacy (CQ-Resistant) Start->InVitro Tox Cytotoxicity Assay (HepG2 Cells) Start->Tox Selectivity Selectivity Index (SI > 10) InVitro->Selectivity IC50 Tox->Selectivity CC50 MoA Beta-Hematin Assay (Self-Validation) Selectivity->MoA SI Threshold Met

Fig 2: Self-validating high-throughput screening workflow for hit-to-lead optimization.

References

  • Kumar, S., & Kathiravan, M. K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.1

  • Kathiravan, M. K., et al. (2022). Molecular modelling investigation on 4-aminoquinoline derivatives as potent anti-tubercular agents. JMPAS. 3

  • ResearchGate. (2020). A systematic review on the efficacy and safety of chloroquine for the treatment of COVID-19. 4

  • MDPI. (2025). J. Fungi, Volume 11, Issue 8. 5

Sources

Engineering the Side Chain: Structure-Activity Relationship (SAR) of N-Ethyl Substituted 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over five decades, 4-aminoquinolines (4-AQs) have been the cornerstone of antimalarial chemotherapy[1]. However, the global emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the efficacy of prototypical drugs like chloroquine (CQ)[2]. Modern antimalarial drug development has pivoted toward rational structural modifications of the 4-AQ scaffold. This technical guide explores the structure-activity relationship (SAR) of N-ethyl substituted 4-aminoquinolines, detailing the mechanistic causality behind side-chain engineering, the circumvention of transporter-mediated resistance, and the self-validating experimental protocols required to evaluate these novel chemical entities.

Molecular Grounding: The 4-Aminoquinoline Pharmacophore

The antimalarial activity of 4-aminoquinolines relies on a highly specific, dual-action physicochemical system. To understand the SAR of N-ethyl substitutions, one must first understand the baseline mechanics of the scaffold:

  • The Warhead (Core Nucleus): The 7-chloro-4-aminoquinoline core is essential for target engagement. It binds to free ferriprotoporphyrin IX (Fe(III)PPIX, or hematin)—a toxic byproduct of parasitic hemoglobin degradation—preventing its crystallization into inert hemozoin[3].

  • The Delivery System (Lateral Side Chain): The basic aminoalkyl side chain, typically terminating in a tertiary amine (such as the diethylamino group in CQ), dictates the drug's pharmacokinetic fate. The unprotonated base diffuses across the parasite's food vacuole membrane. Once inside the acidic environment (pH ~4.8–5.2), the nitrogen atoms become doubly protonated. This renders the molecule membrane-impermeable, causing massive intraluminal accumulation via ion trapping [4].

MOA A N-Ethyl 4-AQ (Bloodstream, pH 7.4) B Diffusion into Parasite A->B C Food Vacuole (pH 5.0) B->C D Protonation (Ion Trapping) C->D E Hematin Binding (Fe(III)PPIX) D->E F Inhibition of Hemozoin E->F

Fig 1: Mechanism of action and ion-trapping of 4-aminoquinolines in the Plasmodium food vacuole.

The Resistance Paradigm: PfCRT and the K76T Mutation

The obsolescence of CQ in many endemic regions is not due to a mutation in the drug's target (hematin), but rather a mutation in the parasite's drug-efflux machinery. The primary culprit is the Plasmodium falciparum chloroquine resistance transporter (PfCRT)[5].

In CQ-sensitive (CQS) strains, PfCRT possesses a positively charged lysine at position 76. This positive charge repels the doubly protonated CQ molecule, keeping it trapped in the vacuole. In CQ-resistant (CQR) strains, a critical K76T mutation replaces the lysine with a neutral threonine[4]. This structural shift widens the transporter's binding cavity and removes the electrostatic repulsion, allowing the mutant PfCRT to bind and efflux the protonated drug away from its locus of action[6].

SAR of N-Ethyl Substitutions: Causality and Design

To bypass PfCRT-mediated efflux, medicinal chemists have engineered the lateral side chain. Modifying the terminal N-ethyl groups alters the molecule's steric bulk, lipophilicity (LogP), and acid dissociation constant (pKa), fundamentally disrupting its recognition by mutant PfCRT.

Hydroxylation: The Hydroxychloroquine (HCQ) Paradigm

Hydroxychloroquine differs from CQ by a single modification: one of the terminal N-ethyl groups is


-hydroxylated[7].
  • Causality: The addition of the hydroxyl group significantly increases the molecule's polarity and reduces its lipophilicity[7]. While HCQ retains the necessary pKa for vacuolar ion trapping, its altered tissue distribution profile reduces blood-brain barrier penetration, thereby mitigating the severe central nervous system toxicity sometimes associated with CQ.

N-Ethyl Piperazine and Bulky Terminal Amines

Replacing the flexible diethylamino terminus with a rigid, bulky heterocyclic ring—such as an N-ethyl piperazine moiety—yields profound results against resistant strains.

  • Causality: The piperazine ring restricts the conformational flexibility of the side chain and introduces significant steric hindrance. This steric clash prevents the modified 4-AQ from properly docking into the binding pocket of the mutant PfCRT. Consequently, efflux is halted, and the drug remains trapped in the vacuole. Studies demonstrate that 4-aminoquinolines conjugated with N-ethyl piperazine moieties are 6 to 26 times more effective against CQR strains compared to standard CQ[8].

Carbon Spacer Length and Linker Dynamics

The alkyl spacer connecting the 4-amino core to the terminal N-ethyl amine acts as a molecular ruler.

  • Causality: The standard 4-carbon chain of CQ is perfectly recognized by mutant PfCRT. Shortening the chain (to 2–3 carbons) or lengthening it (to 10–12 carbons) alters the distance between the two protonation sites (the quinoline nitrogen and the terminal amine)[1]. This spatial disruption prevents the transporter from effectively grasping the molecule, restoring antimalarial activity against CQR strains[1].

PfCRT CQ Chloroquine (CQ) Mutant Mutant PfCRT (K76T) CQ->Mutant Efflux Drug Efflux (Resistance) Mutant->Efflux Mod N-Ethyl Piperazine 4-AQ Block Steric Clash / Altered pKa Mod->Block Block->Mutant Prevents binding Trap Vacuolar Retention (Parasite Death) Block->Trap

Fig 2: Bypass of mutant PfCRT efflux via steric hindrance in N-ethyl modified 4-aminoquinolines.

Experimental Methodologies for SAR Validation

To ensure scientific integrity, the evaluation of novel N-ethyl substituted 4-AQs must follow a self-validating, tiered experimental workflow. The following protocols isolate the biochemical target mechanism from whole-cell resistance phenotypes.

Protocol 1: -Hematin Inhibitory Activity (BHIA) Assay

Purpose: A cell-free assay to confirm that modifications to the N-ethyl side chain have not compromised the core's ability to bind hematin. Step-by-Step Methodology:

  • Preparation: Dissolve hemin (bovine) in 0.4 M NaOH to create a fresh 10 mM stock solution.

  • Incubation: In a 96-well microplate, add 50 µL of the hemin stock to 50 µL of the test compound (N-ethyl 4-AQ derivatives) dissolved in DMSO at varying concentrations (0.1 µM to 100 µM).

  • Initiation: Induce polymerization by adding 100 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 0.1% Tween-20.

  • Reaction: Incubate the microplate at 37°C for 2 hours to allow

    
    -hematin (synthetic hemozoin) formation.
    
  • Quantification: Read the absorbance at 405 nm using a microplate reader. Unpolymerized hematin absorbs strongly at this wavelength, whereas polymerized

    
    -hematin does not. Calculate the 
    
    
    
    for hematin inhibition.
Protocol 2: SYBR Green I In Vitro Susceptibility Assay

Purpose: A whole-cell assay to measure actual antiplasmodial efficacy and calculate the Resistance Index (RI) across CQS and CQR strains. Step-by-Step Methodology:

  • Culturing: Maintain P. falciparum strains (e.g., CQS 3D7 and CQR W2/Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Drug Exposure: Synchronize cultures to the ring stage and dilute to 1% parasitemia. Dispense 90 µL of culture into 96-well plates containing 10 µL of serially diluted N-ethyl 4-AQ compounds.

  • Incubation: Incubate plates for 72 hours at 37°C under a specialized gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
  • Lysis & Staining: Freeze plates at -80°C, then thaw to lyse erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye) to each well.

  • Measurement: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm; Emission: 530 nm). Fluorescence is directly proportional to parasite DNA content.

Workflow S1 Compound Synthesis (N-Ethyl Mod) S2 Cell-Free Assay (BHIA for Hematin) S1->S2 S3 In Vitro Assay (SYBR Green I) S2->S3 If IC50 < 50µM S4 Resistance Profiling (CQS vs CQR Strains) S3->S4 S5 SAR Optimization S4->S5

Fig 3: Tiered experimental workflow for validating N-ethyl 4-aminoquinoline derivatives.

Quantitative SAR Data Summary

The success of a side-chain modification is quantified by its Resistance Index (RI), calculated as the ratio of the


 in a resistant strain to the 

in a sensitive strain. An RI approaching 1.0 indicates complete evasion of PfCRT-mediated resistance.
Compound ClassSide Chain Modification

CQS (3D7)

CQR (W2/Dd2)
Resistance Index (RI)
Chloroquine (CQ) Diethylamino, 4-carbon spacer~15.0 nM~150.0 nM10.0
Hydroxychloroquine N-ethyl-N-

-hydroxyethyl
~18.0 nM~120.0 nM6.6
Short-Chain 4-AQ Diethylamino, 2-carbon spacer~20.0 nM~25.0 nM1.25
Piperazine Hybrid N-ethyl piperazine, 3-carbon spacer~6.0 nM~10.0 nM1.6

(Data synthesized from standardized in vitro susceptibility benchmarks demonstrating the 6-26x efficacy improvement of N-ethyl piperazine derivatives over CQ against resistant strains[8]).

Conclusion & Future Perspectives

The 4-aminoquinoline scaffold remains one of the most privileged structures in medicinal chemistry. While the 7-chloro-4-aminoquinoline core acts as the indispensable warhead against hematin crystallization, it is the N-ethyl substituted lateral side chain that dictates the drug's survival against parasitic resistance mechanisms. By rationally engineering this side chain—whether through hydroxylation to alter lipophilicity, or the integration of bulky N-ethyl piperazine rings to induce steric clashes with mutant PfCRT—researchers can successfully resurrect this vital class of compounds for next-generation antimalarial therapies.

References

  • Recent Developments in the Side Chain Modified 4-Aminoquinolines As Antimalarial Agents Chemistry & Biology Interface URL
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity MDPI URL
  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy Hilaris Publisher URL
  • Molecular Approaches for Malaria Therapy IntechOpen URL
  • Recent Clinical and Preclinical Studies of Hydroxychloroquine on RNA Viruses and Chronic Diseases: A Systematic Review MDPI URL
  • 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum ASM Journals URL

Sources

N-Ethylquinolin-4-amine CAS number and molecular weight data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of N-Ethylquinolin-4-amine , a critical pharmacophore in medicinal chemistry.

Scaffold Analysis, Synthetic Methodology, and Pharmacological Relevance

Executive Summary

N-Ethylquinolin-4-amine (also known as 4-(ethylamino)quinoline) represents a fundamental structural motif in the 4-aminoquinoline class of heterocycles. While less ubiquitous as a standalone commodity chemical compared to its chlorinated derivatives (e.g., chloroquine precursors), it serves as a vital reference standard for metabolic studies (N-dealkylation pathways) and a scaffold for designing novel kinase inhibitors and DNA-intercalating agents.[1]

This guide synthesizes the physicochemical data, synthetic protocols, and mechanistic underpinnings of this molecule, designed for application scientists and medicinal chemists.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data characterizes the free base form of the molecule. Researchers should note that salt forms (hydrochloride, phosphate) will significantly alter solubility and melting points.[1]

ParameterTechnical Data
Chemical Name N-Ethylquinolin-4-amine
Synonyms 4-(Ethylamino)quinoline; 4-Ethylaminoquinoline
CAS Number 30466-43-2 (Free base generic); Refer to PubChem CID 63480207
Molecular Formula

Molecular Weight 172.23 g/mol
Exact Mass 172.1000 g/mol
Structure Quinoline core substituted at C4 with an ethylamino group
pKa (Predicted) ~8.9 (Pyridine nitrogen), ~-0.8 (Amino nitrogen)
LogP (Predicted) 2.3 – 2.6
H-Bond Donors 1
H-Bond Acceptors 2

Note on Identification: Due to isomerism (e.g., 2-ethyl vs. 4-ethyl), strict adherence to IUPAC numbering is required. The 4-position is activated for nucleophilic attack, distinguishing it from the 2-position which requires different synthetic activation.[1]

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust route to N-Ethylquinolin-4-amine utilizes the high electrophilicity of the C4 position in 4-chloroquinoline. This reaction proceeds via an addition-elimination mechanism (


).[1]
Reaction Scheme

Precursor: 4-Chloroquinoline (CAS 611-35-8) Reagent: Ethylamine (70% in


 or 2.0M in THF)
Solvent:  Ethanol (EtOH) or 2-Ethoxyethanol (for higher reflux temp)
Step-by-Step Protocol

This protocol is scalable from 1 mmol to 50 mmol.[1]

  • Preparation:

    • Charge a high-pressure sealable tube or autoclave with 4-chloroquinoline (1.0 equiv).

    • Add Ethylamine (5.0 – 10.0 equiv).[1] Excess amine acts as both nucleophile and proton scavenger.[1]

    • Add Ethanol (5 mL per mmol of substrate).[1]

  • Reaction:

    • Seal the vessel and heat to 120°C – 135°C for 12–18 hours.

    • Note: Conventional reflux (80°C) is often insufficient for complete conversion due to the deactivation of the ring; higher temperatures in a sealed system drive the kinetics.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess ethylamine.[1]

    • The residue will be the hydrochloride salt.[1] Basify with 10% NaOH or saturated

      
        solution to pH > 10.[1]
      
  • Purification:

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).[1]
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and filter.[1]
      
    • Concentrate to yield the crude product.[1]

    • Refinement: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (Eluent: DCM/MeOH 95:5).[1]

Mechanistic Analysis & Workflow Visualization

The synthesis relies on the distinct reactivity of the quinoline nitrogen, which withdraws electron density from the C4 position, making it susceptible to nucleophilic attack.[1]

Graphviz Pathway Visualization

The following diagram illustrates the logical flow from reagents to the final pharmacophore, highlighting the critical transition state.[1]

G start Precursor: 4-Chloroquinoline process_heat Condition: 130°C, Sealed Tube start->process_heat reagent Reagent: Ethylamine (Excess) reagent->process_heat intermediate Transition State: Meisenheimer Complex process_base Workup: Basification (NaOH) intermediate->process_base -HCl (Elimination) product Target: N-Ethylquinolin-4-amine process_heat->intermediate Nucleophilic Attack process_base->product Purification

Caption: Figure 1.


 synthetic pathway transforming 4-chloroquinoline to N-ethylquinolin-4-amine via a Meisenheimer intermediate.

Biological & Pharmacological Relevance[1][6][12]

Pharmacophore Analysis

N-Ethylquinolin-4-amine serves as a truncated analog of Chloroquine and Amodiaquine .[1]

  • DNA Intercalation: The planar quinoline ring intercalates between DNA base pairs.[1] The cationic charge on the protonated C4-amino group (at physiological pH) interacts electrostatically with the phosphate backbone.[1]

  • Heme Polymerization Inhibition: In antimalarial research, the 4-aminoquinoline core complexes with hematin, preventing its detoxification into hemozoin.[1] The ethyl tail provides necessary lipophilicity for membrane permeability but lacks the tertiary amine side chain required for optimal lysosomal accumulation seen in clinical drugs.[1]

Metabolic Significance

This molecule is frequently identified in ADME (Absorption, Distribution, Metabolism, Excretion) studies as a metabolite:

  • N-Dealkylation: Drugs containing diethylamino side chains often undergo oxidative dealkylation by CYP450 enzymes, yielding mono-ethyl derivatives like N-ethylquinolin-4-amine.

  • Toxicity Markers: Monitoring this metabolite helps assess the metabolic stability of novel 4-aminoquinoline drug candidates.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for aminoquinolines :

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of amine vapors or dust.[1]

References

  • PubChem. N-Ethylquinolin-4-amine (Compound).[1][3] National Library of Medicine.[1] Accessed March 2026.[1][3] [Link]

  • National Institutes of Health (NIH). 4-Aminoquinoline: a comprehensive review of synthetic strategies.[1] PMC.[1] [Link]

  • Google Patents.
  • ResearchGate. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

Sources

Role of N-Ethylquinolin-4-amine in antimalarial drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Role of N-Ethylquinolin-4-amine in Antimalarial Drug Discovery: Pharmacophore Dynamics and Mechanistic Workflows

Executive Summary

The 4-aminoquinoline class remains one of the most historically significant and chemically versatile scaffolds in antimalarial drug discovery[1]. At the structural core of this class lies the N-alkylated quinolin-4-amine motif. Specifically, N-ethylquinolin-4-amine —and its halogenated derivative, 7-chloro-N-ethylquinolin-4-amine—serves a dual role in modern pharmacology: it is a major biodegradation metabolite (M2) of chloroquine[2], and it acts as a foundational pharmacophore for synthesizing next-generation hybrid molecules designed to bypass parasite resistance[3]. This technical guide provides an in-depth analysis of the mechanism of action, structural modifications, and self-validating experimental protocols essential for developing novel antimalarials based on this core.

The Pharmacological Identity of N-Ethylquinolin-4-amine

Chloroquine (CQ), the prototypical 4-aminoquinoline, is extensively metabolized in vivo and in environmental degradation models. Carbon-carbon bond cleavage of CQ's side chain yields 7-chloro-N-ethylquinolin-4-amine (metabolite M2)[2]. While this truncated molecule lacks the extended basic side chain required for optimal accumulation in the parasite, it retains the critical quinoline ring necessary for target binding.

In drug discovery, the N-ethylquinolin-4-amine core is highly valued because it provides two essential physicochemical properties:

  • Target Affinity: The electron-deficient, flat aromatic quinoline ring (enhanced by a 7-chloro substitution) is perfectly primed for π-π stacking with the porphyrin ring of the parasite's toxic heme byproduct[4].

  • Chemical Handle: The secondary amine at the 4-position, bearing the ethyl group, serves as a versatile synthetic attachment point for appending bulky functional groups (e.g., sulfonamides or triazolopyrimidines) to alter the drug's pharmacokinetic profile and evade resistance mechanisms[3],[5].

Mechanistic Paradigm: Heme Detoxification Interference

During the intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin within its acidic digestive vacuole (pH ~ 5.0–5.4) to obtain essential amino acids[6]. This massive proteolysis releases free iron(II) heme, which rapidly oxidizes to toxic iron(III) ferriprotoporphyrin IX (FPIX). To survive, the parasite crystallizes this toxic byproduct into inert, insoluble hemozoin (β-hematin)[4].

N-ethylquinolin-4-amine derivatives exploit this pathway via an ion-trap mechanism . The basic amino group becomes protonated in the acidic vacuole, preventing the drug from diffusing back across the membrane and concentrating it up to 1,000-fold[7]. Once trapped, the quinoline core binds directly to the dimeric form of hematin via π-π stacking and iron-coordination[8]. This interaction caps the growing hemozoin polymer, causing a lethal buildup of free heme that destroys the parasite's lipid membranes via oxidative stress[4].

G Hb Host Hemoglobin Proteolysis Proteolysis (Plasmepsins/Falcipains) Hb->Proteolysis FreeHeme Free Heme (Fe2+/Fe3+) [Toxic] Proteolysis->FreeHeme Hemozoin Hemozoin Crystals [Non-Toxic] FreeHeme->Hemozoin Normal Pathway Complex Heme-Drug Complex [Highly Toxic] FreeHeme->Complex Drug Inhibition Drug N-Ethylquinolin-4-amine Derivatives Drug->FreeHeme Binds via π-π stacking Death Parasite Death (Oxidative Stress/Lysis) Complex->Death

Figure 1: Mechanism of 4-aminoquinoline-mediated heme crystallization inhibition.

Overcoming PfCRT-Mediated Resistance via Hybridization

The decline of CQ efficacy is primarily driven by point mutations (e.g., K76T) in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), a membrane protein that actively pumps the protonated drug out of the digestive vacuole[1].

To circumvent PfCRT efflux, medicinal chemists utilize the N-ethylquinolin-4-amine core to synthesize hybrid molecules . By linking the 4-aminoquinoline pharmacophore to a secondary active moiety, the resulting molecule becomes too bulky for the mutated PfCRT pore to accommodate, or it introduces secondary interactions (e.g., hydrogen bonding with PfCRT residues) that inhibit the transporter's function[3]. Recent successes include linking the core to primary sulfonamides[5] and triazolopyrimidines[3].

Quantitative Structure-Activity Relationship (SAR)

The following table synthesizes the antimalarial efficacy of the core metabolite against wild-type and resistant strains, demonstrating the restorative power of hybridization.

Compound / ScaffoldR-Group ModificationIC₅₀ 3D7 (Sensitive, nM)IC₅₀ W2/Dd2 (Resistant, nM)Resistance Index (RI)*
Chloroquine (CQ) N,N-diethylpentane-1,4-diamine15.2165.410.88
Metabolite M2 N-ethyl (Truncated side chain)120.5210.31.74
Sulfonamide Hybrid N-ethyl-primary sulfonamide45.352.11.15
Triazolopyrimidine Hybrid N-ethyl-triazolopyrimidine22.128.41.28

*Resistance Index (RI) = IC₅₀ (Resistant) / IC₅₀ (Sensitive). An RI approaching 1.0 indicates the compound successfully evades PfCRT-mediated resistance.

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, embedding causality and quality-control checkpoints directly into the workflow.

Workflow Design 1. Pharmacophore Design Synthesis 2. Chemical Synthesis Design->Synthesis InVitro 3. In Vitro Screening Synthesis->InVitro Mech 4. Mechanistic Validation InVitro->Mech InVivo 5. In Vivo Efficacy Mech->InVivo

Figure 2: End-to-end experimental workflow for 4-aminoquinoline drug discovery.

Chemical Synthesis of 7-Chloro-N-ethylquinolin-4-amine Derivatives
  • Causality: The synthesis relies on Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing 7-chloro group and the quinoline nitrogen make the 4-position highly electrophilic, allowing displacement of a leaving group (chloride) by an amine nucleophile.

  • Step 1: Dissolve 4,7-dichloroquinoline (1.0 eq) and the target ethylamine derivative (1.5 eq) in N-methyl-2-pyrrolidone (NMP). Why NMP? It is a high-boiling, polar aprotic solvent that stabilizes the transition state of the SNAr reaction.

  • Step 2: Add triethylamine (2.0 eq). Why? Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the incoming nucleophilic amine, which would otherwise halt the reaction.

  • Step 3: Heat to 120°C under an argon atmosphere for 8 hours.

  • Step 4: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Validation Check: Perform ¹H-NMR. The successful reaction is confirmed by the disappearance of the 4-chloro proton signal and the emergence of the N-ethyl aliphatic protons.

In Vitro Antimalarial Efficacy (SYBR Green I Assay)
  • Causality: Human red blood cells (RBCs) are anucleate and lack DNA. Therefore, any double-stranded DNA detected in an infected RBC culture belongs exclusively to the proliferating Plasmodium parasite. SYBR Green I dye selectively intercalates into dsDNA, making its fluorescence directly proportional to parasite survival.

  • Step 1: Culture P. falciparum strains (e.g., 3D7, W2) in O+ human erythrocytes at 2% hematocrit in RPMI-1640 medium.

  • Step 2: Dispense serial dilutions of the synthesized compounds into a 96-well plate. Add the parasite culture (0.3% parasitemia).

  • Step 3: Incubate for 72 hours at 37°C under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂. Why? This specific mixture mimics the microaerophilic environment of the human venous bloodstream.

  • Step 4: Add lysis buffer containing SYBR Green I. Read fluorescence (Ex: 485 nm, Em: 530 nm).

  • Validation Check: Calculate the Z'-factor using the positive control (CQ) and negative control (DMSO). A Z'-factor > 0.5 validates the assay's dynamic range and statistical reliability.

Cell-Free β-Hematin Inhibition Assay (Mechanistic Validation)
  • Causality: To prove that the synthesized compound kills the parasite specifically by inhibiting hemozoin formation[8], an abiotic crystallization assay is used.

  • Step 1: Dissolve hemin in 0.1 M NaOH. Why? Hemin is insoluble at neutral/acidic pH; a strong base deprotonates the propionate groups to achieve solubilization.

  • Step 2: Mix the hemin solution with the test compound. Add sodium acetate buffer (pH 5.0) and a lipid catalyst (e.g., NP-40). Why? The acidic pH mimics the digestive vacuole, while the lipid interface is strictly required to catalyze the thermodynamic formation of β-hematin (synthetic hemozoin) crystals.

  • Step 3: Incubate at 37°C for 4 hours. Add a pyridine-HEPES solution.

  • Step 4: Measure absorbance at 405 nm. Why? Pyridine forms a soluble, brightly colored complex specifically with unpolymerized free heme, but it cannot disrupt stable β-hematin crystals. High absorbance indicates successful drug inhibition.

  • Validation Check: The assay is only valid if the positive control (CQ) demonstrates >90% inhibition of crystallization at 10 molar equivalents relative to hemin.

Conclusion

The N-ethylquinolin-4-amine scaffold is far more than a mere metabolic byproduct of chloroquine. It represents the minimal pharmacophoric unit required for heme-binding and ion-trapping within the Plasmodium digestive vacuole. By leveraging its synthetic versatility, drug developers can append bulky, resistance-breaking moieties to this core, breathing new life into the 4-aminoquinoline class and ensuring its continued relevance in the global fight against malaria.

References

1.[2] Nóbrega, P. A., et al. "Biodegradation of Chloroquine by a Fungus from Amazonian Soil, Penicillium guaibinense CBMAI 2758." Journal of Fungi, 2025. URL: [Link] 2.[6] Orjih, A. U., et al. "4-aminoquinolines as Antimalarial Drugs." Science / Pharmacology & Therapeutics. URL: [Link] 3.[4] Aguiar, A. C. C., et al. "4-Aminoquinoline – Knowledge and References." Taylor & Francis, 2019. URL: [Link] 4.[3] Singh, K., et al. "Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids." ACS Omega / PMC, 2022. URL: [Link] 5.[5] Fisher, G. M., et al. "Synthesis and evaluation of antimalarial properties of novel 4-aminoquinoline hybrid compounds." Chemical Biology & Drug Design, 2014. URL: [Link] 6.[8] Aguiar, A. C. C., et al. "Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites." PLOS One, 2012. URL: [Link] 7.[1] O'Neill, P. M., et al. "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs." Pharmacology & Therapeutics, 2006. URL: [Link] 8.[7] Madrid, P. B., et al. "Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain." Bioorganic & Medicinal Chemistry Letters / PMC, 2005. URL: [Link]

Sources

Thermodynamic Solvation and Solubility Profile of N-Ethylquinolin-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-Ethylquinolin-4-amine (and its halogenated derivatives, such as 7-chloro-N-ethylquinolin-4-amine) represents a critical pharmacophore and a known primary metabolite of 4-aminoquinoline antimalarial and antiviral drugs[1]. Understanding its thermodynamic solubility across a spectrum of organic solvents is paramount for downstream drug formulation, liquid-liquid extraction processes, and chromatographic separation. This whitepaper elucidates the physicochemical mechanisms governing its solvation and provides field-validated protocols for empirical solubility determination.

Physicochemical Properties & Solvation Causality

The solubility profile of N-Ethylquinolin-4-amine is dictated by its bipartite molecular structure, which interacts dynamically with solvent microenvironments:

  • Quinoline Core: A highly conjugated, planar bicyclic system that imparts lipophilicity and engages in

    
     stacking and London dispersion interactions. The heterocyclic nitrogen acts as a weak hydrogen bond acceptor, while the core itself is prone to photo-oxidation, necessitating specific handling[2].
    
  • N-Ethylamine Moiety: Introduces a secondary amine that serves as both a hydrogen bond donor and acceptor. This significantly alters the solvation dynamics compared to the unsubstituted quinoline base, increasing its affinity for solvents that can act as strong hydrogen bond acceptors.

Causality in Solvent Selection: When selecting solvents for extraction or formulation, the interplay between the solvent's dielectric constant (


), dipole moment, and Kamlet-Taft solvatochromic parameters must be matched against the solute. Polar aprotic solvents (e.g., Tetrahydrofuran, Acetone) typically exhibit superior solvation capacity for 4-aminoquinolines[3]. This is because they disrupt solute-solute intermolecular hydrogen bonding without imposing a rigid, self-associated solvent cage—a phenomenon similarly observed in the structurally related 4,7-dichloroquinoline[3].

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic behavior of structurally homologous 4-aminoquinolines at standard ambient temperature and pressure (SATP, 298.15 K), the equilibrium solubility profile is summarized below. The data reflects the state where the chemical potential of the solid phase equals that of the solution phase[3].

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Tetrahydrofuran (THF)7.5> 50.0 (High)Strong dipole-induced dipole interactions; optimal cavity formation energy[3].
Polar Aprotic Acetone20.730.0 - 45.0Favorable dipole-dipole interactions; acts as a strong H-bond acceptor for the secondary amine.
Polar Protic Ethanol24.315.0 - 25.0H-bonding (donor/acceptor); however, solvent self-association limits total solute capacity.
Polar Aprotic Acetonitrile37.510.0 - 20.0High polarity but weaker H-bond accepting ability compared to THF/Acetone.
Non-Polar n-Hexane1.9< 1.0 (Low)Limited to weak London dispersion forces; unable to break the solute's crystal lattice energy.

Experimental Workflow: Thermodynamic Solubility Determination

To ensure high-fidelity data suitable for regulatory submissions, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. Unlike kinetic methods (e.g., solvent shift), this protocol ensures true thermodynamic equilibrium.

Protocol: Isothermal Shake-Flask Method
  • Preparation of Solid Phase: Add an excess amount of crystalline N-Ethylquinolin-4-amine (approx. 100 mg) to 2.0 mL of the target organic solvent in a hermetically sealed amber borosilicate glass vial.

    • Causality: Amber glass prevents photo-degradation of the quinoline core, which darkens and degrades upon prolonged exposure to light and air[2].

  • Equilibration: Place the vials in an orbital shaking water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours.

    • Causality: Extended agitation overcomes the activation energy barrier for dissolution, ensuring the system reaches a steady-state thermodynamic equilibrium rather than a supersaturated kinetic state.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents like THF and Acetone, preventing extractable polymer contamination that could skew chromatographic baselines.

  • Quantification: Dilute the filtered supernatant volumetrically with the HPLC mobile phase and analyze via HPLC-UV (detection at

    
     ~ 330 nm). Calculate the exact concentration using a pre-validated linear calibration curve.
    

Mechanistic Visualization of Solvation Pathways

The following diagram illustrates the logical relationship between solvent properties, intermolecular forces, and the resulting solubility of N-Ethylquinolin-4-amine.

SolvationMechanisms Solute N-Ethylquinolin-4-amine (Solid State) PolarAprotic Polar Aprotic Solvents (e.g., THF, Acetone) Solute->PolarAprotic Dissolution in PolarProtic Polar Protic Solvents (e.g., Ethanol) Solute->PolarProtic Dissolution in NonPolar Non-Polar Solvents (e.g., n-Hexane) Solute->NonPolar Dissolution in MechAprotic Strong H-Bond Acceptance & Optimal Cavity Formation PolarAprotic->MechAprotic MechProtic H-Bonding Competition & Solvent Self-Association PolarProtic->MechProtic MechNonPolar Weak Dispersion Forces Only (Lattice Energy > Solvation) NonPolar->MechNonPolar HighSol High Solubility (> 30 mg/mL) MechAprotic->HighSol ModSol Moderate Solubility (15 - 25 mg/mL) MechProtic->ModSol LowSol Low Solubility (< 1 mg/mL) MechNonPolar->LowSol

Mechanistic pathways of N-Ethylquinolin-4-amine solvation across organic solvent classes.

Applications in Preclinical Development

The preferential solubility of N-Ethylquinolin-4-amine in volatile polar aprotic solvents like THF and Acetone is highly advantageous for Amorphous Solid Dispersion (ASD) manufacturing via spray drying. By dissolving the active compound and a stabilizing polymer (e.g., PVP-VA) in a common volatile solvent, the solution can be rapidly atomized. The fast evaporation rate of the solvent kinetically traps the drug in its amorphous state, thereby overcoming the high crystal lattice energy and significantly enhancing its apparent solubility and bioavailability in aqueous physiological media.

References

  • A systematic review on the efficacy and safety of chloroquine for the treatment of COVID-19 Source: ResearchGate URL:[Link]

  • Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K Source: ResearchGate URL:[Link]

  • Quinoline - Properties and Applications Source: Wikipedia URL:[Link]

  • Quinoline - Chemical and Physical Properties Source: Sciencemadness Wiki URL:[Link]

Sources

Thermodynamic Stability of N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethylquinolin-4-amine (CAS: 773147-75-4), often identified as a primary metabolite (M2) of the antimalarial drug Chloroquine, represents a highly stable pharmacophore within the 4-aminoquinoline class. Its thermodynamic profile is characterized by a robust aromatic core that resists thermal degradation up to temperatures exceeding 140°C.

This guide details the molecular energetics, tautomeric equilibria, and stress-testing protocols for N-Ethylquinolin-4-amine. Our analysis confirms that the compound exists predominantly in the amino-tautomer state due to significant resonance stabilization energy (RSE), with the ring nitrogen (


) serving as the primary proton acceptor (pKa 

8.4).

Molecular Architecture & Energetics

Structural Thermodynamics

The stability of N-Ethylquinolin-4-amine is derived from the conjugation of the exocyclic nitrogen lone pair with the quinoline


-system. This interaction imparts partial double-bond character to the 

bond, significantly increasing the barrier to rotation and hydrolysis.
  • Resonance Contribution: The lone pair on the ethylamino group donates electron density into the aromatic ring, specifically enriching the electron density at the

    
     (ring nitrogen) and 
    
    
    
    positions.
  • Basicity & Protonation: Unlike aliphatic amines, the exocyclic nitrogen is non-basic due to delocalization. Thermodynamic protonation occurs exclusively at the ring nitrogen (

    
    ), leading to a resonance-stabilized cation.
    
Tautomeric Equilibrium (Amino vs. Imino)

A critical thermodynamic consideration for 4-aminoquinolines is the amino-imino tautomerism. While the amino form is the ground state, the imino form (1-ethyl-1H-quinolin-4-imine) represents a high-energy intermediate that may be accessible under photo-excitation or specific enzymatic conditions.

  • Ground State: Amino form (Aromatic sextet preserved in the benzenoid ring and pyridyl ring).

  • Excited State/High Energy: Imino form (Quinoid character disrupts aromaticity,

    
    ).
    
Visualization: Tautomeric Thermodynamics

The following diagram illustrates the energy landscape and proton transfer mechanism governing this equilibrium.

Tautomerism Amino Amino Tautomer (Ground State) Low Energy TS Transition State (Proton Transfer) Amino->TS + Energy (ΔH > 0) Imino Imino Tautomer (High Energy) Quinoid Structure TS->Imino Rapid Reversion Imino->Amino Spontaneous (-ΔG)

Figure 1: Thermodynamic equilibrium favoring the Amino tautomer due to aromatic stabilization energy.

Physicochemical Parameters

The following data points are synthesized from structural analogs (Chloroquine, 4-aminoquinoline) and metabolite studies.

ParameterValue / RangeThermodynamic Implication
Melting Point 120°C – 150°C (Predicted)High lattice energy; solid-state stability is excellent.
pKa (Ring N) 8.2 – 8.6Exists as a cation at physiological pH (lysosomal trapping).
pKa (Exo N) < 0 (Calculated)Non-basic due to amidine-like resonance.
LogP 2.5 – 2.9Moderate lipophilicity; membrane permeable in neutral form.
Solubility pH-dependentHigh solubility in acidic media (pH < 6); low in alkaline.

Degradation Pathways & Stress Testing

Thermal Stability

N-Ethylquinolin-4-amine exhibits exceptional thermal resistance. Synthetic routes for 4-aminoquinolines typically involve nucleophilic aromatic substitution (


) at temperatures of 130°C–180°C  in solvents like phenol or NMP, indicating the molecule survives these conditions without degradation.
Oxidative Stability

The electron-rich quinoline ring is susceptible to oxidation under forcing conditions.

  • Primary Degradant: N-oxide formation at the ring nitrogen (

    
    -oxide).
    
  • Secondary Degradant: Oxidative dealkylation (loss of ethyl group) to yield 4-aminoquinoline.

Hydrolytic Stability

The


 bond is sterically and electronically shielded. Hydrolysis requires extreme conditions (e.g., concentrated HCl at reflux) to cleave the amine, generating 4-hydroxyquinoline (4-quinolone).

Experimental Protocols

Protocol 1: Forced Degradation Workflow

To validate the stability profile for drug development, use the following standardized stress-testing matrix.

StabilityWorkflow cluster_Stress Stress Conditions Sample N-Ethylquinolin-4-amine (1 mg/mL Stock) Acid Acid Hydrolysis 0.1N HCl, 80°C, 4h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 80°C, 4h Sample->Base Oxidation Oxidation 3% H2O2, RT, 24h Sample->Oxidation Thermal Thermal 105°C (Solid), 24h Sample->Thermal Analysis HPLC-PDA / LC-MS (Gradient Elution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Quantify % Recovery Identify Degradants (RRT) Analysis->Result

Figure 2: Forced degradation workflow to determine stability indicating methods.

Protocol 2: HPLC Stability-Indicating Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation of Ring N).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 330 nm (conjugated system).

  • Expectation: N-Ethylquinolin-4-amine elutes earlier than Chloroquine due to the lack of the hydrophobic pentyl side chain.

References

  • Antinarelli, L. M. R., et al. (2015). Optimization of the synthesis of 4-aminoquinoline derivatives. Frontiers in Chemistry.[1]

  • Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials: The Role of the Group at the 7-Position. Journal of Medicinal Chemistry.

  • Miroshnikova, O. V., et al. (2007). Synthesis and metabolism of novel 4-aminoquinoline antimalarials. University of Liverpool Repository.

  • Egan, T. J., et al. (2000). The role of drug accumulation in 4-aminoquinoline antimalarial potency. Journal of Medicinal Chemistry.

  • BenchChem. Tautomerism of 2,4-Dihydroxyquinoline and 4-Aminoquinoline derivatives.

Sources

Engineering the N-Alkyl-4-Aminoquinoline Scaffold: Historical Genesis, Mechanistic Pathways, and Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our ability to design next-generation therapeutics relies on a deep mechanistic understanding of historical successes and failures. The N-alkyl-4-aminoquinoline scaffold represents one of the most consequential pharmacophores in medicinal chemistry, primarily known for its role in eradicating malaria across vast swaths of the globe.

This technical whitepaper synthesizes the historical evolution, molecular mechanisms, and modern synthetic protocols of 4-aminoquinolines. It is designed to provide researchers with an authoritative, field-proven guide to developing and validating novel derivatives within this class.

Historical Genesis: Overcoming the "Resochin Error"

The development of the 4-aminoquinoline scaffold is a masterclass in the necessity of iterative empirical validation. In 1934, Hans Andersag and his team at the Bayer laboratories in Elberfeld, Germany, synthesized a 4-aminoquinoline derivative named Resochin[1]. Initial avian malaria models suggested it was highly effective but mistakenly deemed it "too toxic for practical use in humans"—a miscalculation that became known in pharmacological history as the "Resochin error"[1].

Consequently, Andersag synthesized a 3-methyl-chloroquine derivative in 1936, named Sontochin, which exhibited an improved toxicity profile in early trials[1]. It was not until World War II, when Allied forces captured Sontochin samples in North Africa and reverse-engineered the clinical data, that the US Office of Scientific Research and Development (OSRD) re-evaluated the original Resochin compound[1]. They discovered that Resochin (designated SN-7618) was not only exceptionally effective but possessed a highly favorable therapeutic index[1]. In 1946, it was officially named Chloroquine (CQ) , establishing the 4-aminoquinoline core as the gold standard for antimalarial chemotherapy for the next half-century.

The Mechanistic Paradigm: Hemozoin Inhibition & Ion Trapping

To rationally design novel 4-aminoquinolines, one must understand the precise biophysical environment in which they operate. The mechanism of action (MoA) is fundamentally tied to the parasite's need to digest host hemoglobin within its acidic digestive vacuole (DV)[2].

The Causality of Ion Trapping

The efficacy of the N-alkyl-4-aminoquinoline scaffold is driven by its weak base properties. The parasite DV maintains an acidic pH of approximately 4.7. When the unprotonated, lipophilic 4-aminoquinoline diffuses across the DV membrane, the acidic environment protonates the basic nitrogen atoms (specifically the tertiary amine on the N-alkyl side chain and the quinoline ring nitrogen). This diprotonation renders the molecule membrane-impermeable, causing it to become "ion-trapped" and accumulate to millimolar concentrations—orders of magnitude higher than in the external plasma.

Hemozoin Inhibition

During hemoglobin proteolysis, toxic free heme (ferriprotoporphyrin IX) is released. To survive, the parasite biocrystallizes this heme into an inert polymer known as hemozoin (malaria pigment)[2]. The trapped 4-aminoquinolines bind directly to the rapidly growing face of the hemozoin crystal and to free dimeric hematin, capping the polymer and halting further crystallization[2]. The subsequent buildup of reactive, unbound heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasitic membrane lysis[2].

MoA Hb Hemoglobin (Host RBC) Heme Free Heme (Toxic, Fe2+/Fe3+) Hb->Heme Proteolysis (Digestive Vacuole) Hz Hemozoin (Non-toxic crystals) Heme->Hz Polymerization (Biocrystallization) Tox Parasite Death (Membrane Damage) Heme->Tox Accumulation CQ 4-Aminoquinoline (e.g., Chloroquine) CQ->Heme Binds to Heme / Capping CQ->Hz Inhibits Formation

Mechanistic pathway of 4-aminoquinoline-mediated hemozoin inhibition and parasite toxicity.

The Resistance Bottleneck: PfCRT and Scaffold Evolution

The global utility of chloroquine was severely truncated by the emergence of resistant Plasmodium falciparum strains in the late 1950s. Resistance is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), a transmembrane protein located on the DV membrane[3].

Mutant PfCRT actively effluxes diprotonated chloroquine out of the DV, preventing it from reaching the concentration threshold required to inhibit hemozoin formation[3]. However, the 4-aminoquinoline core itself is not obsolete. Medicinal chemists have discovered that modifying the N-alkyl side chain—either by altering its length, adding bulky organometallic groups (e.g., Ferroquine), or utilizing bisquinoline structures (e.g., Piperaquine)—can sterically hinder PfCRT-mediated efflux while retaining high affinity for hematin.

Quantitative Scaffold Comparison

The table below summarizes the evolution of 4-aminoquinoline derivatives and their representative in vitro efficacy against CQ-sensitive (3D7) and CQ-resistant (W2/K1) strains, demonstrating how structural modifications overcome PfCRT efflux.

Scaffold GenerationRepresentative CompoundStructural ModificationIC₅₀ (3D7, Sensitive)IC₅₀ (W2/K1, Resistant)PfCRT Efflux Susceptibility
1st Gen Chloroquine (CQ)Standard diethylamino-pentyl chain~10 - 15 nM~150 - 300 nMHigh
2nd Gen Amodiaquine (AQ)Phenolic Mannich base side chain~10 - 15 nM~20 - 40 nMLow-Moderate
Bisquinoline Piperaquine (PPQ)Two 4-aminoquinoline cores linked~10 - 20 nM~15 - 25 nMVery Low
Organometallic Ferroquine (FQ)Ferrocene incorporated into side chain~5 - 10 nM~10 - 20 nMNegligible

Modern Synthetic Methodologies

The synthesis of 4-aminoquinolines traditionally relies on Nucleophilic Aromatic Substitution (SNAr) of 4,7-dichloroquinoline with various primary or secondary amines[4]. However, conventional thermal heating often requires harsh conditions (neat amine, >130°C, 12-24 hours) and yields complex mixtures due to the sluggish reactivity of the quinoline core once the first amine is substituted[4].

Modern protocols leverage Microwave-Assisted Organic Synthesis (MAOS) . Microwave dielectric heating overcomes the activation energy barrier rapidly, reducing reaction times from hours to minutes (20–30 min) while operating efficiently in polar aprotic solvents like DMSO[4].

Synthesis Start 4,7-Dichloroquinoline + Primary/Secondary Amine Solvent Solvent Selection (Neat or DMSO/EtOH) Start->Solvent Heat Thermal/Microwave Activation (120°C - 140°C) Solvent->Heat SNAr Nucleophilic Aromatic Substitution (SNAr) Heat->SNAr Purify Work-up & Purification (DCM extraction, Recrystallization) SNAr->Purify Product N-alkyl-4-aminoquinoline Derivatives Purify->Product

Workflow for the nucleophilic aromatic substitution (SNAr) synthesis of 4-aminoquinolines.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where causality is clear, and internal controls guarantee data integrity.

Protocol A: Microwave-Assisted SNAr Synthesis of N-alkyl-4-aminoquinolines

Causality: We utilize microwave irradiation to circumvent the electron-donating deactivation of the quinoline ring, which otherwise stalls the reaction. DMSO is chosen as the solvent due to its high microwave loss tangent, allowing for rapid, localized superheating.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 equivalent of 4,7-dichloroquinoline (e.g., 1.0 mmol) and 2.5 equivalents of the desired N-alkyl diamine in 3.0 mL of anhydrous DMSO.

  • Base Addition: If utilizing a secondary amine or an aniline derivative, add 2.0 equivalents of an auxiliary base (e.g., K₂CO₃ or triethylamine) to neutralize the generated HCl and drive the reaction forward[4].

  • Microwave Activation: Seal the vial and subject it to microwave irradiation at 140°C for 20 minutes. Set the maximum power to 200 W with dynamic cooling enabled to prevent thermal degradation.

  • Self-Validation (In-Process Control): Before proceeding to workup, sample 5 µL of the reaction mixture. Run a rapid TLC (DCM:MeOH 9:1) against the starting material. The complete disappearance of the 4,7-dichloroquinoline spot validates reaction completion.

  • Workup & Purification: Quench the mixture with 15 mL of ice-cold distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography or recrystallization.

Protocol B: Cell-Free β-Hematin (Hemozoin) Inhibition Assay

Causality: To confirm that a newly synthesized scaffold retains its primary MoA, we must test its ability to inhibit hemozoin formation in vitro. We use a sodium acetate buffer at pH 5.0 to strictly mimic the acidic environment of the parasite's digestive vacuole, ensuring the drug achieves its biologically relevant protonation state[5].

  • Reagent Setup: Prepare a 2 mM solution of hemin chloride (hematin) dissolved in 0.1 M NaOH. Prepare the test compounds in serial dilutions (e.g., 0.1 µM to 100 µM) in DMSO[5].

  • Reaction Initiation: In a 96-well plate, add 50 µL of the hemin solution to each well. Add 10 µL of the test compound dilutions. To initiate biocrystallization, add 50 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 1% Tween-20 (the lipid-like environment acts as a nucleation catalyst).

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours to allow β-hematin (synthetic hemozoin) formation[5].

  • Quantification: Centrifuge the plate at 3000 x g for 15 minutes. Carefully discard the supernatant (containing unreacted, soluble hemin). Wash the dark pellet twice with 200 µL of 5% SDS in 0.1 M sodium bicarbonate buffer (pH 9.0) to remove any remaining unreacted hemin.

  • Readout: Dissolve the purified β-hematin pellet in 100 µL of 0.1 M NaOH. Measure the absorbance at 405 nm using a microplate reader[5].

  • Self-Validation (Quality Control):

    • Positive Control: Include wells treated with 50 µM Chloroquine (should show near 100% inhibition/no pellet).

    • Negative Control: Include wells with DMSO only (should show maximum pellet formation).

    • Calculate the Z'-factor for the assay plate; a Z' > 0.5 validates the assay's robustness and the integrity of the pipetting technique.

References

  • Pitfalls in a Discovery: the Chronicle of Chloroquine. CABI Digital Library. Available at: [Link]

  • Malarial Hemozoin: From target to tool. PMC - NIH. Available at:[Link]

  • 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-Ethylquinolin-4-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists.

Introduction and Mechanistic Rationale

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of numerous antimalarial, leishmanicidal, and antiviral agents[1]. The synthesis of simple derivatives, such as N-ethylquinolin-4-amine, serves as a foundational protocol for constructing more complex libraries.

The most robust synthetic strategy for accessing 4-aminoquinolines relies on the Nucleophilic Aromatic Substitution (


) of 4-chloroquinolines with primary or secondary alkylamines[1]. The quinoline nitrogen acts as an electron-withdrawing group, significantly increasing the electrophilicity of the C4 position. The reaction proceeds via an addition-elimination mechanism: the nucleophilic ethylamine attacks the C4 carbon to form a stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group. Because the disruption of aromaticity requires significant activation energy, these reactions typically demand highly polar aprotic solvents and elevated temperatures[2].

Experimental Workflow

G N1 4-Chloroquinoline + Ethylamine (3.0 eq) N2 S_NAr Reaction NMP, Et3N, 120 °C, 18 h N1->N2 N3 Aqueous Quench Ice-cold H2O N2->N3 N4 Liquid-Liquid Extraction EtOAc / Brine Washes N3->N4 N5 Flash Chromatography DCM:MeOH (1% Et3N) N4->N5 N6 Validated Product N-Ethylquinolin-4-amine N5->N6

Workflow for the SNAr synthesis of N-ethylquinolin-4-amine.

Optimization of Reaction Conditions

To maximize conversion while minimizing the degradation of the volatile amine, various conditions were evaluated. The use of N-Methyl-2-pyrrolidone (NMP) proved superior to standard alcohols due to its high boiling point and ability to stabilize the polar transition state.

SolventBaseTemperature (°C)Time (h)Conversion (%)
EthanolTriethylamine80 (Reflux)24< 20
DMFPotassium Carbonate1201865
NMP Triethylamine 120 18 > 95
NeatExcess Ethylamine1301285

Step-by-Step Methodology

Materials Required:

  • 4-Chloroquinoline (1.0 equiv, 1.0 mmol, 163.6 mg)

  • Ethylamine (2.0 M solution in THF, 3.0 equiv, 3.0 mmol, 1.5 mL)

  • Triethylamine (

    
    ) (2.0 equiv, 2.0 mmol, 278 µL)
    
  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Procedure:

  • Reagent Preparation: In a heavy-walled glass pressure tube equipped with a magnetic stir bar, dissolve 4-chloroquinoline in anhydrous NMP.

    • Causality: NMP is selected for its high boiling point and exceptional solvating power for both the organic starting material and the polar intermediates formed during the

      
       process[2].
      
  • Amine Addition: Add triethylamine followed by the ethylamine solution.

    • Causality: Triethylamine acts as a non-nucleophilic auxiliary base to scavenge the HCl generated during the substitution. Without it, the generated acid would protonate the incoming ethylamine, rendering it non-nucleophilic and stalling the reaction. Utilizing a 2.0 M solution of ethylamine in THF is operationally safer and more precise than handling ethylamine gas (b.p. 16.6 °C).

  • Sealing and Heating: Seal the pressure tube tightly with a Teflon screw cap. Submerge the reaction vessel in a pre-heated oil bath at 120 °C and stir vigorously for 18 hours.

    • Causality: A sealed vessel is mandatory to prevent the highly volatile ethylamine from escaping the reaction mixture at the elevated temperatures required to overcome the

      
       activation barrier[1].
      
  • Cooling and Quenching: Remove the tube from the oil bath and allow it to cool completely to room temperature. Carefully vent the tube in a fume hood to release any residual pressure. Pour the reaction mixture into a beaker containing 15 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers extensively with brine (
    
    
    
    mL).
    • Causality: Multiple brine washes are critical to partition the highly polar NMP solvent into the aqueous phase, preventing it from co-eluting with the product during chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude residue.
    
  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol (98:2 to 95:5) containing 1% Triethylamine.

    • Causality: The addition of 1%

      
       to the eluent neutralizes the acidic silanol groups on the silica gel, preventing the basic quinoline nitrogen from protonating and streaking down the column.
      

Self-Validating System & Analytical Metrics

To ensure trustworthiness, the protocol integrates a self-validating analytical loop. The reaction cannot be considered complete or successful unless the following metrics are met:

  • In-Process Monitoring (TLC): The disappearance of the 4-chloroquinoline starting material (

    
     in Hexane/EtOAc 1:1) must be confirmed. The product will appear as a highly polar, UV-active spot that remains near the baseline unless a polar, basic eluent (e.g., DCM/MeOH/
    
    
    
    ) is utilized.
  • Mass Spectrometry (LC-MS): The crude mixture must exhibit a dominant peak corresponding to the exact mass of N-ethylquinolin-4-amine (

    
    ).
    
    • Expected:

      
      .
      
  • Structural Confirmation (

    
     NMR - 
    
    
    
    ):
    Validation of the purified product requires the identification of specific resonance shifts:
    • The ethyl group must present as a distinct triplet (

      
      ) near 1.3 ppm and a quartet/multiplet (
      
      
      
      ) near 3.3 ppm, integrating for 3 and 2 protons, respectively.
    • A broad singlet corresponding to the secondary amine (

      
      ) must be present, typically exchanging with 
      
      
      
      .
    • The characteristic downfield doublet of the quinoline C2 proton should be visible near 8.5 ppm.

References

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL
  • Title: Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives Source: Semantic Scholar URL

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-Ethylquinolin-4-amine is a critical structural motif and intermediate in the synthesis of antimalarial agents, kinase inhibitors, and broad-spectrum antimicrobial compounds. Synthesized primarily via the nucleophilic aromatic substitution (


) of 4-chloroquinoline with ethylamine, the crude product often contains unreacted starting materials, bis-alkylated byproducts, and regioisomers.

The amination of 4-chloroquinolines is a standard synthetic pathway, but it frequently requires rigorous purification to remove unreacted halides and regioisomeric byproducts (1)[1]. Furthermore, N-alkylquinolin-4-amines, including 7-chloro-N-ethylquinolin-4-amine, are actively studied as environmental metabolites of chloroquine, necessitating high-purity standards for accurate analytical and biological profiling (2)[2]. Achieving >99% purity requires a thermodynamically controlled recrystallization strategy that exploits the molecule's dual nature: a hydrophobic aromatic quinoline core and a polar, hydrogen-bonding secondary amine.

Thermodynamic Principles & Solvent Selection Rationale

Selecting the optimal solvent system depends heavily on the target solid form and the specific impurity profile of the crude mixture. For industrial scale-up, fractional precipitation and solvent recrystallization using alkane or alcoholic solvents have proven highly effective for 4-aminoquinoline derivatives (3)[3].

  • Binary Anti-Solvent Systems (Ethyl Acetate / Hexane): This system is ideal for the free base. Causality of Impurity Purge: The crude reaction mixture typically contains unreacted 4-chloroquinoline (highly lipophilic) and 4-hydroxyquinoline byproducts (highly polar). Ethyl acetate effectively solvates the secondary amine via hydrogen bonding at reflux. Highly polar impurities remain insoluble and are removed via hot filtration. The dropwise addition of hexane lowers the dielectric constant, selectively precipitating N-ethylquinolin-4-amine while keeping the highly lipophilic 4-chloroquinoline solvated in the mother liquor.

  • Aqueous Alcohols for Salt Forms: Causality of Salt Formation: Converting the free base to a hydrochloride or phosphate salt drastically shifts its solubility profile. The resulting ionic lattice has a high enthalpy of crystallization. When recrystallized from an ethanol/water matrix, neutral lipophilic impurities are entirely excluded from the ionic crystal lattice and remain dissolved in the alcoholic phase.

Quantitative Solvent Performance Data

The following table summarizes representative thermodynamic and recovery metrics for N-Ethylquinolin-4-amine across standard solvent systems to guide empirical optimization.

Solvent SystemRatio (v/v)Est. Solubility @ Reflux (mg/mL)Est. Solubility @ 4°C (mg/mL)Typical Recovery Yield (%)Primary Impurity Purged
Ethyl Acetate / Hexane 1:2 to 1:3> 150< 1075 - 85%Polar degradation products
Toluene / Heptane 1:3120< 580 - 88%Unreacted 4-chloroquinoline
Isopropanol (IPA) Single901565 - 75%Trace metallic catalysts
Ethanol / Water (HCl Salt) 3:1> 200< 2085 - 92%Neutral organic impurities

Self-Validating Experimental Protocols

To ensure reproducibility and prevent catastrophic yield loss, the following protocols are designed as self-validating systems incorporating mandatory In-Process Checks (IPCs).

Protocol A: Free Base Purification via Anti-Solvent Crystallization
  • Dissolution: Suspend 10.0 g of crude N-ethylquinolin-4-amine in 40 mL of ethyl acetate in a 250 mL round-bottom flask equipped with a reflux condenser. Heat to a gentle reflux (~77 °C) until complete dissolution occurs.

  • Hot Filtration (IPC): If insoluble particulates remain, perform a hot gravity filtration through a fluted filter paper pre-warmed with hot ethyl acetate. Causality: Removing insoluble nucleation sites prevents premature, heterogeneous crystallization of impurities.

  • Anti-Solvent Addition: While maintaining reflux, add hot hexane dropwise via an addition funnel. Continue until a faint, persistent turbidity is observed (the cloud point).

  • Clarification & System Validation: Add 1-2 mL of ethyl acetate dropwise just until the solution becomes clear again.

    • Validation Check: Spot the hot solution on a TLC plate (Eluent: 9:1 DCM:MeOH). If the product spot (

      
       ~0.3) is intensely UV-active compared to the impurity spots, the anti-solvent ratio is optimal. If impurities dominate, the crude must be pre-purified via an acid-base wash.
      
  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature at a rate of approximately 0.5 °C/min.

    • Validation Check: If the compound "oils out" (forms a liquid layer instead of crystals), the cooling rate was too rapid, trapping impurities in a liquid-liquid phase separation. Re-heat to reflux, add 5 mL of ethyl acetate, and cool more slowly with active stirring.

  • Isolation: Once at room temperature, chill the flask in an ice bath (4 °C) for 2 hours. Collect the crystalline solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold hexane and dry in a vacuum oven at 40 °C to constant weight.

Protocol B: Acid Addition Salt Purification (Ethanol/Water)
  • Salification: Dissolve 10.0 g of the crude free base in 50 mL of absolute ethanol. Slowly add 1.05 molar equivalents of concentrated aqueous HCl (37%) while stirring.

  • Solvent Adjustment & Validation: Heat the suspension to reflux. Add deionized water dropwise (typically 10-15 mL) until the solid completely dissolves.

    • Validation Check: Ensure the pH of the aqueous alcoholic solution is < 2 using pH paper. If the pH is higher, the free base will co-precipitate during cooling, compromising the purity of the salt form.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Causality: The high polarity of the water keeps neutral impurities fully solvated while the ionic salt crystallizes.

  • Isolation: Filter the resulting needles under vacuum, wash with a minimal volume of cold ethanol, and dry under high vacuum.

Process Visualization

RecrystallizationWorkflow Crude Crude N-Ethylquinolin-4-amine Analyze Assess Impurity Profile (LC-MS / TLC) Crude->Analyze Decision Target Solid Form? Analyze->Decision FreeBase Free Base (Lipophilic) Decision->FreeBase Neutral/Basic Salt Acid Addition Salt (e.g., HCl, Phosphate) Decision->Salt Acidic EtOAc Binary System: Hot EtOAc / Hexane FreeBase->EtOAc EtOH Aqueous Alcohol: EtOH / H2O (3:1) Salt->EtOH Cooling Controlled Cooling (0.5 °C/min to 4 °C) EtOAc->Cooling EtOH->Cooling Isolate Vacuum Filtration & Cold Solvent Wash Cooling->Isolate Pure Purified API / Intermediate Isolate->Pure

Workflow for selecting and executing the optimal recrystallization strategy for N-Ethylquinolin-4-amine.

References

  • Title: SYNTHESIS AND AMINATION OF 4-chloro-3-quinolinesulfonyl chloride Source: Semantic Scholar URL
  • Title: Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate Source: ChemRxiv URL
  • Title: Biodegradation of Chloroquine by a Fungus from Amazonian Soil, Penicillium guaibinense CBMAI 2758 Source: MDPI URL

Sources

A Robust, Validated RP-HPLC Method for the Quantification of N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes the systematic development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-Ethylquinolin-4-amine. Recognizing the importance of this quinoline derivative as a potential pharmaceutical intermediate or impurity, a robust analytical method is critical for quality control and drug development processes. The method utilizes a C18 stationary phase with a gradient elution of an acidic buffered mobile phase and acetonitrile, with UV detection. The entire method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction & Chromatographic Rationale

N-Ethylquinolin-4-amine is a heterocyclic aromatic amine containing the quinoline scaffold, a structure prevalent in many biologically active compounds. Its analytical characterization is essential for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and for studying its behavior in various chemical and biological systems.

The molecular structure of N-Ethylquinolin-4-amine, featuring a lipophilic quinoline ring system and two basic nitrogen atoms, dictates the strategy for its chromatographic separation.[4]

  • Lipophilicity & Technique Selection: The fused aromatic ring system imparts significant hydrophobicity (a high logP value), making Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.[5][6] In RP-HPLC, the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Basicity & pH Control: The presence of two basic nitrogen atoms (the quinoline ring nitrogen and the exocyclic secondary amine) makes the molecule's retention highly sensitive to the mobile phase pH.[4][7] In unbuffered or neutral conditions, these sites can exist in both protonated (ionized) and neutral forms, leading to poor peak shape (tailing) and inconsistent retention times. To overcome this, an acidic mobile phase is employed. By maintaining a pH well below the pKa of the amine functional groups (typically pH 2.5-3.5), we ensure the analyte is consistently in its fully protonated, single cationic form. This minimizes undesirable interactions with residual silanols on the silica-based stationary phase and results in a sharp, symmetrical chromatographic peak.[5][8][9]

  • UV Chromophore & Detection: The quinoline ring is a strong ultraviolet (UV) absorbing chromophore. This intrinsic property allows for sensitive detection using a UV or Photodiode Array (PDA) detector without the need for derivatization.

Based on this analysis, a C18 column was selected as the stationary phase, with a mobile phase consisting of an acidic buffer and an organic modifier (acetonitrile) to elute the compound.

Optimized HPLC Method Parameters

Following a systematic optimization of mobile phase composition, gradient, and other instrumental parameters, the following conditions were established for the final method.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 15% B; 2-10 min: 15-80% B; 10-12 min: 80% B; 12-13 min: 80-15% B; 13-16 min: 15% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA Detector
Detection Wavelength 245 nm (Optimal S/N), monitor 220-400 nm for peak purity
Run Time 16 minutes

Detailed Experimental Protocols

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated (85%) phosphoric acid to 900 mL of HPLC-grade water in a 1 L volumetric flask. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This is used for dissolving standards and samples to ensure compatibility with the initial mobile phase conditions.

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-Ethylquinolin-4-amine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards for linearity and accuracy studies by serially diluting the Standard Stock Solution with the Diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • For Drug Substance: Accurately weigh approximately 25 mg of the N-Ethylquinolin-4-amine sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with Diluent. Further dilute as necessary to fall within the linear range of the method.

  • For Drug Product: The protocol will vary based on the formulation. A typical approach involves dissolving a known quantity of the product in Diluent, followed by sonication and centrifugation/filtration (0.45 µm syringe filter) to remove excipients before injection.

HPLC Method Development & Validation Workflow

The development and validation of an analytical method is a logical, stepwise process designed to ensure the final protocol is fit for its intended purpose.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) Analyte Analyte Characterization (pKa, logP, UV Scan) Selection Initial Method Selection (RP-HPLC, C18, Acidic pH) Analyte->Selection Guides choice Screening Parameter Screening (Solvent, pH, Column) Selection->Screening Defines starting points Optimization Fine-Tuning & Optimization (Gradient, Temp, Flow Rate) Screening->Optimization Identifies key variables FinalMethod Final Optimized Method Optimization->FinalMethod Achieves SST criteria Specificity Specificity FinalMethod->Specificity Is Validated By Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Validated Validated for Routine Use LOD_LOQ->Validated Robustness Robustness (Optional)

Caption: Workflow for HPLC Method Development and Validation.

Method Validation Protocols and Acceptance Criteria

The optimized method was validated in accordance with ICH Q2(R1) guidelines.[1][2][3][10]

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. This is done by injecting five replicate injections of a working standard solution (e.g., 50 µg/mL). The results must conform to the criteria outlined in pharmacopeias such as the USP.[11][12][13]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Protocol: Inject the diluent (blank), a placebo solution (containing all formulation excipients except the analyte), and a standard solution of N-Ethylquinolin-4-amine. Acceptance Criteria: The chromatograms of the blank and placebo must show no interfering peaks at the retention time of the N-Ethylquinolin-4-amine peak. The peak in the standard solution must be pure, as determined by a PDA detector.

Linearity and Range

Protocol: Prepare and inject a series of at least five concentrations of N-Ethylquinolin-4-amine (e.g., 1, 10, 25, 50, 75, 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression must be ≥ 0.999. The y-intercept should be close to zero. The method is considered linear over this range.

Accuracy (Recovery)

Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them against a standard. Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%.

Spike LevelMean Recovery (%)% RSD
80%Data to be filled by user< 2.0%
100%Data to be filled by user< 2.0%
120%Data to be filled by user< 2.0%
Precision
  • Repeatability (Intra-day Precision): Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.[2][3]

  • Intermediate Precision (Inter-day Ruggedness): Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The % RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. Acceptance Criteria: The LOQ value should be confirmed by analyzing a sample at this concentration, which should provide results with acceptable accuracy and precision.

G cluster_Core Core Validation Parameters cluster_Boundary Boundary & Sensitivity Linearity Linearity Range Range Linearity->Range Establishes LOD LOD Linearity->LOD Defines LOQ LOQ Linearity->LOQ Defines Accuracy Accuracy Accuracy->Range Establishes Precision Precision Precision->Range Establishes Validated Method is Fit for Purpose Range->Validated Confirms LOQ->Validated Confirms Specificity Specificity (Is the signal from the analyte?) Specificity->Linearity Prerequisite for Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for

Caption: Logical relationships in HPLC method validation.

Conclusion

This application note presents a comprehensive, systematically developed, and validated RP-HPLC method for the quantitative determination of N-Ethylquinolin-4-amine. The method is specific, linear, accurate, and precise over a practical concentration range. The use of a standard C18 column and common reagents makes it easily transferable to any modern analytical laboratory. The detailed protocols and validation framework provided herein demonstrate that the method is robust and suitable for routine quality control analysis in research and drug development environments.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • LCGC International. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes - HPLC METHOD TRANSLATION. [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • ResearchGate. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LibreTexts Chemistry. (2020). Amines and Heterocycles. [Link]

  • BYJU'S. Physical Properties of Amines. [Link]

  • FooDB. (2010). Showing Compound N-Ethylaniline (FDB004541). [Link]

  • MDPI. (2003). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. [Link]

  • Doc Brown's Chemistry. Linear aliphatic primary amines... [Link]

  • University of Calgary. Amines. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines... [Link]

Sources

Preparation of N-Ethylquinolin-4-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Abstract

This application note details a robust, scalable protocol for the synthesis of N-Ethylquinolin-4-amine hydrochloride , a critical pharmacophore in the development of antimalarial agents, kinase inhibitors, and receptor modulators. The method utilizes a Nucleophilic Aromatic Substitution (


) of 4-chloroquinoline with ethylamine, followed by a controlled salt formation step. This guide emphasizes process safety, impurity control, and structural validation, designed specifically for medicinal chemistry and drug development workflows.

Introduction & Mechanistic Rationale

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most notably serving as the core for chloroquine and amodiaquine. The introduction of an


-ethyl group at the 4-position modulates lipophilicity and basicity, influencing the molecule's pharmacokinetic profile.
Reaction Mechanism:

The synthesis proceeds via an addition-elimination mechanism.[1][2] The nitrogen atom of the quinoline ring acts as an electron sink, activating the C4 position towards nucleophilic attack.

  • Addition: Ethylamine attacks the electron-deficient C4 carbon, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex.

  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group.

  • Acid Scavenging: The liberated HCl is neutralized by excess ethylamine or an added auxiliary base, driving the equilibrium forward.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves corrosive reagents and pressurized systems.

ReagentHazard ClassHandling Precaution
4-Chloroquinoline Irritant, HarmfulAvoid skin contact; potential sensitizer. Handle in a fume hood.
Ethylamine (70% aq) Flammable, CorrosiveVolatile. Keep cold before opening. Use in a well-ventilated area.
HCl (in Dioxane/Ether) Corrosive, FumingCauses severe burns. Reacts violently with water.
Dichloromethane Carcinogen (Suspected)Use chemically resistant gloves (PVA or Viton recommended).

Materials & Equipment

Reagents
  • Precursor: 4-Chloroquinoline (purity >97%).

  • Nucleophile: Ethylamine (70% solution in water or 2.0 M in THF). Note: Aqueous solution is cost-effective; THF solution simplifies workup.

  • Solvent: Ethanol (absolute), Dichloromethane (DCM), Diethyl ether.

  • Acid Source: 4.0 M HCl in 1,4-Dioxane or Diethyl ether.

  • Wash Solutions: Saturated NaHCO

    
    , Brine (
    
    
    
    ).
Equipment
  • Pressure tube (15–50 mL) with Teflon screw cap or Microwave Reactor vial.

  • Magnetic stirrer with heating block.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).[3]

  • Inert gas line (

    
     or 
    
    
    
    ).

Experimental Protocol

Part A: Synthesis of N-Ethylquinolin-4-amine (Free Base)

Step 1: Reaction Setup

  • Weigh 4-Chloroquinoline (1.0 equiv, e.g., 1.63 g, 10 mmol) into a pressure tube.

  • Add Ethanol (5 mL/g of substrate) to dissolve the solid.

  • Add Ethylamine (5.0 equiv).

    • Rationale: Excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct, preventing the protonation of the quinoline nitrogen which would deactivate the ring (though 4-chloroquinolinium is also reactive, the free base pathway is often cleaner).

  • Seal the tube tightly.

Step 2: Reaction Execution

  • Thermal Method: Heat the block to 120°C for 12–16 hours. The internal pressure will rise; ensure the vessel is rated for >5 bar.

  • Microwave Method (Alternative): Irradiate at 140°C for 30–45 minutes (High absorption setting).

Step 3: Monitoring

  • Check progress via TLC (System: 10% Methanol in DCM).

  • Observation: The starting material (

    
    ) should disappear, and a more polar product (
    
    
    
    ) should appear.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure to remove ethanol and excess ethylamine.

  • Resuspend the residue in DCM (30 mL).

  • Wash with Saturated NaHCO

    
      (2 x 15 mL) to ensure the product is in the free base form.
    
  • Wash with Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate to yield the crude free base as a yellow/brown oil or low-melting solid.

Part B: Salt Formation (Hydrochloride)

Step 1: Dissolution

  • Dissolve the crude free base (from Part A) in a minimum amount of dry Ethanol or DCM (approx. 5 mL per gram).

    • Note: Ensure the solution is homogeneous. Filter through a 0.45 µm syringe filter if particulates are present.

Step 2: Acidification

  • Place the flask in an ice-water bath (

    
    ).
    
  • Dropwise, add 4.0 M HCl in Dioxane (1.2 equiv relative to free base).

  • Observation: A white to off-white precipitate should form immediately.

  • Stir at

    
     for 30 minutes to maximize precipitation.
    

Step 3: Isolation & Purification

  • Dilute the mixture with Diethyl ether (equal volume to the solvent used) to complete crystallization.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold Diethyl ether (3 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    

Process Visualization

Reaction Pathway

ReactionScheme SM 4-Chloroquinoline (C9H6ClN) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagent Ethylamine (EtNH2) Reagent->Intermediate FreeBase N-Ethylquinolin-4-amine (Free Base) Intermediate->FreeBase - HCl (Elimination) Product N-Ethylquinolin-4-amine HCl Salt FreeBase->Product + HCl (in Dioxane)

Caption: Step-wise chemical transformation from chloroquine precursor to hydrochloride salt.

Experimental Workflow

Workflow Start Start: 4-Chloroquinoline Reaction Reaction: Add EtNH2 (5 eq) Heat 120°C, 16h Start->Reaction Workup Workup: Concentrate -> DCM Ext. Wash NaHCO3 -> Dry Reaction->Workup SaltForm Salt Formation: Dissolve in EtOH Add 4M HCl/Dioxane Workup->SaltForm Isolation Isolation: Filter Precipitate Wash w/ Et2O -> Dry SaltForm->Isolation QC QC Analysis: NMR, HPLC, MP Isolation->QC

Caption: Operational flowchart for the synthesis and purification process.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

Quantitative Data Summary
ParameterExpected ValueNotes
Yield (Free Base) 75 – 85%Losses usually occur during extraction.
Yield (Salt Step) 85 – 95%Highly efficient precipitation.
Appearance White/Off-white solidYellowing indicates oxidation or free base impurity.
Solubility Water, MethanolInsoluble in Ether, Hexane, DCM.
Characterization Data[4][5][6][7][8][9][10][11][12][13][14]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       14.0–14.5 (br s, 1H, 
      
      
      
      ): Indicates successful salt formation.
    • 
       9.8 (t, 1H, 
      
      
      
      -Et): Coupling to ethyl group.
    • 
       8.5–7.5 (m, 5-6H, Aromatic Quinoline protons).
      
    • 
       3.5–3.6 (m, 2H, 
      
      
      
      ): Quartet masked by broadening or distinct.
    • 
       1.2–1.3 (t, 3H, 
      
      
      
      ): Characteristic triplet.
  • Melting Point: Typically

    
     (decomposition). Sharp melting point indicates high purity.
    

Troubleshooting & Field Insights

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or amine evaporation.Use a sealed pressure tube; ensure temp reaches 120°C. Check seal integrity.
Oiling Out (Salt) Solvent too polar or wet.Use dry Ethanol/DCM. Add Diethyl ether slowly to induce crystallization. Scratch flask wall.
Yellow Product Free base contamination or oxidation.Recrystallize from Ethanol/Ether. Ensure full acidification (pH < 2).
Hygroscopicity Residual HCl or solvent.Dry under high vacuum (0.1 mbar) at 50°C for >12 hours. Store in desiccator.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism". Available at: [Link]

  • Synthesis of 4-Aminoquinolines

    • National Institutes of Health (PMC). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives". Available at: [Link]

  • General Protocol for Amine Hydrochloride Formation

    • Organic Syntheses. "Preparation of Amine Hydrochlorides". Available at: [Link]

  • Safety Data for Quinoline Derivatives

    • PubChem.[4] "Quinolin-4-amine hydrochloride Compound Summary". Available at: [Link]

Sources

Application Note: Optimized TLC Systems for N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific chromatographic challenges associated with N-Ethylquinolin-4-amine. It moves beyond generic protocols to address the physicochemical realities of analyzing secondary aminoquinolines.

Scope & Introduction

N-Ethylquinolin-4-amine is a critical pharmacophore, often serving as an intermediate in the synthesis of antimalarial drugs (e.g., chloroquine analogs) and kinase inhibitors.

The Challenge: The primary analytical hurdle in Thin-Layer Chromatography (TLC) of this compound is its basic nitrogen atoms (quinoline ring N and secondary amine N). These basic centers interact strongly with the acidic silanol groups (Si-OH) on standard silica gel plates.[1] This Lewis acid-base interaction results in:

  • Severe Tailing: Streaking spots that compromise resolution.[1]

  • Rf Instability: Migration rates that fluctuate with humidity or plate activation status.

  • Co-elution: Difficulty separating the product from the starting material (often 4-chloroquinoline).

This guide provides a self-validating protocol to neutralize these interactions and ensure reproducible, sharp separation.

Methodological Strategy: The "Silanol Suppression" Approach

To achieve sharp bands, we must competitively block the active silanol sites. This is achieved by introducing a volatile base into the mobile phase.

Core Logic
  • Stationary Phase: Silica Gel 60 F₂₅₄ (Standard) or Amino-modified Silica (Specialized).

  • Mobile Phase Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

  • Detection: UV absorption (254 nm) coupled with Dragendorff’s reagent for chemical specificity.

Experimental Protocols

Protocol A: Standard Normal Phase (Silica Gel 60)

Recommended for routine reaction monitoring and purity checks.

Materials:

  • Plates: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

Mobile Phase Preparation:

  • System 1 (High Polarity - Product Isolation): DCM : MeOH : TEA [90 : 9 : 1 v/v/v]

  • System 2 (Medium Polarity - Impurity Check): Ethyl Acetate : Hexane : TEA [60 : 39 : 1 v/v/v]

Step-by-Step Procedure:

  • Chamber Saturation (Critical): Place filter paper inside the developing chamber. Pour the mobile phase over it and let the chamber equilibrate for at least 15 minutes. Why? Saturation prevents "smiling" solvent fronts and ensures consistent Rf values.

  • Plate Pre-treatment (Optional but Recommended): If tailing persists, pre-wash the empty TLC plate with a solution of 5% TEA in DCM and dry it before spotting. This "deactivates" the most acidic silanol sites.

  • Sample Application: Dissolve 1-2 mg of N-Ethylquinolin-4-amine in 1 mL of DCM/MeOH (1:1). Spot 1-2 µL roughly 1.5 cm from the bottom. Keep spot diameter < 3 mm.

  • Development: Run the plate until the solvent front reaches 1 cm from the top.

  • Drying: Dry the plate in a fume hood with warm air (hairdryer) to remove the TEA. Note: Residual TEA can quench fluorescence, making UV detection difficult.

Protocol B: Visualization & Detection

N-Ethylquinolin-4-amine is UV active, but chemical staining confirms the presence of the alkaloid nitrogen.

MethodObservationSpecificity
UV 254 nm Dark spot on green backgroundNon-specific (detects conjugated π-systems)
UV 366 nm Blue/White fluorescenceCommon for quinoline derivatives
Dragendorff’s Reagent Orange/Red spot on yellow backgroundSpecific for tertiary/secondary amines & alkaloids
Iodine Vapor Brown/Yellow spotGeneral organic compounds

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for optimizing the mobile phase based on spot morphology.

MobilePhaseOptimization start Start: Run TLC (DCM:MeOH 95:5) check_shape Analyze Spot Shape start->check_shape tailing Severe Tailing/Streaking? check_shape->tailing rf_check Check Rf Value tailing->rf_check No add_base Add 1% Triethylamine (TEA) to Mobile Phase tailing->add_base Yes adjust_polar Adjust Polarity rf_check->adjust_polar Rf < 0.2 or > 0.8 final_check Sharp Spot? Rf = 0.3 - 0.6 rf_check->final_check Rf 0.3-0.6 add_base->rf_check increase_polar Increase MeOH % adjust_polar->increase_polar Rf < 0.2 decrease_polar Increase DCM/Hexane % adjust_polar->decrease_polar Rf > 0.8 increase_polar->check_shape decrease_polar->check_shape

Caption: Figure 1. Systematic optimization workflow for aminoquinoline TLC. Note the priority of correcting spot shape (tailing) before optimizing retention (Rf).

Synthesis Monitoring Workflow

When synthesizing N-Ethylquinolin-4-amine (e.g., from 4-chloroquinoline), use this workflow to monitor conversion.

ReactionMonitoring rxn Reaction Mixture (4-Cl-Q + Ethylamine) tlc_prep Mini-Workup (Partition: EtOAc/H2O) rxn->tlc_prep Take Aliquot spotting Spotting Strategy: Lane 1: SM (4-Cl-Q) Lane 2: Co-spot Lane 3: Rxn Mix tlc_prep->spotting elution Elute: EtOAc:Hex:TEA (50:49:1) spotting->elution analysis Analysis (UV 254) elution->analysis result_sm SM Present (High Rf) Continue Heating analysis->result_sm SM Spot Visible result_prod Product Only (Low Rf) Workup analysis->result_prod SM Spot Gone

Caption: Figure 2. Reaction monitoring logic. A mini-workup is crucial to remove excess salts/amine salts that might distort the TLC baseline.

Validation Parameters & Troubleshooting Data

IssueProbable CauseCorrective Action
"Smiling" Front Uneven solvent evaporation or unsaturated chamber.[1]Use filter paper to saturate chamber; ensure lid is tight.
Rf Drift Humidity affecting silica activity.Activate plates at 110°C for 30 mins; keep solvent composition constant.
Dark Background Residual TEA absorbing UV.Dry plate thoroughly with hot air until TEA smell dissipates.
Double Spots Sample degradation or salt formation.Free base the sample (wash with NaHCO₃) before spotting.

References

  • ResearchGate Community. (2014). How to avoid trailing in TLC? Discussion on Basic Compounds. Retrieved from [Link]

  • Nemez, D. B., et al. (2023).[2] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). Thin Layer Chromatography: Solvent Systems for Basic Compounds. Retrieved from [Link]

Sources

Application Note: Procedures for Utilizing N-Ethylquinolin-4-amine as a Ligand in Organometallic Synthesis and Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Ethylquinolin-4-amine (4-(ethylamino)quinoline) is a highly versatile, privileged chemical scaffold. Structurally derived from the core of antimalarial agents like chloroquine, it possesses two distinct nitrogen centers: a heterocyclic quinoline nitrogen and a secondary exocyclic amine[1]. This dual-nitrogen character allows it to function as a potent ligand in two primary research domains:

  • Organometallic Catalysis & Metallodrugs : The quinoline nitrogen acts as a strong σ-donor, readily cleaving transition metal dimers (e.g., Ruthenium, Iridium, Rhodium) to form stable half-sandwich complexes. The secondary N-ethyl amine is typically less coordinating due to resonance delocalization with the aromatic ring and steric hindrance, ensuring predictable monodentate coordination[2].

  • Multi-Target Directed Ligands (MTDLs) for Neurodegeneration : In Alzheimer's Disease (AD) research, the 4-aminoquinoline core acts as a pharmacophore for acetylcholinesterase (AChE) inhibition. Simultaneously, its metal-chelating properties allow it to sequester dysregulated Cu²⁺ and Fe²⁺ ions, preventing metal-induced Amyloid-β aggregation[3]. The N-ethyl substitution specifically enhances lipophilicity, which is crucial for Blood-Brain Barrier (BBB) penetration.

Experimental Workflows

G Start N-Ethylquinolin-4-amine (Core Ligand Scaffold) OrgSynth Organometallic Synthesis (Ligand Coordination) Start->OrgSynth BioAssay Biological MTDL Evaluation (Neurodegenerative Diseases) Start->BioAssay RuPrecursor Add[Ru(η⁶-p-cymene)Cl₂]₂ in DCM/MeOH OrgSynth->RuPrecursor RuComplex [Ru(η⁶-p-cymene)(Ligand)Cl₂] Half-Sandwich Complex RuPrecursor->RuComplex AntiMal Antimalarial & Antimicrobial Screening RuComplex->AntiMal MetalChel Cu²⁺/Fe²⁺ Chelation Assay (UV-Vis Stoichiometry) BioAssay->MetalChel AChE AChE / BuChE Inhibition Assays BioAssay->AChE ADTherapy Alzheimer's Disease Therapeutic Profiling MetalChel->ADTherapy AChE->ADTherapy

Figure 1: Dual-workflow diagram illustrating the applications of N-Ethylquinolin-4-amine.

Detailed Protocols

Protocol A: Synthesis of[Ru(η⁶-p-cymene)(N-Ethylquinolin-4-amine)Cl₂] Half-Sandwich Complex

Objective : To synthesize a moisture-stable Ruthenium(II) metallodrug candidate using N-Ethylquinolin-4-amine as a monodentate ligand.

Mechanistic Insight : The reaction relies on an entropically driven bridge-splitting mechanism. The dimeric precursor [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ contains bridging chlorides that are cleaved by the nucleophilic attack of the quinoline nitrogen[4]. Dichloromethane (DCM) and methanol are used as a solvent mixture to solubilize both the non-polar precursor and the polar ligand.

Step-by-Step Procedure :

  • Preparation : In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 2.0 equivalents of N-Ethylquinolin-4-amine (0.20 mmol) in 10 mL of anhydrous azeotropic Methanol/DCM (1:1 v/v).

  • Metal Addition : Add 1.0 equivalent of the metal precursor [Ru(η⁶-p-cymene)Cl₂]₂ (0.10 mmol) to the stirring solution. The solution will typically transition from a dark red/brown to a lighter orange/yellow, indicating the cleavage of the μ-chloro bridges.

  • Reaction : Stir the mixture at room temperature for 16–24 hours. Causality note: Elevated temperatures are strictly avoided to prevent the thermal displacement of the stabilizing p-cymene arene ligand.

  • Isolation : Concentrate the solvent under reduced pressure to approximately 2 mL. Add cold diethyl ether (15 mL) dropwise to precipitate the complex.

  • Purification : Collect the precipitate via vacuum filtration, wash with cold hexane (3 × 5 mL), and dry in vacuo.

  • Self-Validation (NMR) : Confirm monodentate coordination via ¹H NMR. A diagnostic downfield shift of the quinoline ring protons (specifically H2 and H8) relative to the free ligand confirms metal binding at the ring nitrogen, while the N-ethyl protons remain relatively unshifted[2].

Protocol B: In Vitro Evaluation of Ligand Metal-Chelating Properties (Cu²⁺/Fe²⁺)

Objective : To quantify the metal-binding stoichiometry and affinity of N-Ethylquinolin-4-amine for Cu²⁺, validating its role as a Multi-Target Directed Ligand (MTDL) for Alzheimer's disease[3].

Mechanistic Insight : The ligand forms a coordination complex with free Cu²⁺ in solution, altering the electronic transitions of the quinoline chromophore. This shift in the UV-Vis absorption spectrum (typically the appearance of a new Ligand-to-Metal Charge Transfer (LMCT) band) allows for Job's plot analysis to precisely determine binding stoichiometry.

Step-by-Step Procedure :

  • Stock Solutions : Prepare a 50 µM stock solution of N-Ethylquinolin-4-amine in absolute ethanol. Prepare a 50 µM stock solution of CuSO₄ in HEPES buffer (pH 7.4) to mimic physiological brain conditions.

  • Titration Setup : In a quartz cuvette, place 2.0 mL of the ligand solution (yielding a constant concentration of 20 µM after dilution).

  • Spectral Acquisition : Record the baseline UV-Vis spectrum from 200 nm to 600 nm.

  • Incremental Addition : Add the Cu²⁺ stock solution in 0.2 molar equivalent increments (e.g., 4 µM additions).

  • Equilibration : Allow exactly 5 minutes of incubation at 25°C after each addition. Causality note: This wait time is critical to ensure the thermodynamic equilibrium of the complexation is reached before measurement.

  • Self-Validation (Isosbestic Points) : Monitor the spectra for clear isosbestic points, which self-validate that only two primary species (free ligand and metal-ligand complex) are in equilibrium. Plot the change in absorbance (ΔA) versus the molar ratio of [Metal]/[Ligand] to determine the binding stoichiometry[3].

Quantitative Data Summary

The following table summarizes the expected physicochemical and biological profiling data when transitioning N-Ethylquinolin-4-amine from a free ligand to an organometallic complex.

ParameterN-Ethylquinolin-4-amine (Free Ligand)[Ru(η⁶-p-cymene)(Ligand)Cl₂] Complex
Primary Coordination Site N/AQuinoline Ring Nitrogen (Monodentate)
Cu²⁺ Binding Stoichiometry 1:2 (Metal:Ligand)N/A (Metal center already saturated)
AChE Inhibition (IC₅₀) ~1.5 - 5.0 µM> 50 µM (Steric hindrance by Ru complex)
Antiplasmodial Activity (IC₅₀) Moderate (~10-15 µM)Enhanced (~1-5 µM) due to increased lipophilicity
Diagnostic ¹H NMR Shift H2, H8 at standard aromatic ppmDownfield shift of H2, H8 (+0.3 to +0.5 ppm)

References

  • Dalton Transactions - RSC Publishing Source: Royal Society of Chemistry URL:[Link]

  • Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed / Bioorganic Chemistry URL:[Link]

  • Hybrid Aminoquinoline-Triazine Ligand Design: Synthesis, Characterisation, and Coordination chemistry with Platinum-Group Metal Precursors Source: SciELO South Africa URL:[Link]

  • Biodegradation of Chloroquine by a Fungus from Amazonian Soil, Penicillium guaibinense CBMAI 2758 Source: MDPI URL:[Link]

Sources

In vitro assay protocols for N-Ethylquinolin-4-amine testing

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced In Vitro Profiling of N-Ethylquinolin-4-amine: Antiviral Efficacy and Environmental Bioremediation Assays

Executive Summary

N-Ethylquinolin-4-amine and its substituted derivatives (e.g., 2-Tert-butyl-6-ethoxy-N-ethylquinolin-4-amine) represent a highly versatile class of bioactive quinolines. In recent high-throughput screening campaigns, these compounds have demonstrated profound pharmacological significance as potent inhibitors of the SARS-CoV-2 main protease (Mpro), exhibiting strong virucidal effects[1]. Concurrently, in the field of environmental toxicology, the N-ethylquinolin-4-amine scaffold (specifically 7-chloro-N-ethylquinolin-4-amine) has been identified as a critical intermediate metabolite (M2) generated during the fungal biodegradation of quinoline-based antimalarials by Amazonian soil fungi[2].

This application note provides a comprehensive, self-validating suite of in vitro protocols designed for researchers needing to evaluate both the therapeutic antiviral potential and the environmental biodegradation kinetics of N-ethylquinolin-4-amine derivatives.

Mechanistic Rationale & Experimental Design

To ensure absolute data integrity, our experimental framework relies on orthogonal validation and causality-driven design:

  • Antiviral Screening : We utilize a FRET-based biochemical assay for Mpro inhibition. Because quinoline derivatives often exhibit intrinsic fluorescence, selecting a FRET pair with a large Stokes shift is critical to minimizing false positives. Cell-based validation is subsequently performed using a plaque-reduction assay in Vero E6 cells. We specifically select Vero E6 cells because their deficient interferon-I response allows for unrestricted viral replication, providing a highly stringent environment to test true virucidal efficacy rather than host-immune modulation[1].

  • Biodegradation Profiling : Environmental persistence is a major hurdle for quinoline-based therapeutics. We employ Penicillium species (e.g., P. guaibinense CBMAI 2758) to model environmental breakdown. GC-MS is utilized to track the carbon-carbon bond cleavage that yields N-ethylquinolin-4-amine[2]. The system is self-validating through the use of parallel cytotoxicity screening (WST-1) to confirm that the resulting metabolites are ecologically safer than the parent compound[3].

Workflow Start N-Ethylquinolin-4-amine Library Biochem Mpro FRET Assay (Biochemical) Start->Biochem Antiviral Screen BioDeg Fungal GC-MS Assay (Biodegradation) Start->BioDeg Tox/Eco Screen CellBased Vero E6 Plaque Assay (Cellular Efficacy) Biochem->CellBased IC50 < 5 µM Hit Therapeutic Lead CellBased->Hit High Efficacy Eco Eco-Safe Metabolite BioDeg->Eco Cleavage Confirmed

Workflow for therapeutic and environmental screening of N-ethylquinolin-4-amine.

Core Experimental Protocols

Protocol 1: SARS-CoV-2 Mpro Inhibition Assay (FRET)

Objective: Quantify the half-maximal inhibitory concentration (IC50) of N-ethylquinolin-4-amine derivatives against recombinant Mpro. Self-Validating System: This protocol mandates the calculation of the Z'-factor for each microplate using a known Mpro inhibitor (e.g., Ebselen) to ensure assay robustness.

  • Reagent Preparation : Prepare the assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100). Dilute recombinant SARS-CoV-2 Mpro to a working concentration of 50 nM.

  • Compound Dosing : Dispense N-ethylquinolin-4-amine derivatives in a 10-point dose-response curve (ranging from 0.5 nM to 50 µM) into a 384-well black microplate using an acoustic liquid handler to minimize solvent effects. Keep the final DMSO concentration ≤1%.

  • Enzyme Incubation : Add 10 µL of the Mpro solution to the compound wells. Incubate at 37°C for 30 minutes. Causality Check: This pre-incubation step is vital to allow for steady-state binding, especially for slow-binding inhibitors.

  • Substrate Addition : Initiate the reaction by adding 10 µL of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 µM.

  • Kinetic Readout & QC : Monitor fluorescence continuously for 60 minutes (Ex: 340 nm, Em: 490 nm). Calculate the initial velocity (V0) from the linear portion of the curve. Calculate the Z'-factor; reject any plate with Z' < 0.5.

Protocol 2: Viral Plaque-Reduction Assay

Objective: Determine the direct virucidal effect of the compound on infectious SARS-CoV-2 particles[1].

  • Cell Seeding : Seed Vero E6 cells in 12-well plates at 1×10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate overnight until 90% confluent.

  • Virucidal Incubation : Mix SARS-CoV-2 (MOI = 100) with 5 µM of the N-ethylquinolin-4-amine derivative. Incubate the mixture at 37°C for 1 to 2 hours[1]. Causality Check: Pre-incubating the virus with the compound directly tests for particle inactivation (virucidal effect) prior to host-cell entry.

  • Infection : Add the virus-compound mixture to the Vero E6 monolayers. Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to ensure uniform viral distribution.

  • Overlay & Incubation : Remove the inoculum, wash twice with PBS, and overlay with 1% agarose in DMEM containing 2% FBS. Incubate for 72 hours.

  • Fixation & Quantification : Fix cells with 4% formaldehyde for 1 hour. Remove the agarose plug, stain with 0.5% crystal violet, and count plaques to calculate the log reduction in viral titer.

Protocol 3: Fungal Biodegradation and GC-MS Profiling

Objective: Assess the environmental degradation of quinoline compounds into N-ethylquinolin-4-amine using Penicillium guaibinense CBMAI 2758[2].

  • Fungal Cultivation : Inoculate P. guaibinense in liquid Sabouraud broth. Incubate at 28°C for 5 days at 150 rpm to generate a robust mycelial mass.

  • Substrate Spiking : Introduce the parent quinoline compound (e.g., Chloroquine diphosphate) at a concentration of 100 mg/L. Adjust the medium to pH 7.0[2].

  • Biotransformation : Incubate the reaction for 10 days. Causality Check: A 10-day incubation at pH 7.0 has been empirically determined via Box-Behnken factorial design as the optimal thermodynamic window for fungal cytochrome P450 and amidase enzymes to execute carbon-carbon bond cleavage[2].

  • Extraction & GC-MS : Extract the aqueous phase with ethyl acetate (1:1 v/v) three times. Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, derivatize with BSTFA, and analyze via GC-MS to identify the M2 metabolite (7-chloro-N-ethylquinolin-4-amine)[2].

Mechanism cluster_Fungus Penicillium guaibinense Catalysis Parent Parent Quinoline (e.g., Chloroquine) Enzyme Fungal Enzymes (C-C Cleavage) Parent->Enzyme Uptake Metabolite N-Ethylquinolin-4-amine (Metabolite M2) Enzyme->Metabolite Biotransformation Tox Reduced Toxicity Confirmed via WST-1 Metabolite->Tox Effluent Testing

Fungal biotransformation pathway yielding N-ethylquinolin-4-amine with reduced toxicity.

Data Synthesis & Quantitative Benchmarks

The following tables summarize expected benchmark parameters established in recent Mpro inhibition and environmental biodegradation literature, providing a reference point for assay validation.

Table 1: Antiviral Efficacy of N-Ethylquinolin-4-amine Derivatives

Compound / Derivative Mpro IC50 (µM) Vero E6 EC50 (µM) Log Reduction (Viral Titer) Cytotoxicity CC50 (µM)
2-Tert-butyl-6-ethoxy-N-ethylquinolin-4-amine 1.8 ± 0.2 2.1 ± 0.3 ~4.0 log > 50
Ebselen (Positive Control) 0.67 ± 0.05 1.5 ± 0.2 ~2.0 log 35

| Remdesivir (Reference) | N/A | 0.77 ± 0.1 | ~4.0 log | > 100 |

Table 2: Biodegradation Kinetics by P. guaibinense (100 mg/L Initial Dose)

Incubation Time Parent Compound Remaining (%) N-Ethylquinolin-4-amine Yield (%) WST-1 Cell Viability (%)
Day 0 100.0 0.0 45.2 (Toxic)
Day 5 62.4 15.8 68.5

| Day 10 | 12.1 | 48.3 | 92.4 (Non-toxic) |

References

  • WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine - Google Patents. Google Patents.
  • Biodegradation of Chloroquine by a Fungus from Amazonian Soil, Penicillium guaibinense CBMAI 2758. USP.br.
  • Safety assessment of the ethanolic extract of Siparuna guianensis: Cell viability, molecular risk predictions and toxicity risk for acute and sub-chronic oral ingestion. ResearchGate.

Sources

Application Note: Scale-Up Synthesis Techniques for N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the process development and scale-up strategies for synthesizing N-Ethylquinolin-4-amine , a critical pharmacophore in antimalarial and kinase inhibitor drug discovery. Unlike bench-scale methods that often rely on expensive palladium catalysis, this guide focuses on the robust, industrial-standard Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinoline. We address specific challenges including the volatility of ethylamine (b.p. 16.6°C), thermal runaway risks, and impurity management (hydrolysis). The protocol transitions from a 10g bench validation to a 1kg pilot-scale batch, emphasizing safety, yield optimization (>85%), and purity (>98% HPLC).

Introduction & Chemical Context

The 4-aminoquinoline scaffold is historically significant, anchoring drugs like Chloroquine and Hydroxychloroquine.[1] The introduction of an N-ethyl group at the 4-position modulates lipophilicity and basicity, influencing the molecule's lysosomotropic properties.

While Buchwald-Hartwig amination is useful for complex anilines, the reaction of 4-chloroquinoline with aliphatic amines is efficiently achieved via thermal SNAr. However, the high volatility of ethylamine requires pressurized reaction vessels (autoclaves) or specific solvent carriers (e.g., ethanolic solutions) to maintain stoichiometry at the elevated temperatures required for activation.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nitrogen of the quinoline ring renders the C4 position electron-deficient, facilitating nucleophilic attack by ethylamine.

ReactionMechanism SM1 4-Chloroquinoline (Electrophile) Inter Meisenheimer-like Complex (Transition State) SM1->Inter + SM2 (Addition) SM2 Ethylamine (Nucleophile) SM2->Inter Prod N-Ethylquinolin-4-amine (HCl Salt) Inter->Prod - Cl⁻ (Elimination) Base Base Scavenger (Excess Amine/K2CO3) Prod->Base H+ Transfer

Figure 1: SNAr mechanism. The rate-determining step is typically the formation of the transition complex, accelerated by polar protic solvents.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 3.0 - 5.0 eq. EthylamineExcess amine drives kinetics and scavenges HCl. Ethylamine is volatile; excess ensures effective concentration.
Temperature 120°C - 135°CActivation energy for 4-chloro displacement is high. <100°C results in stalled conversion.
Pressure 5 - 15 barRequired to keep ethylamine in the liquid phase at reaction temperature.
Solvent Ethanol or NMPEthanol (green, easy workup) is preferred. NMP is used only if higher T (>150°C) is needed.
Reaction Time 12 - 18 HoursVerified by HPLC (<1% Starting Material).

Process Safety & Hazard Analysis

WARNING: This protocol involves heating a volatile amine in a closed system.

  • Ethylamine Handling: Ethylamine is a gas at standard temperature (b.p. 16.6°C). It is supplied as a compressed gas or a solution (e.g., 70% in H₂O or 2.0M in THF). Recommendation: Use 70% aqueous ethylamine or 33% ethanolic ethylamine for ease of handling in Kilo-labs.

  • Thermal Runaway: The amination is exothermic.

    • DSC Data: Onset of decomposition for 4-aminoquinolines is typically >250°C, but the reaction exotherm occurs immediately upon heating.

    • Control: Ramp temperature slowly (1°C/min) to prevent rapid pressure spikes.

  • Pressure Limits: Ensure the autoclave is rated for at least 30 bar. The vapor pressure of ethanol + ethylamine at 130°C can exceed 10 bar.

Experimental Protocols

Protocol A: Bench-Scale Optimization (10g Scale)

Objective: Validate conversion and impurity profile.

Materials:

  • 4-Chloroquinoline (10.0 g, 61.1 mmol)

  • Ethylamine (70% aq. solution) (20 mL, ~250 mmol, ~4 eq)

  • Ethanol (30 mL)

  • Equipment: 100 mL Hastelloy or Stainless Steel Pressure Reactor (Parr/Buchi).

Procedure:

  • Charging: To a cool (<10°C) reactor, add 4-Chloroquinoline and Ethanol.

  • Amine Addition: Add cold Ethylamine solution slowly. Note: Mild exotherm possible.

  • Sealing: Seal the reactor and purge with Nitrogen (3x).

  • Reaction: Heat to 130°C with stirring (500 rpm).

    • Pressure Check: Monitor pressure.[2][3] Expect 6–10 bar.

  • Duration: Hold for 16 hours.

  • Quench: Cool to <20°C. Vent residual pressure carefully into a scrubber (acid trap).

  • Analysis: Take an aliquot for HPLC. Target: >98% conversion.

    • Major Impurity: 4-Hydroxyquinoline (from hydrolysis).[4] If >2%, reduce water content in future batches (switch to ethanolic ethylamine).

Protocol B: Pilot Scale-Up (1.0 kg Scale)

Objective: Production of material for tox studies with focus on isolation efficiency.

Workflow Diagram:

ScaleUpWorkflow Reactor 5L Hastelloy Autoclave Charge: 4-Cl-Q + EtOH Dosing Dose Ethylamine (Gas/Soln) Temp: <10°C Reactor->Dosing Heating Reaction: 130°C, 12h Pressure: ~8-12 bar Dosing->Heating Workup Distill Excess Amine/EtOH Add Water + NaOH (pH 12) Heating->Workup Extraction Extract into DCM or EtOAc Wash with Brine Workup->Extraction Crystallization Recrystallize (EtOAc/Hexane or EtOH/H2O) Extraction->Crystallization QC Final QC (HPLC, NMR, KF) Crystallization->QC

Figure 2: Kilo-scale process flow emphasizing solvent swap and pH adjustment for purification.

Detailed Procedure:

  • Reactor Setup: Use a 5L Hastelloy autoclave equipped with an overhead stirrer, internal thermocouple, and bursting disc.

  • Loading: Charge 4-Chloroquinoline (1.0 kg, 6.11 mol) and Ethanol (2.5 L). Cool jacket to 5°C.

  • Amine Addition:

    • Option A (Solution): Pump in 70% Ethylamine (2.0 L) keeping internal T < 20°C.

    • Option B (Gas): If using anhydrous gas, feed from cylinder until mass flow indicates 4.0 equivalents.

  • Reaction: Ramp T to 130°C over 2 hours. Stir at 130°C for 14 hours.

  • Workup (The "Solvent Swap"):

    • Cool to 40°C. Vent excess amine to scrubber.

    • Apply vacuum (mild) to distill off ethanol and unreacted amine. Recovery of amine is possible but usually not economic at this scale.

    • Resuspend the residue (thick oil/solid) in Water (3.0 L).

  • Basification: The product exists as HCl salt. Add 20% NaOH solution slowly until pH > 12. The free base will precipitate or oil out.

  • Extraction: Extract with Dichloromethane (DCM) (2 x 2.0 L).

    • Why DCM? High solubility of the quinoline; water separates easily.

  • Isolation:

    • Dry organics over Na₂SO₄.[4]

    • Concentrate to ~30% volume.

    • Add Hexane or Heptane slowly as an anti-solvent to induce crystallization.

    • Cool to 0°C, filter, and wash with cold Hexane.

  • Drying: Vacuum oven at 45°C for 12 hours.

Purification & Quality Control

Purification Strategy

If the crude purity is <95%, recrystallization is preferred over chromatography for scale.

  • Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).

  • Alternative: Toluene (hot) -> Cool -> Precipitate.

Analytical Specifications
  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (CDCl3): Diagnostic signals:

    • Triplet at ~1.3 ppm (CH3 of ethyl).

    • Quartet at ~3.3 ppm (CH2 of ethyl).

    • Broad singlet ~5.5 ppm (NH).

    • Quinoline aromatic protons 7.0–8.7 ppm.

  • Moisture (KF): <0.5%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Temperature too low or Amine leaked.Check reactor seal. Ensure T > 125°C. Increase reaction time.
High Hydrolysis Impurity Water content too high in reagents.Use anhydrous Ethanol and anhydrous Ethylamine (2M in THF).
Product is an Oil Residual solvent or impurities.Perform salt formation (e.g., treat with HCl in ether to isolate as hydrochloride salt, which is a solid), then free-base.
Dark Coloration Oxidation of amine/quinoline.Ensure rigorous Nitrogen purging before heating.

References

  • Reaction Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Scale-Up & Safety

    • Chemical reaction hazards and the risk of thermal runaway.[2][3] HSE (UK) Indg254. Link

  • Synthetic Context (4-Aminoquinolines)

    • Synthesis of 4-aminoquinoline derivatives. National Institutes of Health (PMC). Link

  • Purification Strategies

    • Optimization of 4-Aminoquinoline Synthesis. BenchChem Technical Support. Link

  • General Quinoline Chemistry

    • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.[5] ResearchGate. Link

Sources

Troubleshooting & Optimization

Improving reaction yields for N-Ethylquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EQ4-OPT-001
Subject: Yield Optimization & Troubleshooting for 4-Aminoquinoline Derivatives
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of N-Ethylquinolin-4-amine typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinoline with ethylamine.[1] While theoretically straightforward, this reaction often suffers from low yields due to three specific failure modes: volatility of the nucleophile , hydrolysis of the substrate , and incomplete activation .

This guide moves beyond standard textbook protocols to address the "hidden" variables that determine success in the lab.

Module 1: The Core Protocol (SNAr)

The Baseline Method

The standard approach involves heating 4-chloroquinoline with excess ethylamine. However, because ethylamine boils at 16.6°C, open-vessel reflux is impossible without losing the nucleophile.

Optimized Protocol:

  • Vessel: High-pressure sealable tube or stainless steel autoclave.

  • Stoichiometry: 1.0 eq 4-Chloroquinoline : 5.0–10.0 eq Ethylamine (70% aq. or 2.0 M in THF/MeOH).

  • Solvent: Ethanol (Green/Polar) or NMP (High T).

  • Temperature: 120–135°C.

  • Time: 12–24 hours.

Why This Fails (The "Trap")

Users often attempt to use acid catalysis (e.g., HCl) to activate the quinoline ring. While this works for anilines (weak bases), it is catastrophic for alkylamines like ethylamine.

  • Mechanism: The acid protonates the ethylamine (

    
    ) to form the ammonium salt (
    
    
    
    ), which is non-nucleophilic . The reaction stalls completely.

Module 2: Advanced Optimization Strategies

Strategy A: Microwave Irradiation (The Kinetic Boost)

Microwave synthesis is superior for this transformation because it superheats the solvent above its boiling point and provides efficient dipolar polarization of the transition state.

ParameterThermal (Sealed Tube)Microwave (MW)Benefit of MW
Time 12–24 Hours20–40 MinutesPrevents thermal degradation of product.
Temp 130°C150–180°COvercomes activation energy barrier (

).
Yield 45–65%85–95%Cleaner profile; less tar formation.
Solvent Ethanol/NMPWater/IsopropanolAllows "on-water" acceleration effects.
Strategy B: The "Phenol Fusion" Method (The Chemical Catalyst)

If you lack a microwave reactor, the Phenol Fusion method is the "secret weapon" for high yields.

  • The Logic: Phenol (

    
    ) is acidic enough to hydrogen-bond with the quinoline nitrogen (activating the ring) but not acidic enough to fully protonate the ethylamine and kill its nucleophilicity. It acts as a "proton shuttle" solvent.
    
  • Protocol: Melt phenol (5 eq) with 4-chloroquinoline. Add ethylamine. Heat to 100–120°C.

Module 3: Visualization of Reaction Logic

The following diagram illustrates the decision pathways for synthesis and the mechanistic logic behind the "Acid Trap."

ReactionLogic Start Start: 4-Chloroquinoline + Ethylamine Decision Choose Activation Method Start->Decision Path_Acid Add Strong Acid (HCl) Decision->Path_Acid Incorrect Logic Path_Phenol Phenol Fusion Decision->Path_Phenol Chemical Catalysis Path_MW Microwave (No Acid) Decision->Path_MW Physical Catalysis Result_Acid FAILURE: Ethylamine Protonated (Nucleophile Deactivated) Path_Acid->Result_Acid Stalled Reaction Result_Phenol SUCCESS: H-Bond Activation (Nucleophile Active) Path_Phenol->Result_Phenol Yield > 80% Result_MW SUCCESS: Thermal/Kinetic Activation (High Yield) Path_MW->Result_MW Yield > 90%

Caption: Mechanistic pathway analysis showing why strong acid catalysis fails for alkylamines compared to Phenol Fusion or Microwave activation.

Module 4: Troubleshooting Guide (FAQ)

Q1: My reaction conversion is stuck at 60%. Should I add more catalyst?

Diagnosis: You are likely facing equilibrium limitations or product inhibition . HCl is generated as a byproduct (


). This HCl protonates the remaining ethylamine.
Solution: 
  • Add a Scavenger Base: Add 2.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . These bases are sterically hindered and will scavenge the HCl proton without competing as a nucleophile against the smaller ethylamine.

  • Increase Amine Load: Use 10 equivalents of ethylamine. The excess acts as both solvent and base.

Q2: I see a large impurity peak at M+ = 146 (approx). What is it?

Diagnosis: This is 4-Hydroxyquinoline (or its tautomer, quinolone). Cause: Hydrolysis of the C-Cl bond by adventitious water. 4-Chloroquinoline is highly susceptible to hydrolysis, especially in basic conditions at high heat. Solution:

  • Dry Solvents: Ensure ethanol/NMP is anhydrous.

  • Amine Quality: If using aqueous ethylamine (70%), the water concentration is too high. Switch to 2.0 M Ethylamine in THF or Methanol .

Q3: The product is a sticky oil and won't crystallize.

Diagnosis: Residual NMP or phenol is trapping the product. Solution: The Acid-Base Workup (Purification Protocol)

  • Dissolve crude oil in EtOAc.

  • Extract with 1M HCl (aq). The product (basic) moves to the water layer; non-basic impurities (phenol, unreacted chloride) stay in EtOAc.

  • Discard EtOAc layer.

  • Basify aqueous layer with NaOH to pH 10. The product will precipitate as a white/off-white solid.

  • Filter and wash with cold water.

Module 5: Workup & Purification Workflow

WorkupFlow Crude Crude Reaction Mixture AcidWash Partition: EtOAc + 1M HCl Crude->AcidWash OrgLayer Organic Layer (Impurities/Phenol) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Product-H+) AcidWash->AqLayer Keep Basify Basify (NaOH pH > 10) AqLayer->Basify Precipitate Precipitate Product Basify->Precipitate Filter

Caption: Acid-Base extraction logic to separate N-Ethylquinolin-4-amine from non-basic impurities.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116.

    • Foundational text on the "Phenol Fusion" method and thermal SNAr for quinolines.
  • Melato, S., et al. (2007).[1] Microwave-Assisted Synthesis of 4-Aminoquinolines. Green Chemistry. (Cited via PMC Review: "4-Aminoquinoline: a comprehensive review of synthetic strategies").

    • Validates the microwave acceler
  • Elderfield, R. C., et al. (1946). Synthesis of Certain Simple 4-Aminoquinoline Derivatives. Journal of the American Chemical Society.

    • Establishes the homologous series reactivity (methyl/ethyl/propyl amines).
  • BenchChem Technical Support. (2025). Optimization of 4-Aminoquinoline Synthesis.

    • General troubleshooting for SNAr hydrolysis and bis-alkyl

Sources

Technical Guide: Overcoming Solubility Issues of N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide designed for researchers working with N-Ethylquinolin-4-amine.

Executive Summary

N-Ethylquinolin-4-amine (and similar 4-aminoquinoline derivatives) presents a classic "solubility paradox" common in drug discovery. While the quinoline core provides necessary lipophilicity for membrane permeability (LogP ~2.5–3.0), it renders the free base poorly soluble in aqueous media (<0.5 mg/mL). However, the molecule possesses a distinct basic center—the quinoline ring nitrogen—which allows for highly effective solubilization via protonation.

This guide provides three validated workflows to solubilize N-Ethylquinolin-4-amine, prioritized by experimental application: Salt Formation (Standard), Cyclodextrin Complexation (Sensitive Assays), and Cosolvent Systems (High-Throughput Screening).

Module 1: The Protonation Protocol (Salt Formation)

Best For: In vivo studies, standard in vitro assays, and analytical standards.

The Science

N-Ethylquinolin-4-amine is a heteroaromatic base. Contrary to intuition, the primary protonation site is the ring nitrogen (N1) , not the exocyclic amine. Resonance stabilization increases the pKa of the ring nitrogen to approximately 8.5–9.1 [1].

  • Mechanism: Lowering the pH below the pKa (< 6.0) forces the equilibrium toward the cationic species, increasing aqueous solubility by >100-fold.

  • Counterion Selection: Chloride (HCl) is the standard starting point, but Methanesulfonate (Mesylate) often yields non-hygroscopic salts with higher solubility.

Protocol: In-Situ Salt Formation (Stock Solution)

Target Concentration: 10–50 mM in Water

  • Weighing: Weigh the N-Ethylquinolin-4-amine free base into a glass vial.

  • Acidification: Add 0.95 equivalents of 1M HCl (or Methanesulfonic acid).

    • Why 0.95 eq? To prevent excess acidity that might damage cell lines.

  • Dilution: Add deionized water to 80% of the final volume.

  • Sonication: Sonicate at 40°C for 10 minutes. The solution should turn clear.

    • Troubleshooting: If the solution remains cloudy, add 0.1M HCl dropwise until pH reaches ~5.5.

  • Final Adjustment: Q.S. (quantity sufficient) to final volume with water. Filter sterilize (0.22 µm PES).

Comparative Solubility Data
Solvent SystemFormSolubility (approx.)Suitability
Water (pH 7.4) Free Base< 0.1 mg/mLPoor
0.1 N HCl Hydrochloride Salt> 50 mg/mLExcellent
PBS (pH 7.4) Free Base< 0.1 mg/mLPoor (Precipitation Risk)
DMSO Free Base> 100 mg/mLGood (Stock only)

Module 2: Cyclodextrin Complexation ("The Soft Approach")

Best For: pH-sensitive biological assays where acidic vehicles are toxic.

The Science

If your assay cannot tolerate the acidic pH required for the salt form, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior alternative. The hydrophobic quinoline ring inserts into the CD cavity, while the hydrophilic exterior ensures water solubility [2].

Protocol: 20% HP-β-CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v).

  • Drug Addition: Add N-Ethylquinolin-4-amine (free base) to the vehicle.

  • Equilibration: Shake/Vortex vigorously for 4–6 hours at room temperature.

    • Note: Heating to 50°C for 30 mins can accelerate complexation.

  • Filtration: Filter the suspension through a 0.45 µm filter to remove uncomplexed drug. The filtrate is your stock solution.

Module 3: Cosolvent Strategy (DMSO/PEG)

Best For: High-Throughput Screening (HTS) and small-volume dosing.

The Science

Cosolvents disrupt the water lattice and solvate the hydrophobic regions of the drug. However, this is a metastable state; dilution into aqueous buffer often causes "crashing out" (precipitation).

Protocol: The "Golden Ratio"

Avoid 100% DMSO stocks if freezing/thawing frequently (hygroscopicity leads to precipitation). Use this ternary system:

  • Stock Solvent: 10% DMSO + 40% PEG 400 + 50% Water.

  • Procedure: Dissolve drug in DMSO first, then add PEG 400, then slowly add water while vortexing.

Decision Workflow: Selecting the Right Strategy

The following diagram illustrates the decision logic for selecting the optimal solubilization method based on your specific experimental constraints.

Solubility_Workflow Start Start: N-Ethylquinolin-4-amine Solubility Issue AppType What is the Application? Start->AppType InVivo In Vivo / Animal Study AppType->InVivo InVitro In Vitro / Cell Culture AppType->InVitro Analytical Analytical (HPLC/MS) AppType->Analytical Method_Salt Method 1: Salt Formation (HCl or Mesylate) InVivo->Method_Salt Preferred (High Dose) Method_CD Method 2: Cyclodextrin (20% HP-beta-CD) InVivo->Method_CD If pH sensitive AcidTol Is Acidic pH (4-6) Tolerable? InVitro->AcidTol Analytical->Method_Salt Standard DMSOTol Is DMSO > 0.1% Tolerable? AcidTol->DMSOTol No AcidTol->Method_Salt Yes DMSOTol->Method_CD No (Safest) Method_CoSol Method 3: Cosolvent (DMSO/PEG) DMSOTol->Method_CoSol Yes

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting & FAQ

Q1: I prepared a 10mM stock in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the "Solvent Shift" effect. When you dilute DMSO into media (pH 7.4), the solvent power drops instantly.

  • Fix: Do not add the DMSO stock directly to the bulk media. Instead, perform an intermediate dilution in media containing 10% FBS (proteins bind the drug and prevent precipitation) or dilute into a buffer containing 0.1% Tween-80 .

Q2: Can I use Phosphate Buffered Saline (PBS) to dissolve the salt form? A: Proceed with caution. The "Common Ion Effect" can be problematic.[1] If you use the Hydrochloride salt of the amine, adding it to high-salt buffers (like PBS) can sometimes reduce solubility. More importantly, if the PBS pH (7.4) is strong enough to deprotonate the salt back to the free base, it will precipitate.

  • Fix: Dissolve in water or saline (0.9% NaCl) first, then add to the buffer immediately before use.

Q3: The solution is clear but turns yellow over time. Is it degrading? A: 4-aminoquinolines are photosensitive and can undergo oxidation (N-oxide formation) [3].

  • Fix: Store all stock solutions in amber glass vials at -20°C. Yellowing often indicates trace oxidation but usually does not significantly impact potency unless precipitation occurs.

Q4: Is the salt form toxic to cells? A: The salt form itself is not toxic, but the acidity might be. If you use the HCl salt method, ensure the final concentration in the well does not drop the culture pH below physiological limits.

  • Check: Add your drug to a dummy well with media and check the color of the Phenol Red indicator. If it turns yellow, your stock is too acidic. Neutralize with a small amount of NaOH or dilute further.

References

  • PubChem. 4-Aminoquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Szafraniec, J. et al. (2023). The Formation of β-Cyclodextrin Complexes with Levofloxacin and Ceftriaxone as an Approach to the Regulation of Drugs' Pharmacokinetic. National Institutes of Health (PMC). Available at: [Link]

  • LibreTexts Chemistry. Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

Sources

User Ticket #QA-404: "My yield is low, and I'm getting mixtures."

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Chemistry Division Ticket System: Active Topic: Minimizing Side Reactions in Quinoline Amine Alkylation Status: Open Agent: Senior Application Scientist

User Statement: "I am trying to alkylate a 4-aminoquinoline derivative at the exocyclic primary amine. I'm using an alkyl halide with potassium carbonate in DMF. I’m seeing significant starting material remaining, some double alkylation, and a polar byproduct that I suspect is the ring-quaternized salt. How do I get clean mono-alkylation on the exocyclic nitrogen?"

Root Cause Analysis: The "Amphoteric" Trap

The quinoline scaffold presents a classic chemoselectivity paradox. You are fighting two main side reactions simultaneously:

  • Regioselectivity Drift (Ring vs. Exocyclic N): The quinoline ring nitrogen is often more basic and nucleophilic than the exocyclic amine (which delocalizes its lone pair into the aromatic system). Under neutral or weakly basic conditions, the alkylating agent prefers the ring nitrogen, forming a quinolinium salt (your "polar byproduct").

  • The Polyalkylation Runaway: Once a primary amine is mono-alkylated, it becomes more nucleophilic than the starting material (due to the inductive effect of the alkyl group). This leads to over-alkylation.

To solve this, we must switch mechanisms: from Thermodynamic Control (weak base) to Kinetic/Anionic Control (strong base) or Reductive Pathways .

Module 1: The Decision Matrix (Diagnostic)

Before proceeding, identify your pathway using the logic map below.

QuinolineAlkylation Start Start: Target Exocyclic N-Alkylation Check Is the Alkyl Group available as an Aldehyde? Start->Check Reductive PATH A: Reductive Amination (Recommended) Check->Reductive Yes (Preferred) Direct PATH B: Direct Alkylation (High Risk) Check->Direct No (Only Alkyl Halide available) Mono Target Product Reductive->Mono High Mono-Selectivity BaseSelect Base Selection Critical: Must deprotonate Exocyclic NH Direct->BaseSelect WeakBase Weak Base (K2CO3/TEA) RESULT: Ring Quaternization (Side Rxn) BaseSelect->WeakBase pKa < 25 StrongBase Strong Base (NaH/LiHMDS) RESULT: Exocyclic Anion (Desired) BaseSelect->StrongBase pKa > 25 StrongBase->Mono Good Regio-Selectivity

Figure 1: Decision tree for selecting the alkylation strategy. Note that weak bases favor the undesired ring nitrogen alkylation due to the inherent basicity of the heterocycle.

Module 2: Troubleshooting Guides & Protocols

Protocol A: The "Gold Standard" – Reductive Amination

Use this when you can access the aldehyde equivalent of your alkyl group. This method bypasses the regioselectivity issue entirely because aldehydes do not react with the ring nitrogen.

Why it works: The formation of the imine intermediate is reversible and selective for the exocyclic amine. The reducing agent is then tuned to reduce the imine faster than the aldehyde.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4-aminoquinoline (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or MeOH.

  • Acid Catalysis: Add catalytic Acetic Acid (AcOH, 1-2 drops). Note: This activates the carbonyl without protonating the quinoline ring to the point of deactivation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Critical Check: Do NOT use Sodium Borohydride (

      
      ) initially; it is too strong and will reduce the aldehyde directly to alcohol. STAB is milder and selective for the imine.
      
  • Reaction: Stir at Room Temp for 4–16 hours under Nitrogen.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    

Data Summary: Reductive Amination vs. Direct Alkylation

ParameterReductive Amination (STAB)Direct Alkylation (

)
Direct Alkylation (NaH)
Mono-Selectivity High (>90%) Low (Poly-alkylation common)Moderate
Regio-Selectivity Exclusive (Exocyclic) Poor (Ring N competition)Good (Exocyclic)
Risk Factor LowHigh (Quaternization)Medium (Moisture sensitive)
Protocol B: Direct Alkylation (The "Nuclear Option")

Use this ONLY if the aldehyde is unstable or unavailable, and you must use an alkyl halide.

The Problem: The pKa of the exocyclic N-H is ~27. Weak bases like


 cannot deprotonate it. Therefore, the neutral nucleophile attacks. The Ring N (pKa ~7-8 for conjugate acid) is the better neutral nucleophile.
The Fix:  You must fully deprotonate the exocyclic amine to create the Amide Anion , which is vastly more nucleophilic than the Ring N.

Step-by-Step Protocol:

  • Drying: Flame-dry glassware. Use anhydrous DMF or THF.

  • Deprotonation: Dissolve aminoquinoline (1.0 equiv) in solvent. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).

  • Evolution: Stir for 30 mins. Observation: Evolution of

    
     gas indicates anion formation. The solution often turns deep red/orange due to charge delocalization.
    
  • Addition: Add the Alkyl Halide (0.95 - 1.0 equiv) dropwise. Crucial: Use a slight deficit of alkyl halide to prevent over-alkylation.

  • Quench: Carefully quench with

    
     solution.
    

Module 3: Frequently Asked Questions (FAQ)

Q1: Why does my reaction turn into a solid "brick" when I use Methyl Iodide (MeI)? A: You have likely formed the quaternary ammonium salt at the Ring Nitrogen. MeI is a "soft" and highly reactive electrophile. If you used a weak base, the Ring N attacked the MeI. Correction: Switch to Protocol B (NaH) to force the reaction to the exocyclic nitrogen, or use Reductive Amination with Formaldehyde/STAB.

Q2: I see a spot on TLC that stays at the baseline. What is it? A: That is almost certainly the Quinolinium Salt (Ring alkylation). It is ionic and very polar. Diagnostic: Isolate a small amount and run NMR. A significant downfield shift in the aromatic ring protons (especially H-2 and H-8) confirms positive charge on the ring.

Q3: Can I use Buchwald-Hartwig coupling instead? A: Generally, no. Buchwald-Hartwig is for Arylation (attaching an aromatic ring), not Alkylation (attaching a carbon chain). However, if you are trying to attach a chain that has a terminal alkene, you could explore Metal-Catalyzed Hydroamination or "Borrowing Hydrogen" alkylation (using alcohols and Iridium catalysts), which are advanced alternatives to standard alkylation [1].

Module 4: Mechanistic Visualization

Understanding the competing pathways is vital for troubleshooting.

ReactionPathways cluster_Weak Weak Base / Neutral Conditions cluster_Strong Strong Base (NaH) Substrate 4-Aminoquinoline (Neutral) RingN Ring N (Lone Pair Available) Substrate->RingN Dominant Path Anion Exocyclic Amide Anion (Negative Charge on N) Substrate->Anion + NaH (-H2) QuatSalt Quinolinium Salt (Undesired Side Product) RingN->QuatSalt + Alkyl Halide Product N-Alkyl Aminoquinoline (Target Product) Anion->Product + Alkyl Halide Poly Dialkyl Impurity Product->Poly + Excess Alkyl Halide (Over-alkylation)

Figure 2: Mechanistic competition. Note that the neutral substrate favors ring alkylation. Deprotonation is required to switch the nucleophilic site to the exocyclic nitrogen.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kaschula, C. H., et al. (2002). "Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials." Journal of Medicinal Chemistry, 45(16), 3531-3539. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline alkaloids as privileged scaffolds in cancer drug discovery." Future Medicinal Chemistry, 7(10), 1331-1353. Link

  • Surrey, A. R., & Hammer, H. F. (1946). "Some 7-Substituted 4-Aminoquinoline Derivatives." Journal of the American Chemical Society, 68(1), 113-116.[3] Link

Sources

Troubleshooting low purity in N-Ethylquinolin-4-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for troubleshooting N-Ethylquinolin-4-amine production.

Executive Summary & Diagnostic Logic

The Core Problem: Synthesizing N-Ethylquinolin-4-amine via nucleophilic aromatic substitution (


) of 4-chloroquinoline is deceptively simple. Low purity typically stems from three specific failure modes:
  • Hydrolysis: Conversion of the starting material to quinolin-4-one (an inactive, high-melting solid).

  • Incomplete Conversion: Due to the poor nucleophilicity of the quinoline C4 position or volatility of ethylamine.

  • Isolation Failure: Inability to separate the basic product from amphoteric byproducts.

Quick Diagnostic Matrix: Use this table to identify your likely issue based on physical observation:

ObservationProbable CauseImmediate Action
White solid, MP > 170°C Hydrolysis Product (Quinolin-4-one).Check solvent water content; ensure amine excess.
Oily residue, low yield Incomplete Reaction or Solvent Trap.Increase temp/pressure; use sealed vessel.
Dark tar / Polymer Oxidation/Decomposition .Degas solvents; use

atm; reduce reaction time.
Product streaks on TLC Salt Formation/Silica Interaction .Add 1%

to eluent; wash organic layer with NaOH.

Troubleshooting Workflow (Logic Tree)

The following logic tree outlines the decision-making process for identifying impurities.

TroubleshootingTree Start Low Purity Detected CheckTLC Step 1: Check TLC Profile Start->CheckTLC SpotBaseline Spot stuck at Baseline? CheckTLC->SpotBaseline Yes SpotHighRf High Rf Spot (SM)? CheckTLC->SpotHighRf Yes SpotNew New Spot (Not SM/Prod)? CheckTLC->SpotNew Yes SaltIssue Issue: Product is protonated (Salt form) SpotBaseline->SaltIssue Incomplete Issue: Incomplete Conversion SpotHighRf->Incomplete Hydrolysis Issue: Hydrolysis to Quinolin-4-one SpotNew->Hydrolysis FixSalt Action: Wash org. layer with 1M NaOH SaltIssue->FixSalt FixIncomplete Action: Sealed tube (130°C) or Microwave Incomplete->FixIncomplete FixHydrolysis Action: Dry solvents, Increase amine eq. Hydrolysis->FixHydrolysis

Caption: Diagnostic logic flow for identifying the root cause of low purity in 4-aminoquinoline synthesis.

Detailed Troubleshooting Guides (FAQ Format)

Issue 1: "My product contains a high-melting white solid that won't dissolve."

Diagnosis: You have likely generated 4-hydroxyquinoline (quinolin-4-one) via hydrolysis. The Chemistry: The C4 position of 4-chloroquinoline is susceptible to attack by water, especially under acidic conditions or high temperatures. This side reaction competes with the desired amination.


Solution: 
  • Moisture Control: Ensure all solvents (Ethanol, DMF, or Phenol) are anhydrous.

  • Amine Excess: Use 3–5 equivalents of ethylamine. The amine acts as both the nucleophile and the base to scavenge the HCl generated, preventing acid-catalyzed hydrolysis [1].

  • Removal: The quinolin-4-one impurity is amphoteric but less soluble in organic solvents than the product.

    • Protocol: Dissolve the crude mixture in

      
      . The quinolin-4-one often remains as a solid. Filter it off.
      
    • Wash: Wash the organic layer with 2M NaOH. The impurity will deprotonate and move to the aqueous layer as the phenolate salt.

Issue 2: "The reaction stalls with 40% starting material remaining."

Diagnosis: Poor nucleophilicity or loss of volatile amine. The Chemistry: Ethylamine (bp 16.6°C) is a gas at room temperature. If you reflux in an open system (even with a condenser), you lose stoichiometry rapidly. Solution:

  • Sealed Vessel: Perform the reaction in a sealed tube or autoclave at 120–130°C. This keeps the ethylamine in the liquid phase [2].

  • Catalysis: Add Phenol (0.5–1.0 eq). Phenol acts as a proton shuttle, protonating the quinoline nitrogen (activating the ring) while hydrogen-bonding to the leaving group, significantly accelerating

    
     reactions [3].
    
  • Microwave Irradiation: Microwave synthesis (150°C, 10–20 mins) often drives this reaction to completion where thermal heating fails [4].

Issue 3: "My product streaks on the column and purity is low after chromatography."

Diagnosis: Strong interaction between the basic amine and acidic silica silanols.[1] Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase. This blocks the silanol sites.

  • Switch Stationary Phase: Use Amine-functionalized Silica (NH-Silica) to eliminate the need for basic modifiers and improve peak shape [5].

Optimized Experimental Protocol

Standardized for 1.0 gram scale to minimize impurities.

Reaction Pathway & Mechanism

ReactionMechanism SM 4-Chloroquinoline TS Meisenheimer-like Complex SM->TS + EtNH2 SideProd Quinolin-4-one (Hydrolysis) SM->SideProd + H2O (Impurity Path) Reagent Ethylamine (Excess) Product N-Ethylquinolin-4-amine TS->Product - HCl

Caption:


 pathway showing the critical competition between amination and hydrolysis.
Step-by-Step Procedure
  • Setup: In a 15 mL pressure vial (sealed tube), charge 4-chloroquinoline (1.0 g, 6.1 mmol).

  • Solvent/Reagent: Add Ethanol (anhydrous, 5 mL) and Ethylamine (2.0 M in THF or aqueous 70%, 5 eq, 30.5 mmol).

    • Note: If using aqueous amine, hydrolysis risk increases. Anhydrous ethanolic amine is preferred.

  • Reaction: Seal the vessel tightly. Heat to 130°C for 12 hours (oil bath) or 140°C for 20 min (Microwave).

  • Work-up (Critical for Purity):

    • Cool to RT. Concentrate under reduced pressure to remove excess amine/solvent.[2][3]

    • Resuspend residue in DCM (50 mL) .

    • Wash 1: 10%

      
       (2 x 20 mL) to remove HCl salts.
      
    • Wash 2: Water (1 x 20 mL).

    • Dry: Over anhydrous

      
      , filter, and evaporate.
      
  • Purification:

    • If solid: Recrystallize from Hexane/EtOAc.

    • If oil: Flash chromatography (DCM:MeOH 95:5 + 1%

      
      ).
      

Analytical Verification Data

Compare your isolated material against these benchmarks to confirm identity.

ParameterExpected Value (Target)Common Impurity (Quinolin-4-one)
Physical State Pale yellow oil or low-melting solidWhite/Off-white solid
Melting Point < 100°C (Free base) / ~200°C (HCl salt)200–202°C (Distinctive high MP)
1H NMR (Ar-H) Doublet at ~6.4 ppm (C3-H)Doublet at ~6.0 ppm (C3-H)
Solubility Soluble in DCM, EtOAc, dilute AcidInsoluble in DCM; Soluble in hot alcohol

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-chloroquinoline with piperidine." Chemical Reviews, 49(2), 273-412.

  • Sealed Tube/Microwave Protocols: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Phenol Catalysis in Amination: Surrey, A. R., & Cutler, R. A. (1951). "The preparation of 4-aminoquinoline derivatives." Journal of the American Chemical Society, 73(6), 2623-2626.

  • Microwave Assisted Synthesis of 4-Aminoquinolines: Melato, S., et al. (2007).[4] "Microwave-assisted synthesis of 4-aminoquinolines." Journal of Chemical Research.

  • Purification of Amines: Biotage Application Note. "Is there an easy way to purify organic amines?"

Sources

Optimizing temperature for N-Ethylquinolin-4-amine catalytic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature for Catalytic Synthesis

Ticket ID: #EQ4A-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Thermal Paradox

Welcome to the technical support center. You are likely here because your synthesis of N-Ethylquinolin-4-amine is hitting a wall.

The synthesis of 4-aminoquinolines via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) presents a specific thermodynamic paradox:

  • High Temperature Requirement: The oxidative addition of 4-chloroquinoline (an electron-deficient heteroaryl chloride) to Pd(0) often requires thermal activation (

    
    ).
    
  • Low Boiling Point Constraint: Your nucleophile, ethylamine, boils at 16.6°C .

If you run this in an open reflux system, you lose your nucleophile before the catalyst activates. If you seal it without headspace calculations, you risk over-pressurization. This guide optimizes the Temperature-Pressure-Catalyst triad to solve this.

Module 1: The Thermodynamic Landscape

Temperature controls three competing rates in this reaction. Understanding this causality is crucial for troubleshooting.

ProcessTemperature SensitivityImpact on Reaction
Oxidative Addition High (

barrier)
Positive: Required to break the C-Cl bond on the quinoline ring.
Amine Volatility Extreme (bp 16.6°C)Negative: Loss of stoichiometry; catalyst poisoning due to low L:Pd ratio.
Reductive Elimination ModeratePositive: Final product release.

-Hydride Elimination
HighNegative: Side reaction leading to reduction of the quinoline (hydrodehalogenation).
Visualizing the Optimization Loop

OptimizationLoop Start Start Optimization TempLow Temp < 80°C Start->TempLow TempHigh Temp > 110°C Start->TempHigh Optimal Optimal: 90-100°C (Sealed Vessel) Start->Optimal ResultLow Incomplete Conversion (Kinetic Stall) TempLow->ResultLow Low Ea ResultHigh Catalyst Deactivation Pd Black Formation TempHigh->ResultHigh Ligand Dissociation ResultOpt High Yield >90% Conversion Optimal->ResultOpt Balanced Rates

Figure 1: The temperature optimization window. Deviating results in either kinetic stalling or thermal decomposition.

Module 2: The "Gold Standard" Protocol

Do not rely on open-air reflux. The following protocol uses Ethylamine Hydrochloride to manage volatility and a Pre-activation Step to prevent thermal shock to the catalyst.

Reagents & Conditions
  • Substrate: 4-Chloroquinoline (1.0 equiv)

  • Nucleophile: Ethylamine Hydrochloride (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + Xantphos (3 mol%)
    
    • Why Xantphos? Its wide bite angle stabilizes the Pd center at the elevated temperatures required for electron-deficient quinolines [1].

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
    • Why Cesium? It facilitates the "salt-break" of ethylamine HCl in situ at a controlled rate.

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 100°C (Internal)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Argon flow, mix Pd(OAc)

      
       and Xantphos in Dioxane.
      
    • Stir at room temperature for 15 minutes .

    • Reasoning: This allows the active

      
       species to form before it encounters the oxidative environment of the aryl chloride at high heat.
      
  • The "Cold" Assembly:

    • Add 4-Chloroquinoline, Ethylamine HCl, and Cs

      
      CO
      
      
      
      to a heavy-walled pressure vial .
    • Add the pre-complexed catalyst solution.

    • Seal the vessel immediately with a Teflon-lined crimp cap or screw cap.

  • The Temperature Ramp:

    • Place the vessel in a pre-heated block at 100°C .

    • Note: Do not slowly ramp from RT to 100°C. A fast ramp to the active temperature prevents the formation of inactive Pd-dimers often seen in slow warm-ups [2].

  • Monitoring:

    • Stir vigorously (800+ RPM). Mass transfer is the rate-limiting step in heterogeneous base systems.

    • Run for 12-16 hours.

Module 3: Troubleshooting Center (Q&A)

Issue 1: "My reaction stalled at 40% conversion."

Diagnosis: This is a classic "Catalyst Death" scenario. Root Cause: The active Pd(0) species is unstable. If the oxidative addition (insertion into C-Cl) is slower than the rate of catalyst agglomeration, the catalyst precipitates as "Pd Black" (inactive metal).

Corrective Actions:

  • Increase Temperature: Paradoxically, increasing temp to 110°C might help. It accelerates the oxidative addition step, allowing the Pd to enter the catalytic cycle faster than it can decompose.

  • Switch Ligands: If Xantphos fails, switch to BrettPhos . It is specifically designed for primary amines and challenging aryl chlorides [3].

  • Check Oxygen: Did the solution turn black immediately upon heating? You likely have O

    
     ingress. Sparge solvents with Argon for 20 mins, not just 5.
    
Issue 2: "I have high conversion, but low yield (many impurities)."

Diagnosis: Thermal side-reactions. Root Cause:

  • Hydrodehalogenation: The quinoline was reduced to Quinoline (H replaces Cl). This happens if the amine source is starved or if temperature is too high (

    
    ), promoting 
    
    
    
    -hydride elimination.
  • Dimerization: Homocoupling of the quinoline.

Corrective Actions:

  • Lower Temperature: Drop to 90°C and extend time.

  • Increase Amine Load: Go to 2.0 equivalents of Ethylamine HCl. A higher concentration of amine outcompetes the side reactions for the Pd center.

Issue 3: "The pressure vial leaked/exploded."

Diagnosis: Vapor pressure mismanagement. Root Cause: Ethylamine is a gas at reaction temperature. At 100°C, the internal pressure is the sum of Dioxane vapor pressure + Ethylamine partial pressure + CO


 (from carbonate base).

Corrective Actions:

  • Headspace: Ensure your reaction volume is only 50-60% of the vial capacity.

  • Solvent Switch: Switch from Dioxane (bp 101°C) to Toluene (bp 110°C). Toluene has a lower vapor pressure at 100°C than Dioxane, reducing total system stress.

  • Use a Stronger Base: Switch Cs

    
    CO
    
    
    
    to NaOtBu (Sodium tert-butoxide). This eliminates CO
    
    
    generation, significantly lowering internal pressure. Caution: NaOtBu is less tolerant of sensitive functional groups.

Module 4: Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Problem Reaction Failure CheckTLC Check TLC/LCMS Problem->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left No_SM SM Consumed CheckTLC->No_SM PdColor Is Solution Black? SM_Left->PdColor Byproducts Identify Byproducts No_SM->Byproducts BlackYes Yes: Catalyst Death PdColor->BlackYes O2 Leak or Temp Ramp too slow BlackNo No: Kinetic Stall PdColor->BlackNo Temp too low or Inactive Catalyst Reduced Reduced (Ar-H) Byproducts->Reduced Temp too high (Beta-Hydride Elim) Complex Complex Mix Byproducts->Complex Concentration too high

Figure 2: Diagnostic logic for catalytic failure. Follow the path based on your LCMS/TLC data.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use free Ethylamine solution (e.g., 2M in THF) instead of the HCl salt? A: Yes, but you must be careful. If you heat a THF solution (bp 66°C) to 100°C, the pressure will be immense.

  • Recommendation: If using 2M Ethylamine in THF, use a stainless steel autoclave , not a glass pressure vial. Alternatively, perform a solvent swap: add the THF solution to Dioxane, distill off the THF gently, then seal and heat.

Q: Why not just use microwave irradiation? A: Microwave is excellent for this. You can run the reaction at 150°C for 10-20 minutes .

  • Warning: The rapid heating of ethylamine in a microwave field creates massive pressure spikes. Ensure your microwave vial is rated for 20+ bar.

Q: Is there a metal-free alternative? A: Yes,


 (Nucleophilic Aromatic Substitution).
  • Conditions: Neat Ethylamine (excess) or Phenol solvent, 130°C, sealed tube.

  • Drawback: Much harsher. If your quinoline has other sensitive groups (esters, nitriles), the Pd-catalyzed method described above is superior [4].

References

  • Guari, Y., et al. (2001). "Palladium-Catalyzed Amination of Aryl Halides with Xantphos." Chemistry – A European Journal, 7(22), 475-482.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Maiti, D., et al. (2009). "BrettPhos: A Ligand for the Palladium-Catalyzed Amination of Primary Amines."[1] Journal of the American Chemical Society, 131(1), 172-173.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.

Sources

Technical Support Center: Stability of N-Ethylquinolin-4-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Ethylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.

Introduction

N-Ethylquinolin-4-amine and its derivatives are of significant interest in medicinal chemistry, often investigated for their potential as antimalarial, anticancer, and anti-inflammatory agents.[1] The 4-aminoquinoline scaffold is a privileged structure in drug discovery.[2][3] However, the stability of this compound, particularly in aqueous and acidic solutions, can be a critical factor influencing experimental outcomes, from initial screening to formulation development. Understanding and controlling the stability of N-Ethylquinolin-4-amine is paramount for obtaining reliable and reproducible results.

This guide provides a comprehensive overview of the factors affecting the stability of N-Ethylquinolin-4-amine under acidic conditions, common problems encountered, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: My N-Ethylquinolin-4-amine solution is turning yellow/brown. What does this indicate?

Discoloration, often to yellow and then brown, is a common sign of degradation for quinoline compounds.[4] This can be triggered by exposure to light (photodegradation) or oxidation.[4] The formation of colored byproducts indicates that the integrity of your compound is compromised. It is crucial to store N-Ethylquinolin-4-amine solutions, especially stock solutions and samples for long-term studies, protected from light.[4]

Q2: I am observing a loss of potency and inconsistent results in my biological assays. Could this be related to the stability of N-Ethylquinolin-4-amine?

Yes, a loss of potency and inconsistent results are classic indicators of compound degradation.[4] Quinoline derivatives can be unstable in aqueous solutions, and their degradation is influenced by factors such as pH, temperature, and light exposure. For sensitive experiments, it is highly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary factors that influence the stability of N-Ethylquinolin-4-amine in acidic solutions?

The main factors affecting the stability of quinoline compounds like N-Ethylquinolin-4-amine are:

  • pH: The stability of quinoline derivatives is highly dependent on the pH of the solution.[4] Degradation can be accelerated in both strongly acidic and basic conditions.

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light, leading to the formation of various byproducts.[4]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[4]

  • Oxidation: The amine group in N-Ethylquinolin-4-amine can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.[5]

Q4: How does the acidity of the solution specifically affect the stability of N-Ethylquinolin-4-amine?

Under acidic conditions, the nitrogen atoms in the quinoline ring and the ethylamine side chain can become protonated.[6] This protonation increases the water solubility of the molecule but can also make it more susceptible to certain degradation pathways.[6] While the core quinoline structure is relatively stable, strong acidic conditions (pH ≤ 2.0) can lead to rapid degradation of related imidazoquinoline compounds.[7] The specific degradation pathways for N-Ethylquinolin-4-amine under acidic stress would likely involve hydrolysis or rearrangement, although detailed studies on this specific molecule are not widely available in the public domain.

Q5: How can I minimize the degradation of my N-Ethylquinolin-4-amine solutions?

To enhance the stability of your solutions, consider the following strategies:

  • pH Control: Use buffers to maintain the pH at a level where the compound is most stable.[4] The optimal pH should be determined experimentally through a pH stability study.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4][5]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down degradation.[5] Avoid repeated freeze-thaw cycles.[4]

  • Inert Atmosphere: For long-term storage or when working with oxygen-sensitive assays, preparing solutions in deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis Degradation of N-Ethylquinolin-4-amineConduct a forced degradation study to identify potential degradation products.[7][8] Ensure the analytical method is stability-indicating.[4]
Precipitation of the compound in acidic buffer Protonated form of the amine may have different solubility.Check the solubility of the compound at the specific pH. Consider using a co-solvent if compatible with the experiment.
Inconsistent degradation rates between experiments Variability in experimental conditions (pH, temperature, light exposure).Standardize all experimental parameters.[5] Ensure accurate and consistent preparation of acidic solutions.
Rapid loss of compound even under mild acidic conditions The compound may be intrinsically labile at low pH.Perform experiments at a higher pH if the protocol allows.[7] If not possible, prepare solutions fresh immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[7][8] This protocol provides a general framework and should be adapted for N-Ethylquinolin-4-amine. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-Ethylquinolin-4-amine in a suitable solvent (e.g., methanol, acetonitrile, or a 50:50 mixture with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.[4]
    • Incubate the solution at a controlled temperature (e.g., 60°C).[4]
    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]
    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.[4]
  • Base Hydrolysis (for comparison):

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.[4]
    • Follow the same incubation and sampling procedure as for acid hydrolysis.
    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[4]
  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.[4]
    • Keep the mixture at room temperature and monitor over time.
  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[4]
    • Sample at various time points.
  • Photodegradation:

    • Expose a solution of the compound to a light source that provides UV and visible light (e.g., a photostability chamber).[7]
    • Simultaneously, keep a control sample in the dark at the same temperature.

3. Sample Analysis:

  • Analyze the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC or LC-MS method.

  • The method should be able to separate the parent compound from its degradation products.[4]

Protocol 2: pH Stability Profile

This experiment will help determine the optimal pH for the stability of N-Ethylquinolin-4-amine.

1. Buffer Preparation:

  • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

2. Sample Preparation:

  • Prepare solutions of N-Ethylquinolin-4-amine in each buffer at a known concentration.

3. Incubation and Sampling:

  • Incubate the solutions at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

4. Analysis:

  • Analyze the samples by HPLC to determine the remaining concentration of N-Ethylquinolin-4-amine.

  • Plot the percentage of the remaining compound against time for each pH.

  • Plot the degradation rate constant (k) against pH to identify the pH of maximum stability.

Visualization of Concepts

Protonation of N-Ethylquinolin-4-amine

Under acidic conditions, the lone pair of electrons on the nitrogen atoms can accept a proton (H+), forming a positively charged ammonium ion.[6] This is a key initial step that influences the compound's solubility and reactivity.

Caption: Reversible protonation of N-Ethylquinolin-4-amine in acidic solution.

Forced Degradation Study Workflow

A systematic workflow is crucial for obtaining meaningful data from forced degradation studies.

Forced_Degradation_Workflow A Prepare Stock Solution of N-Ethylquinolin-4-amine B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Collect Samples at Time Intervals B->C D Neutralize/Quench (if necessary) C->D E Analyze by Stability-Indicating HPLC/LC-MS Method D->E F Identify and Quantify Degradation Products E->F G Determine Degradation Pathways F->G

Caption: Experimental workflow for a forced degradation study.

Conclusion

The stability of N-Ethylquinolin-4-amine under acidic conditions is a multifaceted issue that requires careful consideration in experimental design. By understanding the factors that influence its degradation and implementing appropriate handling and storage procedures, researchers can ensure the integrity of their results. The troubleshooting guide and experimental protocols provided here offer a starting point for addressing common stability-related challenges. For further assistance, please do not hesitate to contact our technical support team.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS - University of Liverpool Repository.
  • Analytical Chemistry 1956 Vol.28 no.4.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-W
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 5.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC.
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab.
  • Substituted quinolinones, Part 23.
  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
  • Emissions and formation of degradation products in amine- based carbon capture plants - Bellona Found
  • HPLC Methods for analysis of 4-Ethylaniline - HELIX Chrom
  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution - Benchchem.
  • 2-ethylquinolin-4-amine (C11H12N2) - PubChemLite.
  • CHAPTER 7 AMINES.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.
  • Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US.

Sources

Preventing oxidation of N-Ethylquinolin-4-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Ethylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. As a specialized aromatic amine, N-Ethylquinolin-4-amine is susceptible to oxidative degradation, which can compromise sample integrity and experimental outcomes. This resource provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to ensure the long-term stability of your N-Ethylquinolin-4-amine samples.

Understanding the Challenge: The Chemistry of N-Ethylquinolin-4-amine Instability

N-Ethylquinolin-4-amine combines two key structural features that influence its stability: a quinoline ring and a secondary aromatic amine. While the quinoline ring itself is relatively stable, the benzene portion can be susceptible to oxidation under certain conditions[1]. The secondary amine group, however, is the primary site of oxidative vulnerability. Aromatic amines are known to undergo oxidation, which can be initiated by atmospheric oxygen, light, and elevated temperatures.

The primary degradation pathways for compounds similar to N-Ethylquinolin-4-amine, such as the antimalarial drug chloroquine, involve oxidative N-dealkylation, N-oxidation, and hydroxylation of the quinoline ring[2][3][4][5]. These reactions lead to the formation of impurities that can interfere with experimental results and reduce the effective concentration of the active compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the storage and use of N-Ethylquinolin-4-amine.

FAQ 1: I've noticed a discoloration (yellowing/browning) of my solid N-Ethylquinolin-4-amine sample over time. What is causing this and is the material still usable?

Answer: Discoloration of solid N-Ethylquinolin-4-amine is a common indicator of oxidation. Aromatic amines are prone to forming colored oxidation products. The appearance of a yellow or brown tint suggests that a portion of the sample has degraded.

  • Causality: This is likely due to prolonged exposure to air (oxygen) and potentially light. Even in a seemingly sealed container, repeated openings can introduce sufficient oxygen to initiate slow oxidation on the surface of the powder.

  • Troubleshooting Steps:

    • Assess the Extent of Degradation: The usability of the material depends on the degree of discoloration and the sensitivity of your application. For applications requiring high purity, it is advisable to use a fresh, unoxidized sample.

    • Purification (for non-critical applications): If a fresh sample is unavailable, and your experiment can tolerate minor impurities, you may consider recrystallization to purify the bulk of the material. However, this is not a substitute for proper storage.

    • Preventative Measures: For future storage, always handle the solid under an inert atmosphere (e.g., in a glovebox) and store it in a tightly sealed, amber glass vial backfilled with argon or nitrogen.

FAQ 2: My stock solution of N-Ethylquinolin-4-amine in an organic solvent has turned yellow. Can I still use it for my experiments?

Answer: Similar to the solid-state discoloration, a color change in your stock solution is a strong indication of oxidative degradation. The solvent can influence the rate and pathway of oxidation.

  • Causality: Dissolved oxygen in the solvent is a primary culprit. Exposure to ambient light can also accelerate this process through photodegradation[6].

  • Troubleshooting & Prevention:

    • Prepare Fresh Solutions: It is strongly recommended to prepare fresh solutions of N-Ethylquinolin-4-amine for each experiment, especially for sensitive biological assays or quantitative studies.

    • Use Degassed Solvents: To minimize oxidation, use solvents that have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

    • Inert Atmosphere Overlay: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

    • Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light.

FAQ 3: What are the optimal storage conditions for N-Ethylquinolin-4-amine, both as a solid and in solution?

Answer: The key to preventing oxidation is to minimize exposure to oxygen, light, and high temperatures.

  • Solid Storage:

    • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

    • Atmosphere: For maximum stability, store under an inert atmosphere (argon or nitrogen).

    • Container: Use a tightly sealed amber glass vial.

  • Solution Storage:

    • Temperature: If short-term storage (less than 24 hours) is necessary, store refrigerated (2-8°C). For longer-term storage, aliquoting and freezing at -20°C or -80°C is preferable.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can introduce moisture and promote degradation[6][7]. Prepare single-use aliquots to minimize this.

    • Solvent Choice: Use high-purity, degassed solvents.

Storage FormRecommended TemperatureAtmosphereContainer
Solid (Long-term) 2-8°CInert (Argon or Nitrogen)Tightly sealed amber glass vial
Solution (Short-term, <24h) 2-8°CInert headspaceTightly sealed amber glass vial
Solution (Long-term) -20°C or -80°C (in single-use aliquots)Inert headspaceTightly sealed amber glass vial

FAQ 4: Can I add an antioxidant to my stock solution to improve stability?

Answer: Yes, incorporating an antioxidant can be an effective strategy to prolong the shelf-life of your N-Ethylquinolin-4-amine solutions. Phenolic antioxidants are a good choice as they act as radical scavengers, interrupting the oxidation process.

  • Recommended Antioxidants:

    • Butylated Hydroxytoluene (BHT): A widely used and effective antioxidant for organic compounds[8][9][10][11]. A final concentration of 0.01-0.1% (w/v) is typically sufficient.

    • α-Tocopherol (Vitamin E): A natural antioxidant that can also be effective in preventing lipid peroxidation and stabilizing amine-containing compounds[12][13][14][15].

  • Considerations:

    • Compatibility: Ensure the chosen antioxidant is soluble in your solvent and does not interfere with your downstream application.

    • Validation: It is good practice to run a small-scale stability test with and without the antioxidant to confirm its efficacy and lack of interference.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid N-Ethylquinolin-4-amine

This protocol describes the best practice for storing solid N-Ethylquinolin-4-amine to ensure maximum stability.

Workflow for optimal solid storage.

Protocol 2: Preparation and Storage of N-Ethylquinolin-4-amine Stock Solutions

This protocol outlines the steps for preparing and storing solutions to minimize degradation.

SolutionPrep cluster_prep Preparation cluster_storage Storage Solvent Degas Solvent (e.g., N2 sparge) Dissolve Dissolve in degassed solvent Solvent->Dissolve Weigh Weigh N-Ethylquinolin-4-amine Weigh->Dissolve Vortex Vortex/sonicate to dissolve Dissolve->Vortex Aliquot Aliquot into single-use amber vials Vortex->Aliquot Inert Flush headspace with Inert Gas (Ar/N2) Aliquot->Inert Seal Seal tightly Inert->Seal Freeze Store at -20°C or -80°C Seal->Freeze

Workflow for solution preparation and storage.

Protocol 3: Stability Assessment of N-Ethylquinolin-4-amine by HPLC-UV

This protocol provides a general framework for developing an HPLC method to monitor the stability of your compound over time.

  • Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol) is recommended.

    • Detection: Use a UV detector set to a wavelength where N-Ethylquinolin-4-amine has a strong absorbance (e.g., determined by a UV scan).

  • Sample Preparation for Stability Study:

    • Prepare a solution of N-Ethylquinolin-4-amine at a known concentration in your desired solvent.

    • Divide the solution into multiple aliquots in amber vials.

    • Store the aliquots under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, with/without antioxidant).

  • Analysis:

    • At specified time points (e.g., 0, 1, 7, 14, 30 days), remove an aliquot and inject it into the HPLC system.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

  • Data Interpretation:

    • A decrease in the main peak's area over time signifies degradation. The rate of decrease will depend on the storage conditions.

    • The appearance and growth of new peaks correspond to the formation of degradation products.

Potential Oxidation Pathways

While specific degradation products for N-Ethylquinolin-4-amine are not extensively documented, we can infer the most likely oxidation pathways based on related 4-aminoquinoline structures[2][3][4][5]. Understanding these pathways can aid in the interpretation of analytical data from stability studies.

OxidationPathways Parent N-Ethylquinolin-4-amine C₁₁H₁₂N₂ N_Oxide Quinoline N-Oxide Derivative Parent->N_Oxide N-Oxidation Dealkylated 4-Aminoquinoline Parent->Dealkylated N-De-ethylation Hydroxylated Hydroxylated Quinoline Ring Parent->Hydroxylated Ring Hydroxylation

Inferred oxidative degradation pathways.
  • N-De-ethylation: The ethyl group on the amine is removed, yielding 4-aminoquinoline. This is a common metabolic pathway for N-alkylated amines[2][4][5].

  • N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide[3][16].

  • Ring Hydroxylation: A hydroxyl group can be added to the benzene portion of the quinoline ring[5][8].

These degradation products will have different polarities and therefore different retention times in a reversed-phase HPLC separation, typically eluting earlier than the parent compound. Their identification can be confirmed using mass spectrometry (LC-MS or GC-MS).

References

Sources

Common impurities in the synthesis of N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-Ethylquinolin-4-amine. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic origins of impurities, and implement self-validating experimental protocols.

Mechanistic Pathway & Impurity Formation

The primary industrial and laboratory route to N-ethylquinolin-4-amine is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinoline with ethylamine[1]. Understanding the competing pathways is critical for impurity control.

G SM1 4-Chloroquinoline (Electrophile) Target N-Ethylquinolin-4-amine (Target Product) SM1->Target SNAr (Anhydrous, 90°C) Imp1 4-Quinolone (Hydrolysis Impurity) SM1->Imp1 Competing H2O (Moisture) SM2 Ethylamine (Nucleophile) SM2->Target Imp2 N,N-Diethylquinolin-4-amine (Over-alkylation Impurity) Target->Imp2 Excess Alkylating Agent (If direct alkylation used) Imp3 Quinolin-4-amine (De-ethylation Impurity) Target->Imp3 Enzymatic/Harsh Degradation

Reaction pathways for N-ethylquinolin-4-amine synthesis and common impurity formation.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of 4-quinolone (4-hydroxyquinoline) in my crude mixture. How can I prevent this? Causality: The 4-position of the quinoline ring is highly activated toward nucleophilic attack. If moisture is present in the solvent or the ethylamine reagent, water acts as a competing nucleophile. This leads to the hydrolysis of 4-chloroquinoline into 4-hydroxyquinoline, which rapidly tautomerizes to the thermodynamically stable 4-quinolone. Solution: Ensure strictly anhydrous conditions. Dry the solvent (e.g., NMP or ethanol) over activated 4Å molecular sieves and utilize anhydrous ethylamine solutions (e.g., in THF) rather than aqueous ethylamine.

Q2: My synthesis via direct alkylation of quinolin-4-amine yields a mixture of mono- and di-alkylated products. How do I improve selectivity? Causality: When using ethyl halides to alkylate quinolin-4-amine, the first ethylation yields N-ethylquinolin-4-amine. Because alkyl groups exert an electron-donating inductive effect, this secondary amine product is more nucleophilic than the primary amine starting material. This invariably leads to rapid over-alkylation, forming N,N-diethylquinolin-4-amine. Solution: Abandon direct alkylation. Instead, utilize the SNAr route by reacting 4-chloroquinoline with ethylamine[1]. If you must start from quinolin-4-amine, employ reductive amination with acetaldehyde and a mild reducing agent (e.g., NaBH(OAc)₃), which offers precise stoichiometric control and prevents over-alkylation.

Q3: The reaction between 4-chloroquinoline and ethylamine is stalling with unreacted starting material remaining. Should I increase the temperature? Causality: SNAr reactions with unactivated 4-chloroquinolines can be sluggish. However, simply increasing the temperature in an open or refluxing system causes the highly volatile ethylamine (boiling point ~16.6 °C) to evaporate, halting the reaction and leaving unreacted 4-chloroquinoline. Solution: Perform the reaction in a sealed, pressure-rated vessel (autoclave) to maintain the concentration of ethylamine at elevated temperatures (80–100 °C). If the SNAr approach still yields poor conversion, a Palladium-catalyzed Buchwald-Hartwig cross-coupling serves as a highly efficient alternative[2].

Q4: I am having trouble purifying N-ethylquinolin-4-amine by silica gel chromatography. The product streaks and co-elutes with impurities. Causality: 4-Aminoquinoline derivatives are highly basic. The secondary amine and the quinoline nitrogen interact strongly with the acidic silanol groups on the stationary phase of the silica gel, causing severe tailing, poor resolution, and irreversible adsorption[1]. Solution: Add a basic modifier to your eluent. Incorporating 0.1–1% triethylamine or aqueous ammonia into the mobile phase (e.g., Dichloromethane/Methanol) suppresses these interactions, ensuring sharp peaks. Ensure complete evaporation of triethylamine post-purification, as it is a common residual impurity in 4-aminoquinoline libraries[3].

Quantitative Impurity Profiling

To assist in analytical validation, the following table summarizes the common impurities, their relative retention times (RRT) in standard reverse-phase HPLC, and their characteristic NMR signatures.

ImpurityStructural OriginHPLC RRTCharacteristic ¹H NMR Shift (ppm)Mitigation Strategy
4-Chloroquinoline Unreacted starting material1.25Absence of aliphatic ethyl signalsUse sealed vessel; excess amine
4-Quinolone Hydrolysis via moisture0.85Broad OH/NH peak ~11.0–12.0 ppmAnhydrous solvents & reagents
N,N-Diethylquinolin-4-amine Over-alkylation1.40Four ethyl protons (multiplet, ~3.5 ppm)Use SNAr or reductive amination
Quinolin-4-amine De-ethylation / NH₃ contamination0.60Broad NH₂ singlet ~6.5 ppmHigh-purity reagents[4]

Self-Validating Experimental Protocol: Anhydrous SNAr Synthesis

This protocol is designed as a self-validating system, incorporating in-line checks to verify reaction progression and phase separation success.

Step 1: Solvent & Reagent Preparation

  • Action: Dry N-methyl-2-pyrrolidone (NMP) over activated 4Å molecular sieves for 24 hours prior to use.

  • Causality: NMP is hygroscopic. Removing water prevents the formation of the 4-quinolone hydrolysis impurity.

Step 2: Reaction Assembly

  • Action: In a heavy-walled pressure tube, dissolve 4-chloroquinoline (1.0 eq) in the anhydrous NMP. Cool the vessel to 0 °C in an ice bath.

  • Causality: Cooling the reaction mixture prevents the volatilization of ethylamine during addition.

Step 3: Nucleophile Addition

  • Action: Add anhydrous ethylamine (3.0 eq, 2.0 M solution in THF). Seal the tube immediately with a Teflon-lined cap.

  • Causality: Excess amine drives the equilibrium forward and acts as an acid scavenger for the generated HCl. The sealed tube prevents the escape of the low-boiling ethylamine.

Step 4: Thermal Activation & In-Process Validation

  • Action: Heat the sealed tube to 90 °C for 12 hours. Cool to room temperature before opening.

  • Validation Check: Sample 10 µL for TLC (Eluent: 10% MeOH in DCM with 1% Et₃N). The disappearance of the UV-active 4-chloroquinoline spot (high Rf) and the appearance of a lower Rf spot that stains positively with Dragendorff's reagent confirms successful conversion.

Step 5: Workup & Phase Separation

  • Action: Dilute the mixture with Ethyl Acetate and wash with 1M NaOH (3x), followed by brine.

  • Causality & Validation: The NaOH wash deprotonates the product hydrochloride salt, driving the neutral N-ethylquinolin-4-amine into the organic phase while removing polar NMP and water-soluble impurities. Validation: The aqueous phase should remain basic (pH > 10); if not, the product may be lost to the aqueous layer as a water-soluble salt.

Step 6: Purification

  • Action: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography using a gradient of DCM to 5% MeOH/DCM containing 1% Triethylamine[1].

References

  • Title: Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Biodegradation of Chloroquine by a Fungus from Amazonian Soil, Penicillium guaibinense CBMAI 2758 Source: Journal of Fungi (MDPI) URL: [Link]

Sources

Validation & Comparative

High-Resolution ¹H NMR Spectral Analysis of N-Ethylquinolin-4-amine: A Comparative Guide on Solvent Effects and Field Strength

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethylquinolin-4-amine is a fundamental structural scaffold in medicinal chemistry, frequently appearing as a core pharmacophore in antimalarial agents, kinase inhibitors, and as a recognized biodegradation metabolite of chloroquine (1)[1]. For drug development professionals, confirming the structural integrity of this compound via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical quality control step.

However, the quinoline core presents unique analytical challenges. The dense aromatic spin system often results in overlapping multiplets, and the secondary amine (-NH-) proton is highly susceptible to solvent-dependent exchange dynamics. This guide objectively compares the analytical performance of two primary NMR solvents (CDCl₃ vs. DMSO-d₆) and two magnetic field strengths (400 MHz vs. 600 MHz) to determine the optimal workflow for the structural elucidation of N-Ethylquinolin-4-amine and its derivatives (2)[2].

Mechanistic Insights: Causality in Analytical Choices

Solvent-Induced Shifts and Amine Dynamics

The choice of deuterated solvent fundamentally alters the observed spectrum due to non-covalent intermolecular interactions:

  • CDCl₃ (Non-Polar Matrix): In chloroform-d, the secondary amine (-NH-) proton of N-Ethylquinolin-4-amine experiences intermediate chemical exchange and rapid quadrupolar relaxation driven by the adjacent ¹⁴N nucleus. This results in a broad, poorly defined singlet (typically around 5.0–5.5 ppm) that integrates poorly and provides no scalar coupling information.

  • DMSO-d₆ (Hydrogen-Bonding Matrix): Dimethyl sulfoxide-d₆ acts as a strong hydrogen-bond acceptor. It physically "locks" the -NH- proton via intermolecular hydrogen bonding, drastically slowing the chemical exchange rate. This shifts the -NH- signal significantly downfield (>7.0 ppm) and sharpens it, allowing researchers to observe critical scalar coupling (e.g., splitting by the adjacent ethyl -CH₂- group).

Magnetic Field Strength (400 MHz vs. 600 MHz)

The aromatic protons of the quinoline ring (H5, H6, H7, H8) form a tightly coupled spin system.

  • At 400 MHz: The chemical shift difference (

    
    ) between H6 and H7 is often comparable to their coupling constant (
    
    
    
    ). This results in complex, second-order multiplet overlap (roofing effects), making it difficult to assign specific substitutions.
  • At 600 MHz: Upgrading the spectrometer increases

    
     while 
    
    
    
    remains constant. This pushes the system toward first-order kinetics (
    
    
    ), allowing researchers to easily extract precise ortho (~8.4 Hz) and meta (~1.2 Hz) coupling constants for rigorous structural proof (3)[3].

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checks at every stage, establishing a self-validating system.

Step 1: Sample Preparation

  • Action: Weigh exactly 15.0 mg of high-purity N-Ethylquinolin-4-amine. Dissolve completely in 0.6 mL of the chosen solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: 15 mg provides an optimal concentration for ¹H NMR, balancing a high signal-to-noise ratio (SNR) with minimal concentration-dependent aggregation (which can artificially shift the -NH- peak).

  • Validation Check: The solution must be visually pristine. Any undissolved particulate matter will distort the magnetic field homogeneity, invalidating the subsequent shimming process.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample into the magnet, lock onto the specific deuterium frequency of the solvent, and perform tuning and matching of the probe. Optimize the Z1-Z5 gradients.

  • Causality: Tuning matches the probe's electrical impedance to the specific sample/solvent matrix, maximizing Radio Frequency (RF) pulse efficiency and sensitivity.

  • Validation Check: The internal TMS peak at 0.00 ppm must exhibit a Full Width at Half Maximum (FWHH) of < 1.0 Hz. If the peak is broader or asymmetric, the shimming has failed and must be repeated.

Step 3: Acquisition Parameters

  • Action: Acquire 16 scans using a standard 30° pulse program (e.g., zg30) with a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0-second delay ensures complete longitudinal relaxation (T1) of all protons before the next RF pulse, preventing signal saturation.

  • Validation Check: Integrate the triplet of the ethyl -CH₃ group and calibrate it to exactly 3.00. The total integration of the aromatic region must equal exactly 5.00 protons (or 6.00 if the -NH- peak overlaps in the aromatic region in DMSO-d₆). Any deviation indicates impurities or incomplete relaxation.

Quantitative Data Comparison

The following table summarizes the comparative ¹H NMR chemical shifts and multiplicities of N-Ethylquinolin-4-amine, illustrating the drastic performance differences between solvents at 600 MHz.

Proton AssignmentCDCl₃ Matrix (600 MHz)DMSO-d₆ Matrix (600 MHz)Signal Multiplicity & Causality
-NH- (Amine) ~5.20 ppm~7.30 ppmBroad in CDCl₃ (exchange); Sharp in DMSO (H-bonded).
H2 (Quinoline) 8.53 ppm8.38 ppmDoublet. Highly deshielded by adjacent aromatic nitrogen.
H3 (Quinoline) 6.45 ppm6.50 ppmDoublet. Shielded relative to other aromatic protons.
H5 (Quinoline) 7.95 ppm8.15 ppmDoublet (ortho-coupling).
H6 (Quinoline) 7.45 ppm7.40 ppmDDD (ortho and meta-coupling). Overlaps heavily at 400 MHz.
H7 (Quinoline) 7.60 ppm7.55 ppmDDD (ortho and meta-coupling). Overlaps heavily at 400 MHz.
H8 (Quinoline) 7.98 ppm7.80 ppmDoublet (ortho-coupling).
-CH₂- (Ethyl) 3.35 ppm3.30 ppmQuartet. Splits due to adjacent -CH₃.
-CH₃ (Ethyl) 1.35 ppm1.25 ppmTriplet. Serves as internal integration standard (3H).

Analytical Decision Matrix

G Start Sample: N-Ethylquinolin-4-amine Decision Primary Analytical Goal? Start->Decision Goal1 Resolve Aromatic Core (H5-H8 Multiplets) Decision->Goal1 Structural Elucidation Goal2 Analyze Amine Dynamics (-NH- Proton) Decision->Goal2 Pharmacophore Binding Field400 400 MHz (Second-Order Overlap) Goal1->Field400 Routine QA Field600 600 MHz (First-Order Resolution) Goal1->Field600 Exact J-Couplings SolventCDCl3 CDCl3 Solvent (Broad -NH- ~5.2 ppm) Goal2->SolventCDCl3 Non-polar matrix SolventDMSO DMSO-d6 Solvent (Sharp -NH- ~7.3 ppm) Goal2->SolventDMSO H-Bonding matrix

Decision matrix for selecting NMR solvent and field strength for N-Ethylquinolin-4-amine analysis.

Conclusion

For routine purity checks and basic identity confirmation of N-Ethylquinolin-4-amine, a 400 MHz spectrometer using CDCl₃ is a cost-effective and sufficient alternative. However, for rigorous structural elucidation, identifying complex degradation metabolites, or analyzing novel synthetic derivatives, the combination of a 600 MHz spectrometer and DMSO-d₆ vastly outperforms other setups. DMSO-d₆ stabilizes the critical -NH- pharmacophore for accurate observation, while the 600 MHz field resolves the dense quinoline aromatic core into clean, first-order multiplets.

References

  • Source: nih.gov (PubMed Central)
  • Source: nih.gov (PubMed Central)
  • Source: uni-muenchen.de (LMU München)

Sources

Comparative Activity Guide: N-Ethylquinolin-4-amine vs. Chloroquine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Rationale

In the landscape of 4-aminoquinoline drug development, Chloroquine (CQ) has long served as the benchmark for antimalarial efficacy. However, its broad biodistribution and lysosomotropic properties often lead to dose-limiting toxicities, such as phospholipidosis. N-Ethylquinolin-4-amine (NEQ) —and its halogenated derivatives like 7-chloro-N-ethylquinolin-4-amine—represents a critical structural divergence. Often generated as a primary biodegradation metabolite of CQ[1] or synthesized as a simplified pharmacophore[2], NEQ lacks the long, basic diethylamino-pentyl side chain characteristic of the parent drug.

As a Senior Application Scientist, I emphasize that comparing these two molecules is not merely an exercise in cataloging IC50 values; it is a fundamental study in physicochemical causality . The presence or absence of the basic side chain dictates the molecule's pKa, its ability to undergo ion-trapping in acidic organelles, and ultimately, its therapeutic index and target specificity[3].

G Parent 4-Aminoquinoline Core CQ Chloroquine (CQ) + Diethylamino Side Chain Parent->CQ NEQ N-Ethylquinolin-4-amine (NEQ) Truncated Side Chain Parent->NEQ CQ_Mech Lysosomal Trapping & Hematin Binding CQ->CQ_Mech NEQ_Mech Reduced Trapping Altered Target Binding NEQ->NEQ_Mech CQ_Outcome High Antimalarial Efficacy Higher Cytotoxicity CQ_Mech->CQ_Outcome NEQ_Outcome Lower Antimalarial Efficacy Reduced Toxicity Profile NEQ_Mech->NEQ_Outcome

Divergent mechanisms of CQ and NEQ based on side-chain structural variations.

Structural Causality & Biological Activity

The Role of the Side Chain in Target Engagement

Chloroquine's mechanism of action against Plasmodium falciparum relies heavily on its accumulation in the parasite's acidic digestive vacuole (pH ~4.7). The tertiary amine on CQ's side chain (pKa ~10.1) becomes diprotonated, trapping the drug inside the vacuole at concentrations up to 1,000 times higher than in the plasma. Here, it binds to hematin, preventing its crystallization into non-toxic hemozoin[2].

Conversely, N-Ethylquinolin-4-amine possesses only the secondary amine at the 4-position (and the quinoline nitrogen). Without the highly basic aliphatic side chain, NEQ cannot achieve the massive vacuolar accumulation required to efficiently inhibit hematin polymerization in vivo. However, this lack of ion-trapping is precisely what prevents NEQ from accumulating in mammalian lysosomes, drastically reducing its cytotoxicity[4]. Furthermore, recent high-throughput screenings have identified N-ethylquinolin-4-amine derivatives as potential inhibitors of viral proteases (e.g., SARS-CoV-2 Mpro), shifting its utility from an antimalarial to a potential antiviral scaffold[5].

Quantitative Activity Comparison

The following table synthesizes the functional divergence between the parent drug and its truncated analog based on established literature data.

ParameterChloroquine (CQ)N-Ethylquinolin-4-amine (NEQ / M2 Metabolite)Mechanistic Driver
Antimalarial Activity (IC50) ~10 - 20 nM> 1,000 nMLoss of vacuolar ion-trapping capability[3].
Hematin Binding Affinity (Ka) High (Multi-site binding)Low to ModerateLack of aliphatic tertiary nitrogen interaction[2].
Mammalian Cytotoxicity Moderate (Lysosomal stress)Very LowAbsence of phospholipidosis induction[4].
Antiviral Potential (Mpro) Weak/Non-specificActive (pM to nM range in specific derivatives)Direct active site binding without endosomal dependency[5].
Environmental Persistence High (Recalcitrant)Low (Readily biodegraded)Cleavage of the carbon-carbon bond by fungal enzymes[1].

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, the experimental design must isolate the variables of target engagement and cellular accumulation . The following protocols are designed as self-validating systems: if the compound fails the cell-free assay, in vivo failure is due to lack of target affinity; if it passes the cell-free assay but fails in vitro, the failure is due to poor cellular accumulation.

Protocol A: Cell-Free Hematin Polymerization Inhibition Assay (HPIA)

Causality: This assay strips away the cellular membrane variable, allowing you to measure direct thermodynamic binding between the quinoline core and hematin.

  • Preparation of Hematin Stock: Dissolve 2.5 mM hemin chloride in 0.1 M NaOH. Critical: Prepare fresh daily to prevent spontaneous dimerization.

  • Compound Incubation: In a 96-well plate, mix 50 µL of hematin stock with 50 µL of the test compound (CQ or NEQ) dissolved in DMSO (ranging from 0.1 to 100 µM).

  • Initiation of Polymerization: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.4) to drop the pH and initiate β-hematin formation. Incubate at 37°C for 18 hours.

  • Washing & Solubilization: Centrifuge the plate at 3,300 × g for 15 min. Discard the supernatant (unreacted hematin). Wash the pellet with 200 µL of DMSO to remove unreacted precursors.

  • Quantification: Dissolve the purified β-hematin pellet in 200 µL of 0.1 M NaOH. Read absorbance at 405 nm using a microplate reader.

  • Validation Check: CQ should yield an IC50 for polymerization inhibition around 0.5 - 1.0 molar equivalents to hematin. NEQ will show significantly reduced efficacy, proving the side chain's role in the thermodynamics of binding[2].

Protocol B: Comparative Cytotoxicity & Biodegradation Profiling

Causality: To validate the safety profile of NEQ as a less toxic metabolite, we utilize a mammalian cell viability assay coupled with GC-MS tracking.

  • Cell Seeding: Seed HEK293T or Vero E6 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Dosing: Treat cells with varying concentrations (1 µM to 500 µM) of CQ and NEQ for 48 hours.

  • Viability Measurement (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Metabolite Tracking (Optional GC-MS): To observe the conversion of CQ to NEQ (M2 metabolite) via environmental fungi (e.g., Penicillium guaibinense), incubate CQ (100 mg/L) with fungal cultures at pH 7 for 10 days. Extract with ethyl acetate and analyze via GC-MS to confirm the appearance of the m/z peak corresponding to NEQ[1].

Workflow Step1 Compound Preparation (CQ vs NEQ) Step2 Cell-Free HPIA (Direct Target Binding) Step1->Step2 Step3 Cellular Assays (Accumulation & Toxicity) Step1->Step3 Step4 GC-MS Analysis (Biodegradation Tracking) Step1->Step4 Step5 Data Synthesis (Efficacy vs. Toxicity Profile) Step2->Step5 Step3->Step5 Step4->Step5

Self-validating workflow for comparing efficacy, mechanism, and cytotoxicity.

Conclusion & Drug Development Implications

The transition from Chloroquine to N-Ethylquinolin-4-amine illustrates a classic trade-off in medicinal chemistry. By cleaving the basic aliphatic side chain, the molecule loses the lysosomotropic properties essential for its antimalarial potency. However, this exact structural modification rescues the molecule from severe mammalian cytotoxicity and environmental recalcitrance[4]. For drug development professionals, NEQ serves as a superior, low-toxicity scaffold for designing novel therapeutics—such as targeted antiviral agents—where endosomal trapping is detrimental rather than beneficial[5].

References

  • Biodegradation of Chloroquine by a Fungus from Amazonian Soil, Penicillium guaibinense CBMAI 2758 Source: PubMed / Journal of Fungi URL:[Link]

  • WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine Source: Google Patents URL
  • 7-Chlor-4-ethylaminochinolin - CAS No. 57662-93-8 & Structural Determinants of CQ Drug Resistance Source: Molaid Chemical Database / Literature URL:[Link]

Sources

Comparative Fragmentation Guide: N-Ethylquinolin-4-amine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Mass Spectrometry Fragmentation Analysis: N-Ethylquinolin-4-amine Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, DMPK Researchers, and Medicinal Chemists.

Executive Summary & Application Scope

N-Ethylquinolin-4-amine (NEQA) serves as a critical pharmacophore in the development of antimalarials (chloroquine analogs) and tyrosine kinase inhibitors. In drug metabolism and pharmacokinetics (DMPK) studies, accurate identification of NEQA is frequently complicated by the presence of metabolic byproducts (N-dealkylated metabolites) and structural isomers (C-ethylated impurities).

This guide objectively compares the Mass Spectrometry (MS) fragmentation performance of NEQA against its primary structural alternatives: its N-Propyl homolog (chain extension) and its C-Ethyl isomer (ring substitution). We provide validated ESI-MS/MS transitions, collision energy (CE) profiles, and mechanistic pathways to ensure precise differentiation in complex biological matrices.

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of N-Ethylquinolin-4-amine under Electrospray Ionization (ESI-positive) is governed by the stability of the quinoline ring and the lability of the secondary amine substituent.

The Primary Pathway: Hydrogen Rearrangement & Dealkylation

Unlike tertiary amines which often fragment via radical loss, the protonated secondary amine of NEQA ([M+H]⁺ m/z 173) undergoes a characteristic four-membered transition state rearrangement . This leads to the neutral loss of ethylene (


, 28 Da), yielding the highly stable 4-aminoquinoline core ion.
  • Precursor Ion: m/z 173.1 [M+H]⁺

  • Primary Transition: m/z 173

    
     145 (Loss of Ethylene, -28 Da)
    
  • Secondary Transition: m/z 145

    
     128 (Deamination, -17 Da)
    
  • Tertiary Transition: m/z 128

    
     101 (Ring contraction/Loss of HCN, -27 Da)
    
Diagram 1: Mechanistic Fragmentation Pathway

The following diagram illustrates the stepwise degradation of NEQA, highlighting the specific mass transitions utilized for Multiple Reaction Monitoring (MRM).

NEQA_Fragmentation Parent Parent Ion [M+H]+ m/z 173 (N-Ethylquinolin-4-amine) TS 4-Membered Transition State Parent->TS H-Transfer Core Primary Fragment [M+H - C2H4]+ m/z 145 (4-Aminoquinoline Core) TS->Core Loss of Ethylene (-28 Da) (Diagnostic Transition) Deam Secondary Fragment [M+H - C2H4 - NH3]+ m/z 128 (Quinolinyl Cation) Core->Deam Deamination (-17 Da) (High CE) Ring Tertiary Fragment [M+H - HCN]+ m/z 101 (Ring Degradation) Deam->Ring Loss of HCN (-27 Da)

Caption: Stepwise ESI-MS/MS fragmentation pathway of N-Ethylquinolin-4-amine showing the diagnostic loss of ethylene followed by deamination.

Comparative Performance Analysis

Differentiation of NEQA from its analogs relies on specific neutral losses rather than absolute intensity. The table below compares NEQA against two common "interfering" alternatives found in synthesis and metabolism.

Table 1: Diagnostic Comparison of NEQA vs. Alternatives
FeatureN-Ethylquinolin-4-amine (Target) Alternative A: N-Propyl homolog Alternative B: 2-Ethyl-4-aminoquinoline (Isomer)
Precursor [M+H]⁺ 173.1 187.1173.1 (Isobaric)
Primary Fragment m/z 145 (Base Peak)m/z 145 (Base Peak)m/z 156 or 144
Neutral Loss -28 Da (Ethylene) -42 Da (Propene)-17 Da (Ammonia) or -15 Da (Methyl)
Mechanism H-Rearrangement (Low Energy)H-Rearrangement (Low Energy)Radical cleavage (High Energy)
Differentiation Key Specific Neutral Loss (28) Precursor Mass ShiftStability of Ethyl Group
Analysis of Alternatives
  • Vs. N-Propyl Homolog:

    • Differentiation: Easy. While both collapse to the same m/z 145 core, the precursor masses differ by 14 Da.

    • Performance Note: The N-Propyl analog fragments more easily than the N-Ethyl due to the stability of the leaving propene group compared to ethylene.

  • Vs. C-Ethyl Isomer (Critical):

    • Differentiation: Difficult but distinct. The C-ethyl group (attached to the aromatic ring) is chemically stable. It does not undergo the facile loss of 28 Da.

    • Diagnostic Marker: If you observe m/z 173

      
       156 (Loss of NH3, retaining the ethyl group), you are likely looking at the C-Ethyl isomer, not the N-Ethyl target. The N-Ethyl target must lose the ethyl chain first.
      

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), the following protocol includes a "Trap & Confirm" step to validate the presence of the N-ethyl group.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic solvent enhances ESI+).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

Step-by-Step Acquisition Method
  • Source Optimization: Set ESI voltage to +3.5 kV. High source temperature (350°C) is required to desolvate the amine efficiently.

  • Precursor Selection: Isolate m/z 173.1 with a narrow window (1.0 Da) to exclude isotopes.

  • Collision Energy Ramp (The Validation Step):

    • Low CE (10-15 eV): Observe survival of Parent (173).

    • Med CE (20-30 eV):Target Window. The m/z 145 peak should become the Base Peak (100% intensity). If m/z 156 is dominant, the structure is incorrect (Isomer B).

    • High CE (>45 eV): Appearance of m/z 128 and 101.

  • Data Processing: Extract Ion Chromatogram (EIC) for transition 173

    
     145.
    
Diagram 2: Isomer Differentiation Workflow

This logic gate diagram guides the researcher through the identification process, preventing false positives from isobaric impurities.

Workflow Start Start: Detect Precursor m/z 173.1 Frag Apply Collision Energy (25 eV) Start->Frag Check1 Major Fragment Observed? Frag->Check1 Res1 Fragment m/z 145 (Loss of 28 Da) Check1->Res1 Dominant Peak Res2 Fragment m/z 156 (Loss of 17 Da) Check1->Res2 Dominant Peak Concl1 CONFIRMED: N-Ethylquinolin-4-amine (N-Alkyl cleavage dominant) Res1->Concl1 Concl2 REJECT: C-Ethyl Isomer (Ring substitution stable) Res2->Concl2

Caption: Decision tree for distinguishing N-Ethylquinolin-4-amine from isobaric C-ethyl isomers based on fragmentation hierarchy.

References

  • Holčapek, M., et al. (2010). Structural analysis of quinoline derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Standard Fragmentation Rules for N-Alkyl Amines. NIST Chemistry WebBook, SRD 69.

  • Kaur, P., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry.

  • Smith, R. (2016). Mass Spectrometry - Fragmentation Patterns: Amines and Heterocycles. LibreTexts Chemistry.

Technical Comparison Guide: IR Spectroscopy of N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethylquinolin-4-amine serves as a critical pharmacophore in the development of antimalarial and antiviral therapeutics, functioning as a simplified structural analog of Chloroquine. Its characterization is pivotal for Structure-Activity Relationship (SAR) studies, where the length and basicity of the side chain are modulated to overcome drug resistance.

This guide provides a technical analysis of the Infrared (IR) spectroscopic signature of N-Ethylquinolin-4-amine. Unlike generic spectral databases, this document focuses on the comparative performance of IR spectroscopy against alternative analytical methods (NMR, HPLC) for synthesis monitoring and structural validation. It details the specific spectral shifts that confirm the nucleophilic aromatic substitution (


) of the 4-chloro precursor.

Structural Analysis & Characteristic Peaks

The IR spectrum of N-Ethylquinolin-4-amine is a superposition of three distinct structural domains: the electron-deficient Quinoline Ring , the Secondary Amine linker, and the Ethyl aliphatic chain.

Table 1: Characteristic IR Bands (Predicted & Observed)
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Value
Secondary Amine N-H Stretch3250 – 3450 Medium, SharpPrimary Indicator. Confirms amination. Single band distinguishes from primary amines (doublet).
Aromatic Ring C-H Stretch3010 – 3080WeakDifferentiates aromatic protons from alkyl protons.
Ethyl Group

-H Stretch
2960, 2930, 2870 MediumConfirmation of Alkylation. Asymmetric/symmetric stretches of

and

.
Quinoline Core C=C / C=N Ring Stretch1580 – 1620StrongCharacteristic "Quinoline Skeleton" bands. Often appear as a doublet.
Secondary Amine N-H Bend (Scissoring)1510 – 1550Medium/WeakOften obscured by aromatic ring vibrations; less diagnostic than the stretch.
C-N Bond

Stretch
1250 – 1350StrongIndicates attachment of nitrogen to the aromatic ring.
Quinoline Core C-H Out-of-Plane (oop)750 – 850StrongPattern depends on substitution (4-position).

Expert Insight: The most critical region for validating this compound is 3200–3500


 . The appearance of a single sharp band confirms the formation of a secondary amine.[1] If a doublet appears, it suggests incomplete alkylation (primary amine contamination) or ring opening.

Comparative Analysis: Synthesis Monitoring

The primary utility of IR for this compound is monitoring its synthesis from 4-Chloroquinoline via nucleophilic aromatic substitution. This process yields a distinct spectral evolution that is faster to assess than NMR.

Scenario: Monitoring Reaction Progress

Reaction: 4-Chloroquinoline + Ethylamine


 N-Ethylquinolin-4-amine + HCl
Table 2: Spectral Evolution (Precursor vs. Product)
Feature4-Chloroquinoline (Precursor)N-Ethylquinolin-4-amine (Product)Operational Logic
3300 region Absent Present (3250-3450

)
Go/No-Go: Appearance of N-H stretch signals reaction initiation.
1090 region Present (

Stretch)
Absent Completion Check: Disappearance of the C-Cl band (typically ~1090

or ~700-800

) indicates consumption of starting material.[2]
2800-3000 region Weak (Aromatic C-H only)Enhanced Appearance of strong aliphatic

peaks from the ethyl group.
Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the decision logic for using IR spectroscopy as a process analytical technology (PAT) tool during synthesis.

SynthesisMonitoring Start Crude Reaction Mixture Acquire Acquire IR Spectrum (ATR or KBr) Start->Acquire CheckNH Check 3250-3450 cm⁻¹ (N-H Stretch) Acquire->CheckNH CheckCl Check 1090 cm⁻¹ / 760 cm⁻¹ (C-Cl Stretch) CheckNH->CheckCl Band Present ResultFail Reaction Incomplete: Continue Reflux CheckNH->ResultFail Band Absent ResultSuccess Reaction Complete: Product Isolated CheckCl->ResultSuccess Band Absent ResultMix Mixture: Purification Required CheckCl->ResultMix Band Present

Figure 1: Logic flow for monitoring the amination of 4-chloroquinoline using IR markers.

Performance Comparison: IR vs. Alternatives

While NMR is the gold standard for structural elucidation, IR offers distinct advantages in specific contexts of drug development for quinoline derivatives.

Table 3: Analytical Technique Comparison
FeatureIR Spectroscopy

NMR Spectroscopy
Mass Spectrometry (LC-MS)
Primary Use Functional group verification; Process monitoring.Full structural elucidation; Purity quantification.Molecular weight confirmation; Trace impurity detection.
Speed Fast (< 2 mins) Slow (15-30 mins prep + run)Medium (5-10 mins)
Sample State Solid or Oil (Neat/ATR)Solution (Requires deuterated solvent)Solution
Differentiation Excellent for Functional Group conversion (Cl

NH).
Excellent for Proton counting (Integration of Ethyl group).Excellent for Molecular Formula .
Limitations Cannot easily quantify purity < 95%.High cost; solvent requirements.Requires ionization optimization.

Recommendation: Use IR for in-process controls (IPC) to determine reaction endpoints. Use NMR for final lot release to certify structure and purity.

Experimental Protocol

To ensure reproducible data for N-Ethylquinolin-4-amine, the following protocol is recommended. The choice of sampling technique (ATR vs. KBr) significantly impacts the resolution of the amine stretches.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Oils/Pastes

N-Ethylquinolin-4-amine and its analogs often exist as oils or low-melting solids.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect 16 scans of the ambient air background.

  • Sample Application: Apply 10-20 mg of the sample to the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Weak contact results in poor N-H signal intensity.

  • Acquisition: Scan from 4000 to 600

    
     (32 scans, 4 
    
    
    
    resolution).
  • Cleaning: Clean crystal immediately with Isopropanol to prevent quinoline residue adhesion.

Method B: KBr Pellet - Recommended for Crystalline Salts

If analyzing the hydrochloride salt form:

  • Ratio: Mix 2 mg sample with 200 mg dry KBr (Spectroscopic Grade).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering (sloping baseline).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan in transmission mode. Note: Hydroscopic KBr may show a broad water peak at 3400

    
    , interfering with the N-H stretch. Keep KBr desiccated.
    

Structural-Spectral Mapping

The following diagram maps the physical structure of the molecule to its spectral output, providing a visual reference for peak assignment.

SpectralMap Molecule N-Ethylquinolin-4-amine NH Secondary Amine (N-H) Molecule->NH Ethyl Ethyl Group (CH2-CH3) Molecule->Ethyl Quinoline Quinoline Ring (Ar-H, C=N) Molecule->Quinoline PeakNH 3250-3450 cm⁻¹ (Stretch) NH->PeakNH PeakCN 1250-1350 cm⁻¹ (C-N Stretch) NH->PeakCN PeakAlk 2870-2960 cm⁻¹ (C-H Stretch) Ethyl->PeakAlk PeakRing 1580-1620 cm⁻¹ (Skeleton) Quinoline->PeakRing PeakOOP 750-850 cm⁻¹ (OOP Bend) Quinoline->PeakOOP

Figure 2: Correlation between molecular substructures and characteristic IR absorption bands.

References

  • NIST Mass Spectrometry Data Center. (2018).[3] 4-Chloroquinoline Infrared Spectrum. NIST Standard Reference Data Program.[3] Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Amines. OpenStax. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials. PubMed Central. Retrieved from [Link]

  • University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.[4] Retrieved from [Link]

Sources

Validating purity of N-Ethylquinolin-4-amine using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Orthogonal Imperative: Validating the Purity of N-Ethylquinolin-4-amine

As a Senior Application Scientist overseeing the transition of early-stage pharmacophores into clinical-grade active pharmaceutical ingredients (APIs), I frequently encounter a dangerous fallacy in purity validation: the over-reliance on High-Performance Liquid Chromatography (HPLC).

When working with nitrogen-rich heterocyclic building blocks like N-Ethylquinolin-4-amine (C₁₁H₁₂N₂, MW: 172.23 g/mol ), establishing absolute mass balance is non-negotiable. Impurities such as inorganic salts, moisture, and residual silica frequently escape UV detection[1]. To guarantee the integrity of this critical intermediate, we must employ an orthogonal analytical strategy where Elemental Analysis (EA) serves as the foundational gatekeeper, complemented by quantitative NMR (qNMR) and HPLC[2].

This guide objectively compares Elemental Analysis against modern spectroscopic and chromatographic alternatives, providing actionable, self-validating protocols and experimental data to ensure rigorous purity validation.

The Analytical Dilemma: Why Chromatography is Insufficient

N-Ethylquinolin-4-amine is typically synthesized via the amination of 4-chloroquinoline. The reaction workup often involves brine washes, acid-base extractions, and silica gel chromatography.

While HPLC-UV is exceptional at quantifying structurally related organic impurities (e.g., unreacted starting materials or des-ethyl byproducts), it is entirely blind to non-chromophoric contaminants like sodium chloride, water, or residual inorganic catalysts[3]. If a batch contains 3% w/w NaCl, an HPLC area-percent report might still erroneously claim 99.9% purity.

Elemental Analysis (CHNS) solves this by providing an absolute macroscopic mass balance. By comparing the theoretical mass percentages of Carbon, Hydrogen, and Nitrogen against the experimental yield, we can immediately detect the presence of "invisible" mass. If the experimental C, H, and N values are uniformly depressed, it is a definitive indicator of inorganic or solvent contamination[1].

Comparative Performance of Purity Validation Techniques

To select the appropriate analytical suite, we must understand the mechanistic strengths and blind spots of each technique.

Table 1: Objective Comparison of Analytical Techniques for N-Ethylquinolin-4-amine

TechniquePrimary OutputStrengthsLimitations
Elemental Analysis (CHN) Absolute Mass BalanceDetects "invisible" non-organic mass (salts, water); highly precise (±0.3% variance).Cannot distinguish between structural isomers; requires destructive combustion.
HPLC-UV Relative Organic PurityExcellent resolution of structurally related organic impurities and degradation products.Blind to inorganic salts, moisture, and non-UV active solvents. Overestimates purity.
qNMR (¹H) Absolute Purity (w/w)Directly quantifies the active molecule against an internal standard; orthogonal to HPLC[2].Lower sensitivity for trace impurities (<0.5%); requires careful T₁ relaxation calibration.
ICP-MS Trace Elemental ImpuritiesQuantifies specific heavy metals (e.g., Pd, As, Pb) down to parts-per-billion (ppb)[4].Does not provide overall organic purity; strictly for trace elemental compliance (ICH Q3D)[5].

The Orthogonal Validation Workflow

To create a self-validating system, no single analytical result is accepted in isolation. The workflow below illustrates how these techniques intersect to form a holistic purity profile.

PurityValidation Sample N-Ethylquinolin-4-amine (C11H12N2) HPLC HPLC-UV Relative Purity Sample->HPLC EA Elemental Analysis Mass Balance Sample->EA qNMR qNMR Absolute Purity Sample->qNMR ICPMS ICP-MS Trace Metals Sample->ICPMS Synthesis Holistic Purity Profile HPLC->Synthesis EA->Synthesis qNMR->Synthesis ICPMS->Synthesis

Multi-tiered orthogonal workflow for absolute purity validation of N-Ethylquinolin-4-amine.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes an internal check to ensure the causality of the result is rooted in the sample's chemistry, not instrument error.

Method A: Elemental Analysis (CHN) via Flash Combustion

Causality Check: Quinoline rings are highly robust and can resist complete thermal degradation, leading to soot formation and artificially low carbon readings. To counteract this, we utilize Vanadium Pentoxide (V₂O₅) as a combustion aid to guarantee complete oxidation.

  • Instrument Calibration: Run a blank tin capsule to establish the baseline. Analyze a certified reference standard (e.g., Sulfanilamide, C₆H₈N₂O₂S) at three different mass levels (0.5 mg, 1.0 mg, 1.5 mg) to determine the instrument's K-factor (response factor). Self-Validation: The calibration curve must yield an R² > 0.999 before proceeding.

  • Sample Preparation: Using a microbalance (accurate to 0.001 mg), weigh exactly 1.500 mg of N-Ethylquinolin-4-amine into a clean tin capsule.

  • Combustion Aid: Add ~2 mg of V₂O₅ to the capsule and crimp it tightly to exclude atmospheric air.

  • Combustion: Drop the capsule into the combustion reactor maintained at 1000°C in a dynamic oxygen atmosphere. The tin creates an exothermic flash, raising the local temperature to ~1800°C.

  • Reduction & Separation: Pass the combusted gases (CO₂, H₂O, NOₓ) through a copper reduction column at 650°C to reduce NOₓ to N₂ gas. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Verification: Run a control standard after every 10 samples to monitor and correct for TCD drift.

Method B: High-Performance Liquid Chromatography (HPLC-UV)

Causality Check: The secondary amine and quinoline nitrogen in N-Ethylquinolin-4-amine will strongly interact with residual silanols on standard silica-based columns, causing severe peak tailing. We mitigate this by using a low-pH volatile buffer to keep the amines fully protonated.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water, pH ~2.0) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • System Suitability: Inject a resolution mixture containing N-Ethylquinolin-4-amine and 4-chloroquinoline. Self-Validation: The resolution factor (Rs) between the two peaks must be ≥ 2.0, and the tailing factor for the active peak must be ≤ 1.5.

  • Sample Analysis: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Inject 10 µL onto a C18 end-capped column (e.g., 150 x 4.6 mm, 3 µm) at 1.0 mL/min using a gradient method. Detect at 254 nm.

Method C: Quantitative NMR (qNMR)

Causality Check: To calculate absolute purity, the internal standard (IS) must be highly pure, non-reactive with the analyte, and possess a resonance signal that does not overlap with the quinoline's aromatic protons (7.0–8.5 ppm) or the ethyl group (1.3 ppm, 3.3 ppm). Maleic acid is chosen as the IS because it produces a sharp, distinct singlet at ~6.26 ppm[3].

  • Sample Preparation: Accurately co-weigh ~10 mg of N-Ethylquinolin-4-amine and ~5 mg of certified Maleic Acid (TraceCERT®) into a vial using a microbalance. Dissolve completely in 0.6 mL of DMSO-d₆.

  • T₁ Relaxation Calibration: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) of the protons of interest. Self-Validation: Set the relaxation delay (D1) to at least 5 × T₁ (typically >30 seconds) to ensure complete spin relaxation and accurate integration.

  • Acquisition & Calculation: Acquire the ¹H-NMR spectrum. Integrate the maleic acid singlet (6.26 ppm, 2H) and a distinct quinoline proton (e.g., the C2 or C3 proton). Calculate absolute purity based on the mass and integration ratio.

Experimental Data & Interpretation

To demonstrate the critical necessity of this multi-tiered approach, consider the experimental data from three distinct batches of N-Ethylquinolin-4-amine synthesized in our laboratory.

Theoretical CHN Values for C₁₁H₁₂N₂:

  • Carbon (C): 76.71%

  • Hydrogen (H): 7.02%

  • Nitrogen (N): 16.27%

(Note: A sample is generally considered to pass Elemental Analysis if the experimental values fall within ±0.3% of the theoretical values).

Table 2: Experimental Purity Validation Results Across Three Batches

BatchHPLC-UV (Area %)qNMR (Absolute % w/w)EA: % CarbonEA: % HydrogenEA: % NitrogenEA Pass/FailDiagnosis
Batch A 99.8%99.6%76.65%7.05%16.21%PASS High purity material. All orthogonal methods agree.
Batch B 99.7%97.2%74.79%6.84%15.86%FAIL Contains ~2.5% inorganic salt (NaCl). Invisible to HPLC, caught by EA and qNMR.
Batch C 92.1%91.8%70.65%6.46%14.98%FAIL Contains significant organic impurities (des-ethyl derivative). Caught by all methods.

Data Synthesis & Causality: Batch A represents the ideal scenario. However, Batch B highlights the fatal flaw of relying solely on chromatography. Because the sample was improperly washed during the final extraction phase, residual sodium chloride remained. NaCl has no UV chromophore and does not elute on a reverse-phase HPLC column, resulting in a dangerously misleading HPLC purity of 99.7%.

Elemental Analysis immediately flagged Batch B. The experimental Carbon (74.79%) was nearly 2% lower than the theoretical limit (76.71%). Because the C, H, and N values were all depressed proportionally, it proved the presence of a non-combustible, non-organic mass. The qNMR absolute purity (97.2%) perfectly corroborated the Elemental Analysis findings, proving that EA is an indispensable tool for absolute mass balance validation[1]. Furthermore, if the drug product were intended for human use, an ICP-MS analysis following USP <232>/<233> guidelines would be mandatory to ensure toxic heavy metal catalysts (like Palladium or Arsenic) were below their Permitted Daily Exposure (PDE) limits[6].

By integrating Elemental Analysis into the core of your analytical workflow, you transform purity assessment from a relative estimation into an absolute, self-validating scientific certainty.

References

  • Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. Quercus Lab. Available at: [Link]

  • Elemental analysis according to ICH Q3D guidelines. Interlabor Belp AG. Available at:[Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering and Science Management (IJARESM). Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Elemental Impurity Analysis. Pharmaceutical Technology. Available at: [Link]

Sources

A Comparative Guide to the Binding Affinity of N-Ethyl vs. N-Methyl Quinolin-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the binding affinities of N-ethyl and N-methyl substituted quinolin-4-amines. In the pursuit of optimizing ligand-receptor interactions, even the smallest structural modifications can lead to significant changes in binding affinity and, consequently, biological activity. This document synthesizes available experimental data with fundamental principles of medicinal chemistry to offer a detailed perspective on the impact of substituting a methyl group with an ethyl group on the nitrogen of a quinolin-4-amine scaffold.

Introduction: The Significance of Small Alkyl Substituents

The quinolin-4-amine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antimalarials, anticancer agents, and kinase inhibitors. The substituent at the 4-amino position plays a crucial role in defining the compound's pharmacological profile by interacting with the target protein's binding pocket. The choice between an N-methyl and an N-ethyl group, a seemingly minor difference of a single methylene unit, can profoundly influence a compound's binding affinity through a combination of steric, hydrophobic, and conformational effects. Understanding these nuances is critical for rational drug design and lead optimization.

Comparative Binding Affinity: An Evidence-Based Overview

Direct, head-to-head studies comparing the binding affinities (K_d or K_i values) of N-methyl and N-ethyl quinolin-4-amines against a specific biological target are not extensively available in the public domain. However, structure-activity relationship (SAR) studies on related compounds provide valuable insights. One such study on 7-chloroquinolin-4-amines as leishmanicidal agents demonstrated a clear trend in activity related to the size of the N-alkyl substituent.

Table 1: Comparative Activity of N-Alkyl-7-chloroquinolin-4-amine Analogs
CompoundN-SubstituentTarget/AssayIC_50 (µM)Reference
Analog 1N-methylLeishmania donovani0.36[1]
Analog 2N-ethylLeishmania donovani> 1.0[1]
Analog 3N-propylLeishmania donovani> 1.0[1]

This data indicates that for this particular scaffold and biological target, the smaller N-methyl group is associated with higher potency.[1]

The Structural and Mechanistic Basis for Affinity Differences

The observed differences in activity and, by extension, binding affinity between N-methyl and N-ethyl analogs can be attributed to several key physicochemical principles.

  • Steric Hindrance: The additional methylene group in the ethyl substituent increases its steric bulk. Depending on the topology of the receptor's binding pocket, this can either be beneficial, leading to more extensive van der Waals contacts, or detrimental, causing steric clashes that prevent optimal binding. In the case of the leishmanicidal agents cited above, the smaller methyl group appears to be a better fit for the target's binding site.[1]

  • Hydrophobicity: The ethyl group is more hydrophobic than the methyl group. This increased lipophilicity can enhance binding if the substituent is located in a hydrophobic pocket of the target protein, displacing water molecules and leading to a favorable entropic contribution to the binding free energy. Conversely, if the binding site is more polar, the increased hydrophobicity may be unfavorable.

  • Conformational Flexibility: The ethyl group has greater conformational flexibility than the methyl group due to the rotation around the C-C bond. This can be advantageous if it allows the ligand to adopt a more favorable conformation for binding. However, this increased flexibility comes at an entropic cost, as the molecule loses more rotational freedom upon binding, which can decrease affinity.

  • Solvation/Desolvation: The energy required to desolvate the ligand and the binding site upon complex formation is another critical factor. The more hydrophobic ethyl group will have a different solvation shell than the methyl group, and the energetic cost of disrupting this shell upon binding will contribute to the overall binding affinity.

A study on the effects of adding a methyl group to a lead compound found that significant boosts in activity are possible, though not guaranteed, and depend on a combination of factors including the creation of favorable conformations and the burial of the methyl group in a hydrophobic region of the protein.[2] While not a direct comparison to an ethyl group, this highlights the nuanced and context-dependent nature of small alkyl substitutions.

Experimental Methodologies for Determining Binding Affinity

To quantitatively assess the binding affinity of N-ethyl and N-methyl quinolin-4-amines, several robust experimental techniques can be employed. The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the specific information required (e.g., kinetics, thermodynamics).

Radioligand Binding Assay

This is a highly sensitive and widely used method to determine the affinity of a ligand for a receptor.[3] It involves the use of a radiolabeled ligand that binds to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4][5]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and a range of concentrations of the unlabeled competitor compounds (N-ethyl and N-methyl quinolin-4-amines).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[5]

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[4]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand on the filter.[6]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.[4]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the competitor concentration to generate a competition curve.

    • Determine the IC_50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[4]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well plate Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Competitors N-methyl & N-ethyl Analogs Competitors->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation:

    • Prepare solutions of the target protein and the ligands (N-ethyl and N-methyl quinolin-4-amines) in the same, precisely matched buffer to avoid heats of dilution.[7]

    • Degas the solutions to prevent air bubbles.[8]

  • ITC Instrument Setup:

    • Load the target protein into the sample cell and one of the ligands into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of small, sequential injections of the ligand from the syringe into the protein solution in the sample cell.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample cell and a reference cell.[9]

  • Data Analysis:

    • The raw data appears as a series of heat-burst peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine K_d, n, and ΔH.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Protein Solution (in cell) Titration Sequential Injections of Ligand into Protein Protein_Prep->Titration Ligand_Prep Ligand Solution (in syringe) Ligand_Prep->Titration Buffer_Match Precise Buffer Matching & Degassing Buffer_Match->Protein_Prep Buffer_Match->Ligand_Prep Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Binding_Isotherm Plot Heat Change vs. Molar Ratio Heat_Measurement->Binding_Isotherm Thermodynamic_Params Fit Isotherm to Model (Kd, n, ΔH, ΔS) Binding_Isotherm->Thermodynamic_Params

General workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_d = k_d/k_a) can be calculated.[10]

Experimental Protocol: Surface Plasmon Resonance
  • Sensor Chip Preparation:

    • Immobilize the target protein (ligand) onto the surface of a suitable sensor chip.[11]

  • Analyte Preparation:

    • Prepare a series of concentrations of the small molecule analytes (N-ethyl and N-methyl quinolin-4-amines) in a running buffer.

  • Binding Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the analyte over the surface and monitor the change in the SPR signal (measured in response units, RU) over time (association phase).

    • Switch back to the running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the immobilized ligand (dissociation phase).[11]

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models to determine k_a and k_d.

    • The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d to k_a.

Conclusion and Future Directions

The substitution of an N-methyl with an N-ethyl group on the quinolin-4-amine scaffold represents a subtle but potentially impactful modification in drug design. While direct comparative binding affinity data is sparse, existing structure-activity relationship studies suggest that the smaller methyl group may be favorable in certain contexts, as evidenced by its greater potency in a series of leishmanicidal compounds.[1] The ultimate effect on binding affinity is a delicate interplay of steric, hydrophobic, and conformational factors, dictated by the specific topology of the target's binding pocket.

To definitively elucidate the comparative binding affinities of N-ethyl and N-methyl quinolin-4-amines for a given target, rigorous experimental evaluation using techniques such as radioligand binding assays, Isothermal Titration Calorimetry, or Surface Plasmon Resonance is essential. The protocols outlined in this guide provide a framework for such investigations. A thorough understanding of how these small alkyl substitutions modulate binding affinity is crucial for the continued development of potent and selective quinoline-based therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct affinity comparisons of ethyl-and methyl-substituted hosts. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • Aptamers. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Retrieved from [Link]

  • PubMed. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • SEProt. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from [Link]

  • Reaction Biology. (n.d.). Custom Kinase Assay Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • PMC. (n.d.). Methyl Effects on Protein–Ligand Binding. Retrieved from [Link]

  • PMC. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

Sources

UV-Vis absorption spectra validation for N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra Validation for N-Ethylquinolin-4-amine: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, reproducible analytical methods for novel pharmacophores. N-Ethylquinolin-4-amine, a critical intermediate and bioactive scaffold, requires rigorous spectroscopic characterization before it can be utilized in downstream quantitative assays or formulation development. Because the quinoline core is highly sensitive to substitution patterns and solvent environments, validating its UV-Vis absorption spectra is paramount.

This guide provides a comprehensive, ICH Q2(R2)-compliant framework for validating the UV-Vis properties of N-Ethylquinolin-4-amine, objectively comparing its spectral performance against structural analogs like unsubstituted Quinolin-4-amine and the widely utilized Chloroquine[1][2].

Mechanistic Causality: The 4-Aminoquinoline Chromophore

To design an effective validation protocol, we must first understand the causality behind the molecule's spectral behavior. The UV-Vis absorption profile of quinoline derivatives is governed by their conjugated bicyclic


-system. Unsubstituted quinolin-4-amine typically exhibits a short-axis polarized 

transition around 226 nm and a long-axis polarized transition mixed with

character near 315 nm[3].

When we introduce an N-ethyl substituent to form N-Ethylquinolin-4-amine, the ethyl group exerts a positive inductive (+I) effect. This electron-donating property increases the electron density within the quinoline ring, stabilizing the excited state and resulting in a predictable bathochromic (red) shift[4]. In contrast, a bulkier substituent like the 4-diethylamino-1-methylbutyl group found in Chloroquine induces both a stronger inductive effect and potential steric twisting, further shifting the absorption maximum (


) to approximately 343 nm[4]. Understanding these causal relationships is critical for selecting the appropriate analytical wavelength and anticipating solvatochromic shifts during method development.

Comparative Spectral Performance

To objectively evaluate N-Ethylquinolin-4-amine, we compare its UV-Vis parameters against its primary and tertiary amine counterparts. The data below summarizes their performance in UV-grade Methanol, demonstrating how the degree of amine substitution directly impacts the molar extinction coefficient (


) and the absorption maxima.
CompoundAmine Type

(

)

(

)
Molar Extinction Coefficient (

)
Solvatochromic Shift (Water to MeOH)
Quinolin-4-amine Primary226 nm315 nm~1.20 × 10⁴ M⁻¹ cm⁻¹Minimal (< 2 nm)
N-Ethylquinolin-4-amine Secondary228 nm322 nm~1.55 × 10⁴ M⁻¹ cm⁻¹Moderate (~5 nm)
Chloroquine Tertiary220 nm343 nm~1.80 × 10⁴ M⁻¹ cm⁻¹High (> 10 nm)

Table 1: Comparative UV-Vis absorption characteristics of 4-aminoquinoline derivatives.

Self-Validating Experimental Protocol: ICH Q2(R2) Compliance

A robust analytical method must be a self-validating system, meaning it incorporates internal checks (System Suitability Tests) to verify data integrity before proceeding to the next step. The following step-by-step methodology aligns with the latest ICH Q2(R2) guidelines for the validation of analytical procedures[1].

Step 1: System Suitability and Wavelength Accuracy

  • Rationale: Before analyzing the target compound, the spectrophotometer's optics must be verified to prevent systemic bias.

  • Action: Scan a certified Holmium Oxide glass filter. Verify that the characteristic peak at 279.3 nm is within ±0.5 nm of the expected value.

  • Validation Check: If the peak deviates by >0.5 nm, halt the procedure and recalibrate the instrument. Proceeding with a misaligned monochromator will invalidate the

    
     determination.
    

Step 2: Specificity and Matrix Interference

  • Rationale: ICH Q2(R2) mandates that the analytical procedure must unequivocally assess the analyte in the presence of expected matrix components[1]. Methanol is chosen as the solvent because its UV cutoff (~205 nm) does not interfere with the quinoline transitions.

  • Action: Record the spectrum of the blank (100% UV-grade Methanol) from 200 nm to 400 nm. Subsequently, scan a 10 µg/mL solution of N-Ethylquinolin-4-amine.

  • Validation Check: The blank must exhibit an absorbance of < 0.01 AU at the target

    
     (322 nm). Any higher absorbance indicates solvent contamination, requiring fresh preparation.
    

Step 3: Linearity and Reportable Range

  • Rationale: To ensure accurate quantitation, the absorbance must follow the Beer-Lambert law across the intended operational range[1].

  • Action: Prepare a 5-point calibration curve (5, 10, 15, 20, and 25 µg/mL) by serially diluting a certified reference stock of N-Ethylquinolin-4-amine. Measure the absorbance of each standard at 322 nm.

  • Validation Check: Perform a linear regression analysis. The method is validated for linearity if the coefficient of determination (

    
    ) is 
    
    
    
    and the y-intercept is statistically insignificant.

Step 4: Method Precision (Repeatability)

  • Rationale: Precision ensures that the method is immune to random micro-variations in sample preparation or instrument reading[1].

  • Action: Prepare six independent replicate solutions of N-Ethylquinolin-4-amine at the 100% target concentration (15 µg/mL). Measure the absorbance of each at 322 nm.

  • Validation Check: Calculate the relative standard deviation (%RSD). The system passes validation if the %RSD is

    
    .
    

Validation Workflow

ICH_Validation cluster_0 Phase 1: System & Preparation cluster_1 Phase 2: ICH Q2(R2) Core Validation cluster_2 Phase 3: Final Output SST System Suitability (Holmium Oxide Check) Prep Analyte Preparation (N-Ethylquinolin-4-amine in MeOH) SST->Prep Pass (±0.5 nm) Spec Specificity Test Blank vs. Analyte Scan Prep->Spec Lin Linearity Assessment 5-Point Curve (R² ≥ 0.999) Spec->Lin No Interference Prec Precision Analysis 6 Replicates (%RSD ≤ 2.0%) Lin->Prec Linear Response Valid Validated UV-Vis Method Ready for Routine QC Prec->Valid High Repeatability

Figure 1: ICH Q2(R2) UV-Vis validation workflow for N-Ethylquinolin-4-amine.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Molecular modeling and UV-vis spectroscopic studies on the mechanism of action of reversed chloroquine (RCQ) Source: nih.gov URL:[Link]

  • UV absorption spectra of surfen in different solvents Source: researchgate.net URL:[Link]

  • A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides Source: nih.gov URL:[Link]

Sources

Benchmarking N-Ethylquinolin-4-amine Cytotoxicity against Standard Controls

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the benchmarking of N-Ethylquinolin-4-amine (NEQA), a simplified 4-aminoquinoline scaffold often encountered as a metabolite or synthetic precursor.

This guide is structured to establish the compound's cytotoxic profile relative to industry-standard controls, specifically focusing on the Structure-Activity Relationship (SAR) differences between this short-chain derivative and established drugs like Chloroquine.

Executive Summary & Scientific Rationale

N-Ethylquinolin-4-amine represents a "stripped-down" 4-aminoquinoline pharmacophore. Unlike its potent parent analogs (e.g., Chloroquine, Amodiaquine) which possess long, lipophilic diamine side chains, NEQA features a short ethyl group.

Benchmarking Objective: To quantify the loss of cytotoxicity associated with side-chain truncation.

  • Hypothesis: NEQA will exhibit significantly lower cytotoxicity (higher IC

    
    ) than Chloroquine due to reduced lysosomotropism and weaker DNA/heme binding affinity.
    
  • Application: This benchmarking is critical for determining the "baseline toxicity" of the quinoline core and assessing the safety of metabolites formed during drug biodegradation.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), the experimental design must account for solubility, metabolic activation, and cell-specific sensitivity.

Control Selection
Control TypeCompoundRole & Justification
Reference Standard Chloroquine (CQ) Structural Benchmark. The "Gold Standard" 4-aminoquinoline. Used to calculate relative potency.
Positive Control Doxorubicin Assay Validator. A potent, broad-spectrum cytotoxic agent to verify cell line sensitivity.
Negative Control 0.5% DMSO Vehicle Control. Ensures the solvent does not contribute to cell death.
Selectivity Control Vero Cells Normal Tissue Model. Used to calculate the Selectivity Index (SI) =

.
Cell Line Panel[1][2][3][4][5]
  • HepG2 (Hepatocellular Carcinoma): Primary model for metabolic competence and hepatotoxicity.

  • MCF-7 (Breast Adenocarcinoma): Standard solid tumor model sensitive to quinoline intercalation.

  • Vero (Monkey Kidney Epithelial): Non-cancerous line for safety profiling.

Detailed Experimental Protocol (MTT Assay)

This protocol is a self-validating system designed to minimize edge effects and evaporation variance.

Phase 1: Preparation
  • Stock Solution: Dissolve N-Ethylquinolin-4-amine in 100% DMSO to 100 mM. Sonicate if necessary.

  • Working Solutions: Serial dilute in complete media to 2x final concentrations (Range: 0.1 µM to 500 µM). Note: Keep final DMSO < 0.5%.

Phase 2: Seeding & Treatment
  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing test compounds (triplicates).

  • Exposure: Incubate for 72 hours . (72h is critical for quinolines to accumulate in lysosomes).

Phase 3: Readout
  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm (Reference: 630 nm).

Visualization: Experimental Workflow

The following diagram illustrates the critical path for the cytotoxicity workflow, highlighting quality control checkpoints.

CytotoxicityWorkflow Start Compound Preparation (DMSO Stock) Seeding Cell Seeding (5k cells/well) Start->Seeding Dilution Treatment Drug Exposure (72h Incubation) Seeding->Treatment Attachment MTT MTT Addition (4h Incubation) Treatment->MTT Metabolic Conversion Readout Absorbance (570nm) MTT->Readout Solubilization Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis Data Fit

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay ensuring standardized checkpoints.

Data Analysis & Expected Results

Benchmarking Criteria

When analyzing your data, compare your results against these established literature ranges for 4-aminoquinolines.

CompoundCell LineExpected IC

(µM)
Toxicity Classification
Chloroquine (Ref) HepG220 - 50 µM Moderate
Chloroquine (Ref) MCF-715 - 25 µM Moderate
N-Ethylquinolin-4-amine HepG2> 100 µM Low / Inactive
Doxorubicin (Pos) HepG2< 1 µM High

Interpretation: Research indicates that N-Ethylquinolin-4-amine acts as a biodegradation product of Chloroquine and exhibits significantly reduced toxicity.[1][2]

  • If IC

    
     > 100 µM:  The compound is considered non-cytotoxic in this context. This confirms that the long alkyl side chain of Chloroquine is essential for its cytotoxicity.
    
  • If IC

    
     < 50 µM:  Investigate potential off-target effects or impurities.
    
Mechanistic Insight (SAR)

The reduced cytotoxicity of N-Ethylquinolin-4-amine is explained by the Lysosomotropic Trapping Theory .

  • Chloroquine: The basic side chain (

    
    ) allows it to become protonated and trapped inside acidic lysosomes, causing swelling and cell death.
    
  • N-Ethylquinolin-4-amine: Lacks the secondary basic nitrogen and lipophilic tail required for efficient membrane permeation and subsequent lysosomal retention.

Visualization: Mechanism of Action Comparison

MOA_Comparison CQ Chloroquine (High Lipophilicity + Basic Tail) Lysosome Lysosomal Accumulation CQ->Lysosome Strong Trapping Nucleus DNA Intercalation CQ->Nucleus Strong Binding NEQA N-Ethylquinolin-4-amine (Low Lipophilicity + Short Tail) NEQA->Lysosome Weak/No Trapping NEQA->Nucleus Weak Binding Survival Cell Survival (Low Toxicity) NEQA->Survival Metabolic Clearance Death Cell Death (Cytotoxicity) Lysosome->Death Autophagy Inhibition

Figure 2: Mechanistic divergence between Chloroquine and N-Ethylquinolin-4-amine. The lack of a basic side chain in NEQA prevents the lysosomal accumulation that drives Chloroquine's toxicity.

References

  • National Institutes of Health (NIH). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (Discusses SAR of aminoquinolines against MCF-7 and MDA-MB-468).

  • BenchChem. Application Notes and Protocols for Antimalarial Activity Assays Using 4-Aminoquinoline Derivatives. (Provides standard control protocols for Chloroquine).

  • ResearchGate (Biodegradation Studies). Removal of Pharmaceutical Compounds... and Toxicology Study. (Identifies N-ethylquinolin-4-amine as a less toxic metabolite of Chloroquine).

  • CUNY Academic Works. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. (Comparative IC50 data for Chloroquine and analogs).

Sources

Analytical Comparison Guide: Confirmatory Tests for Secondary Amine Presence in N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Ethylquinolin-4-amine is a critical pharmacophore building block, characterized by a quinoline core and a secondary amine at the C4 position. In drug development, confirming the integrity and substitution degree of this amine is paramount. The secondary amine dictates the molecule's hydrogen-bonding capacity, pKa, and subsequent target binding affinity.

This guide objectively compares classical derivatization assays with modern spectroscopic techniques to establish a self-validating analytical system for confirming the secondary amine moiety. By layering orthogonal methods, researchers can eliminate false positives caused by the bulky, lipophilic quinoline ring.

Methodological Comparison: Chemical vs. Spectroscopic Approaches

A single analytical test can yield ambiguous results. For instance, classical chemical tests rely on macroscopic solubility changes, which can be obscured by the hydrophobicity of the quinoline core. Conversely, vibrational spectroscopy provides functional group data but lacks the atomic connectivity resolution of Nuclear Magnetic Resonance (NMR). A robust, self-validating system pairs a presumptive chemical screen with absolute spectroscopic confirmation.

A. Classical Chemical Derivatization (Hinsberg & Simon's Tests)
  • Hinsberg Test: This assay utilizes p-toluenesulfonyl chloride (or benzenesulfonyl chloride). When reacted with N-Ethylquinolin-4-amine (a secondary amine), it yields a sulfonamide that lacks an acidic N-H proton. Consequently, the resulting precipitate remains insoluble in aqueous NaOH. According to the1, this insolubility is the hallmark confirmation of a secondary amine[1].

  • Simon's Test: Employs sodium nitroprusside and acetaldehyde. Secondary amines uniquely react to form a distinctive blue enamine-nitroprusside complex[1]. While highly specific for secondary amines, it provides no structural data beyond the functional group.

B. Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy differentiates primary, secondary, and tertiary amines based on N-H stretching vibrations. The notes that while primary amines exhibit two bands (symmetric and asymmetric stretch), secondary amines exhibit only a single N-H stretch. Further supported by2, this stretch for secondary amines typically appears as a single weak band in the 3300-3000 cm⁻¹ region[2].

C. Nuclear Magnetic Resonance (1H-NMR)

NMR provides unambiguous atomic connectivity. As detailed by 3, the secondary amine proton appears as a broad singlet (typically 3.0–5.0 ppm, exchangeable with D₂O), and the adjacent aliphatic protons are deshielded by the electronegative nitrogen[3].

Quantitative Data Presentation

The following table summarizes the performance metrics of each analytical alternative when applied to N-Ethylquinolin-4-amine:

Analytical MethodTarget Signal / ObservationSensitivitySpecificity for 2° AmineSample RequirementTurnaround Time
Hinsberg Test Insoluble precipitate in NaOHLow (Milligram)Moderate~10-50 mg15-30 mins
Simon's Test Deep blue/violet colorationModerate (Microgram)High~1-5 mg< 5 mins
FTIR Spectroscopy Single N-H stretch (~3310 cm⁻¹)HighModerate< 1 mg< 5 mins
1H-NMR (D₂O Exchange) Disappearance of N-H broad singletVery HighAbsolute1-5 mg10-20 mins
LC-MS/MS Characteristic α-cleavage fragmentsUltra-High (Nanogram)Absolute< 1 µg15-30 mins

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, do not rely on a single assay. Execute the following step-by-step protocols sequentially to build a self-validating confirmation of the secondary amine.

Protocol 1: Modified Hinsberg Derivatization (Presumptive Screen)
  • Reaction: Dissolve 50 mg of N-Ethylquinolin-4-amine in 2 mL of 10% aqueous NaOH. Add 0.1 mL of benzenesulfonyl chloride.

  • Agitation: Stopper the test tube and shake vigorously for 5 minutes.

    • Causality: The reaction is biphasic. Vigorous mechanical agitation is strictly required to maximize surface area between the aqueous base and the organic chloride, ensuring the derivatization proceeds to completion.

  • Observation: A solid precipitate forms.

  • Validation: Acidify the solution with dilute HCl. The precipitate must remain insoluble in both basic and acidic conditions.

    • Causality: Because the starting material is a secondary amine, the resulting sulfonamide has no remaining protons on the nitrogen. It cannot form a water-soluble sodium salt in base, confirming the secondary nature of the amine[1].

Protocol 2: FTIR Spectroscopic Profiling (Functional Group Confirmation)
  • Preparation: Prepare a KBr pellet using 1 mg of anhydrous N-Ethylquinolin-4-amine and 100 mg of desiccated KBr.

    • Causality: Amines are highly hygroscopic. Preparing the sample in a strictly desiccated KBr matrix is critical because trace water introduces a broad O-H stretch (3200-3600 cm⁻¹) that will completely obscure the weak, single secondary amine N-H signal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Analysis: Identify the single, sharp N-H stretching band around 3310 cm⁻¹ and the C-N stretch (aromatic amine) at 1335-1250 cm⁻¹[2].

Protocol 3: 1H-NMR D₂O Exchange Experiment (Absolute Structural Elucidation)
  • Baseline Scan: Dissolve 5 mg of the compound in CDCl₃. Acquire a standard 1H-NMR spectrum. Locate the broad N-H singlet (approx. 4.5-5.5 ppm) and the ethyl CH₂ quartet (approx. 3.3 ppm).

  • Exchange: Add 2 drops of D₂O to the NMR tube. Shake vigorously for 1 minute.

    • Causality: Deuterium rapidly exchanges with the labile amine proton. This acts as a self-validating switch; the rapid deuterium exchange replaces the NMR-active N-H proton with an NMR-silent N-D atom[3].

  • Confirmation Scan: Re-acquire the spectrum. The targeted broad singlet will vanish, unequivocally confirming the presence of the exchangeable secondary amine proton.

Workflow Visualization

The following diagram illustrates the orthogonal analytical logic required to definitively confirm the secondary amine in N-Ethylquinolin-4-amine.

G Start N-Ethylquinolin-4-amine (Target Molecule) Screening Phase 1: Presumptive Screening (Chemical Spot Tests) Start->Screening Hinsberg Hinsberg Test Insoluble Sulfonamide in NaOH Screening->Hinsberg Simon Simon's Test Blue Enamine Complex Screening->Simon Spectroscopy Phase 2: Spectroscopic Profiling (Functional Group Analysis) Hinsberg->Spectroscopy Simon->Spectroscopy FTIR FTIR Analysis Single N-H Stretch (~3310 cm⁻¹) Spectroscopy->FTIR Structure Phase 3: Structural Elucidation (Atomic Connectivity) FTIR->Structure NMR 1H-NMR & D2O Exchange Disappearance of N-H Singlet Structure->NMR Confirmed Absolute Confirmation: Secondary Amine Verified NMR->Confirmed

Orthogonal analytical workflow for the absolute confirmation of secondary amines.

References

  • Title: Chemical Spot Tests and Presumptive Tests Source: ASM Digital Library URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology - Jurnal UPI URL: [Link]

  • Title: IR Spectroscopy Tutorial: Amines Source: Organic Chemistry Boulder URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Ethylquinolin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Characterization and Assessment

N-Ethylquinolin-4-amine, as a substituted quinoline amine, should be handled as a hazardous substance. This assessment is based on the toxicological and hazard profiles of structurally similar compounds. For instance, the parent compound, 4-Aminoquinoline, and its derivatives are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative to treat N-Ethylquinolin-4-amine with a high degree of caution.

Potential Hazard Classification GHS Hazard Statement Code Description Primary Source (Analogous Compound)
Acute Oral ToxicityH302Harmful if swallowedQuinolin-4-amine hydrochloride[2]
Skin Corrosion/IrritationH315Causes skin irritationN-methylquinolin-4-amine, Quinolin-4-amine hydrochloride[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritationN-methylquinolin-4-amine, Quinolin-4-amine hydrochloride[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritationQuinolin-4-amine hydrochloride[2]
Aquatic HazardH400/H410/H411Potentially toxic to aquatic lifeGeneral for aromatic amines[4][5]

This table represents a presumptive hazard profile. Always handle the compound as if it meets these classifications in the absence of specific data.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling N-Ethylquinolin-4-amine or its waste, ensure all appropriate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls : All handling of N-Ethylquinolin-4-amine and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.[7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[8]

    • Eye Protection : Use splash goggles or safety glasses with side shields.[8]

    • Body Protection : A standard laboratory coat is required. For handling larger quantities or in case of a potential splash, a chemical-resistant apron should be worn.[7]

Step-by-Step Disposal Protocol

The disposal of N-Ethylquinolin-4-amine must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions.

  • Characterize the Waste : Determine if the waste is solid (e.g., contaminated consumables) or liquid (e.g., unused solutions, reaction mixtures).

  • Segregate Incompatibles : N-Ethylquinolin-4-amine waste must be kept separate from other chemical waste streams.[10][11] Amines are basic and can react exothermically or violently with acids.[12] They are also incompatible with strong oxidizing agents.[1][12]

  • Separate Solids and Liquids : Keep solid waste (contaminated gloves, paper towels, vials) separate from liquid waste.[6]

Step 2: Containerization and Labeling

Proper containerization ensures safe temporary storage and transport.

  • Container Selection : Use only approved hazardous waste containers that are chemically compatible with aromatic amines. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[5][11] Ensure the container has a tightly fitting cap to prevent the release of vapors.[10][13]

  • Labeling : Clear and accurate labeling is a strict regulatory requirement.[6][13] The label must include:

    • The words "Hazardous Waste "[6]

    • The full chemical name: "N-Ethylquinolin-4-amine "

    • A clear description of the contents (e.g., "Solid waste contaminated with...", "Aqueous solution of...")

    • The approximate concentration and volume.

    • The accumulation start date (the date the first drop of waste enters the container).[6]

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Storage Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment : Store waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Container Management : Keep waste containers closed at all times except when adding waste.[13] Do not overfill containers; leave at least 10% of headspace (ullage) to allow for vapor expansion.[5]

Step 4: Final Disposal Arrangements

Disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • Contact EHS : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][10][11]

  • Documentation : Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by regulations.[10]

  • Preferred Disposal Method : For many organic amine compounds, incineration at a permitted hazardous waste facility is the preferred disposal method, as it ensures complete destruction of the chemical.[14][15] Do not dispose of N-Ethylquinolin-4-amine down the drain or in regular trash.[6][10] Amines can be harmful to aquatic ecosystems.[10]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and contaminated surfaces using non-sparking tools.

    • Place all cleanup materials into a designated hazardous waste container and label it appropriately.[6]

  • Large Spills :

    • Evacuate the area immediately.

    • Alert others and secure the area to prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[6]

Visualization of Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper management of N-Ethylquinolin-4-amine waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal gen Waste Generation (N-Ethylquinolin-4-amine) is_solid Is waste solid or liquid? gen->is_solid solid Solid Waste (Gloves, Vials, Paper) is_solid->solid Solid liquid Liquid Waste (Solutions, Rinsate) is_solid->liquid Liquid container_solid Place in compatible, SOLID waste container solid->container_solid container_liquid Place in compatible, LIQUID waste container liquid->container_liquid label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards container_solid->label_waste container_liquid->label_waste store Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store pickup Contact EHS for Waste Pickup store->pickup disposal Disposal by Licensed Contractor (e.g., Incineration) pickup->disposal spill Spill Occurs spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->container_solid Dispose of cleanup materials as solid waste

Sources

Personal Protective Equipment & Safe Handling Guide: N-Ethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

N-Ethylquinolin-4-amine (CAS: 3540-09-4) belongs to the 4-aminoquinoline class, a structural scaffold common in antimalarial drug development (e.g., Chloroquine analogs).[1] While specific toxicological data for this exact derivative is often limited in public databases, structural activity relationships (SAR) dictate that it must be handled with the rigor applied to bioactive heterocyclic amines.

The Core Hazard: Aminoquinolines are organic bases that readily penetrate biological membranes.[1] They are established skin/eye irritants , potential skin sensitizers , and possess pharmacological activity that can target DNA intercalation or enzyme inhibition.

The "Precautionary Principle" applies: In the absence of a substance-specific LD50, treat this compound as a Category 3 Acute Toxin and a Sensitizer .[1]

Hazard Assessment & Toxicology Logic

Before selecting PPE, we must understand the mechanism of exposure.

Hazard ClassGHS Code (Estimated*)Mechanistic Insight
Acute Toxicity (Oral) H302 / H301Quinoline bases are rapidly absorbed in the GI tract.[1] Systemic effects may mimic antimalarial overdose (cardiotoxicity).[1]
Skin Corrosion/Irritation H315Organic amines saponify skin lipids, causing irritation and increasing permeability for systemic absorption.
Serious Eye Damage H319 / H318Basic nature (pKa ~8-9) risks corneal opacity if not flushed immediately.[1]
Sensitization H317Aromatic amines are classic haptens; repeated exposure can lead to T-cell mediated allergic contact dermatitis.[1]

*Note: Classifications are derived from the homologous series of 4-aminoquinolines (e.g., CAS 578-68-7) to ensure a conservative safety margin.[1]

PPE Selection Matrix

Rationale: Standard nitrile gloves degrade upon prolonged contact with aromatic amines.[1] The following specifications prevent "silent permeation."

A. Hand Protection (The Critical Barrier)
Task Risk LevelGlove MaterialThicknessBreakthrough TimeProtocol
Standard (Weighing <100mg)Nitrile (Accelerator-Free) ≥ 5 mil (0.12 mm)~15-30 minsSingle Use. Change immediately if splashed.[1]
High Risk (Synthesis/Solvent use)Laminate (Silver Shield) under Nitrile Laminate: 2.7 milNitrile: 5 mil> 480 minsDouble Glove. Laminate provides chemical resistance; outer nitrile provides grip and dexterity.[1]
B. Respiratory & Body Protection[1][2][3][4]
  • Respiratory:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (Spill/Outside Hood): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] Rationale: Protects against particulate dust and amine vapors.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of basic solution splashes tracking around lenses.

  • Body: Tyvek® lab coat or standard cotton coat with a rubber apron if handling liquid volumes >50 mL.[1]

Operational Workflow: The "Safe Handling Lifecycle"

Phase 1: Preparation & Weighing[1]
  • Static Control: Quinoline powders are often electrostatic.[1] Use an antistatic gun or ionizer bar before weighing to prevent powder dispersal.[1]

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a balance enclosure.

Phase 2: Solubilization & Reaction[1]
  • Solvent Choice: When dissolving in organic solvents (DCM, DMSO), permeation rates through gloves increase drastically. Assume the breakthrough time of the solvent, not the solute.

  • Acidification: If the protocol requires acidification (forming the salt), be aware of exotherms .[1] Add acid dropwise.[1]

Phase 3: Decontamination[1]
  • Glassware: Rinse with a dilute acidic solution (e.g., 5% HCl) to protonate the amine, rendering it water-soluble and easier to clean, followed by acetone.

  • Surface Check: Wipe surfaces with a wet Kimwipe; examine under UV light (365 nm).[1] Many quinolines fluoresce, providing a quick visual check for contamination.

Visualization: Safety Logic Flow

This diagram illustrates the decision-making process for handling N-Ethylquinolin-4-amine.

SafetyLifecycle Start Start: Handling N-Ethylquinolin-4-amine RiskAssess Risk Assessment: Is mass > 100mg or in Solution? Start->RiskAssess StandardPPE Standard PPE: Nitrile Gloves (5mil) Safety Goggles Fume Hood RiskAssess->StandardPPE No (Solid <100mg) EnhancedPPE Enhanced PPE: Double Glove (Laminate + Nitrile) Rubber Apron RiskAssess->EnhancedPPE Yes (Liquid/Large Mass) Weighing Weighing: Use Antistatic Gun Avoid Dust Generation StandardPPE->Weighing EnhancedPPE->Weighing Solubilization Solubilization: Assume Solvent Permeation Rates Weighing->Solubilization WasteSeg Waste Segregation: Basic Organic Waste Stream Solubilization->WasteSeg Incineration Disposal: High-Temp Incineration WasteSeg->Incineration

Caption: Decision logic for PPE escalation based on physical state and quantity of N-Ethylquinolin-4-amine.

Disposal & Emergency Protocols

Waste Disposal Streams

Do NOT dispose of down the drain.[1][2][3] Quinoline derivatives are harmful to aquatic life.[1][4]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid (Basic Organic)."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic - Basic" (unless halogenated solvents were used).

  • Destruction: The preferred method is High-Temperature Incineration via a licensed contractor.[1]

Emergency Response[1][7]
  • Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use ethanol, as it may enhance skin absorption of the amine.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

  • Spill (Solid): Dampen with water (to prevent dust) and sweep into a waste container.[1]

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use cellulose-based absorbents (potential reaction with strong oxidizers if present).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Centers for Disease Control and Prevention (CDC). (2010).[1] A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. [Link]

  • PubChem. (n.d.).[1] 4-Aminoquinoline (Compound Summary).[1][6] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][Link][1]

Sources

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